Terizidone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[[4-[(3-oxo-1,2-oxazolidin-4-yl)iminomethyl]phenyl]methylideneamino]-1,2-oxazolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4/c19-13-11(7-21-17-13)15-5-9-1-2-10(4-3-9)6-16-12-8-22-18-14(12)20/h1-6,11-12H,7-8H2,(H,17,19)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKYYBOHSVLGNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NO1)N=CC2=CC=C(C=C2)C=NC3CONC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30865245, DTXSID70905098 | |
| Record name | 4,4'-[1,4-Phenylenebis(methanylylideneazanylylidene)]di(1,2-oxazolidin-3-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(p-Phenylenebis(methyleneamino))di-(isoxazolidin-3-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70905098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25683-71-0, 6819-23-4 | |
| Record name | 4,4′-[1,4-Phenylenebis(methylidynenitrilo)]bis[3-isoxazolidinone] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25683-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Terizidone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025683710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terizidone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12954 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4,4'-[1,4-Phenylenebis(methanylylideneazanylylidene)]di(1,2-oxazolidin-3-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(p-Phenylenebis(methyleneamino))di-(isoxazolidin-3-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70905098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Terizidone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.882 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERIZIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1199LEX5N8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Terizidone on Mycobacterium tuberculosis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Terizidone is a critical second-line antibiotic for the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2] It functions as a prodrug, hydrolyzing in vivo to release two molecules of its active component, D-cycloserine.[3][4] D-cycloserine, a structural analog of the amino acid D-alanine, disrupts the biosynthesis of the mycobacterial cell wall, a structure essential for the bacterium's survival and integrity.[5] This guide provides a detailed examination of this compound's molecular mechanism, the quantitative parameters governing its efficacy, pathways to resistance, and the experimental protocols used to elucidate these characteristics.
Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The bactericidal activity of this compound against Mycobacterium tuberculosis is a direct consequence of the action of its active form, D-cycloserine. The mechanism is a targeted disruption of the early cytoplasmic stages of peptidoglycan cell wall synthesis.
2.1 Prodrug Conversion Following oral administration, this compound, which is comprised of two D-cycloserine molecules linked by a terephthalaldehyde bridge, undergoes hydrolysis.[4] This process releases two active D-cycloserine molecules into circulation.[3]
2.2 Competitive Inhibition of Key Enzymes D-cycloserine acts as a competitive inhibitor for two sequential enzymes crucial for the synthesis of the D-alanyl-D-alanine dipeptide, a fundamental building block of the peptidoglycan layer.[5][6]
-
Alanine Racemase (Alr): This enzyme, encoded by the alr gene, catalyzes the conversion of L-alanine to its D-alanine isomer. D-cycloserine competitively inhibits Alr, thereby reducing the intracellular pool of D-alanine available for cell wall construction.[5][7][8]
-
D-alanine:D-alanine Ligase (Ddl): This enzyme, encoded by the ddlA gene, is responsible for ligating two D-alanine molecules to form the D-alanyl-D-alanine dipeptide.[5][7] D-cycloserine competitively inhibits Ddl, blocking the formation of this essential precursor.[9]
Metabolomic analyses have identified D-alanine:D-alanine ligase as the primary lethal target of D-cycloserine in mycobacteria.[8][10] The inhibition of Ddl halts the production of the D-alanyl-D-alanine dipeptide, leading to a cascade effect on cellular metabolism and the accumulation of peptidoglycan precursors.[10] The disruption of peptidoglycan synthesis compromises the structural integrity of the cell wall, ultimately resulting in cell lysis and death.[3][5]
Quantitative Pharmacodynamics and Efficacy Data
The clinical effectiveness of this compound is determined by the pharmacokinetic (PK) and pharmacodynamic (PD) properties of D-cycloserine. Key parameters include minimum inhibitory concentrations (MICs), target serum concentrations, and enzyme inhibition constants.
| Parameter | Value | Organism / System | Reference |
| Minimum Inhibitory Concentration (MIC) | |||
| Median Pretreatment MIC | 16 mg/L | M. tuberculosis clinical isolates | [11] |
| MIC for Resistance Prevention | ≤ 8 mg/L | M. tuberculosis (in vitro simulation) | [11][12] |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Targets | |||
| Target Peak Serum Level (Cmax) | 20 - 35 mg/L | Human Plasma | [13] |
| % Time Above MIC (T>MIC) | ≥ 30% | Associated with culture conversion | [14] |
| AUC0-24h/MIC Ratio | 36 | Associated with culture conversion | [14] |
| Enzyme Inhibition Constants (Ki) | |||
| D-cycloserine Ki vs Ddl (Site 1) | 14 µM | Recombinant M. tuberculosis Ddl | [9] |
| D-cycloserine Ki vs Ddl (Site 2) | 25 µM | Recombinant M. tuberculosis Ddl | [9] |
| Enzyme Substrate Affinity (Km) | |||
| D-alanine Km for Ddl (Site 1) | 0.075 mM | Recombinant M. tuberculosis Ddl | [9] |
| D-alanine Km for Ddl (Site 2) | 3.6 mM | Recombinant M. tuberculosis Ddl | [9] |
Mechanisms of Resistance
Resistance to this compound is synonymous with resistance to D-cycloserine and typically arises from genetic mutations that alter the drug's targets or reduce its effective concentration.
-
Target Modification: Spontaneous mutations in the alr (alanine racemase) and ddlA (D-alanine:D-alanine ligase) genes are a primary mechanism of resistance.[6][7] These mutations can alter the enzyme's active site, reducing its binding affinity for D-cycloserine while preserving its function with the natural substrate, D-alanine.
-
Target Overexpression: In some mycobacteria, the overexpression of the Alr and DdlA enzymes can confer resistance by increasing the concentration of the target proteins, thereby requiring higher drug concentrations for effective inhibition.[7]
-
Reduced Permeability: Alterations to the mycobacterial cell wall that reduce the uptake of D-cycloserine can also lead to resistance.[6]
A complete parallel resistance exists between this compound and D-cycloserine.[6]
Key Experimental Protocols
The understanding of this compound's mechanism has been built upon several key experimental methodologies.
5.1 Protocol: Determination of Minimum Inhibitory Concentration (MIC) This protocol is used to determine the lowest concentration of a drug that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of M. tuberculosis from a fresh culture.
-
Drug Dilution: Perform a two-fold serial dilution of D-cycloserine in either liquid medium (e.g., Middlebrook 7H9) or incorporated into solid agar medium (e.g., Middlebrook 7H10 or Löwenstein-Jensen).[15]
-
Inoculation: Inoculate the prepared drug-containing media and a drug-free control with the bacterial suspension.
-
Incubation: Incubate all samples at 37°C for a period of 14 to 21 days.[15]
-
MIC Determination: The MIC is defined as the lowest drug concentration that inhibits more than 99% of the bacterial growth compared to the drug-free control.[15]
5.2 Protocol: Generation and Analysis of Resistant Mutants This workflow is essential for identifying the genetic basis of drug resistance.
-
Selection of Mutants: Plate a high-density culture of susceptible M. tuberculosis (e.g., 107-109 CFU) onto solid agar medium containing D-cycloserine at a concentration 2-10 times the predetermined MIC.[16]
-
Incubation: Incubate the plates at 37°C for 3-8 weeks until resistant colonies appear.[16]
-
Isolation and Verification: Pick individual resistant colonies and subculture them in liquid medium to expand the population. Re-test the MIC of the isolated colonies to confirm the resistance phenotype.
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the confirmed resistant isolates and the parental susceptible strain.
-
Whole Genome Sequencing (WGS): Perform WGS on the extracted DNA.[16]
-
Bioinformatic Analysis: Compare the genome sequences of the resistant mutants to the parental strain to identify single nucleotide polymorphisms (SNPs), insertions, or deletions, particularly within the alr and ddlA genes.
5.3 Protocol: Enzyme Inhibition Assay (D-alanine:D-alanine Ligase) This assay quantifies the inhibitory effect of a compound on its target enzyme.
-
Enzyme Preparation: Overexpress and purify recombinant M. tuberculosis D-alanine:D-alanine ligase (Ddl).[9]
-
Assay Reaction: Prepare a reaction mixture containing buffer, ATP, Mg2+, and the enzyme.
-
Initiation: Start the reaction by adding the substrates, D-alanine, and varying concentrations of the inhibitor (D-cycloserine).
-
Detection: The activity of Ddl can be measured by coupling the reaction to a pyruvate kinase/lactate dehydrogenase system, where the rate of ADP formation is monitored by the decrease in absorbance at 340 nm due to NADH oxidation.
-
Data Analysis: Determine the initial reaction velocities at each substrate and inhibitor concentration. Plot the data using Michaelis-Menten and Lineweaver-Burk plots to calculate kinetic parameters such as Km (substrate affinity) and Ki (inhibitor constant).[9]
Conclusion
This compound's mechanism of action is well-defined, operating through its active metabolite, D-cycloserine, to inhibit the critical enzymes Alanine Racemase and D-alanine:D-alanine Ligase in Mycobacterium tuberculosis. This targeted disruption of cell wall synthesis makes it a valuable component of combination therapy for MDR-TB. A thorough understanding of its pharmacodynamic targets, resistance pathways, and the experimental methods used for its characterization is paramount for optimizing its clinical use and for the development of novel anti-tubercular agents that may target similar pathways.
References
- 1. This compound Uses, Benefits, Side Effects And Medicines Information [zeelabpharmacy.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Population Pharmacokinetics of Cycloserine and Pharmacokinetic/Pharmacodynamic Target Attainment in Multidrug-Resistant Tuberculosis Patients Dosed with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. extranet.who.int [extranet.who.int]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic mechanism and inhibition of Mycobacterium tuberculosis D-alanine:D-alanine ligase by the antibiotic D-cycloserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolomics analysis identifies d-Alanine-d-Alanine ligase as the primary lethal target of d-Cycloserine in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound - TB DRUG MONOGRAPHS [tbdrugmonographs.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. Minimal inhibitory concentrations of first-line drugs of multidrug-resistant tuberculosis isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The pursuit of mechanism of action: uncovering drug complexity in TB drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Terizidone as a Prodrug of D-Cycloserine: A Technical Guide
Executive Summary
Terizidone is a second-line antibiotic medication utilized in the combination therapy of multi-drug-resistant tuberculosis (MDR-TB)[1][2]. Structurally, it is a Schiff base formed from two molecules of the active drug, D-cycloserine, and one molecule of terephthalaldehyde[3][4]. This configuration allows this compound to function as a prodrug, which, following oral administration, is hydrolyzed in vivo to release D-cycloserine, the active bacteriostatic agent[5][6]. The primary mechanism of action of the released D-cycloserine is the inhibition of bacterial cell wall synthesis, which it achieves by competitively blocking the enzymes alanine racemase and D-alanyl-D-alanine synthetase[3][7]. While considered interchangeable with cycloserine in some clinical guidelines, pharmacokinetic studies reveal significant differences in the metabolic conversion and resulting plasma concentrations, challenging the assumption of equivalence[8][9]. This guide provides a comprehensive technical overview of this compound, focusing on its chemistry, mechanism of action, comparative pharmacokinetics, and the experimental methodologies used in its evaluation.
Chemical Structure and Prodrug Conversion
This compound is chemically designated as 4,4'-{1,4-phenylenebis[(E)methylylidene (E)azanylylidene]}bis(1,2-oxazolidin-3-one)[1]. It is a condensation product of two D-cycloserine molecules linked by a terephthalaldehyde moiety[9]. This structure allows it to act as a prodrug. After oral administration, it is thought to undergo hydrolysis of its imine groups, releasing two molecules of D-cycloserine and one molecule of terephthalaldehyde[6][10]. This biotransformation is believed to occur pre-systemically, likely within the gastrointestinal tract[6][10].
Mechanism of Action
The antibacterial activity of this compound is entirely attributable to its active metabolite, D-cycloserine[3]. D-cycloserine is a structural analog of the amino acid D-alanine and acts as a competitive inhibitor of two essential enzymes in the bacterial peptidoglycan synthesis pathway[7].
-
Alanine Racemase (Alr): This enzyme catalyzes the conversion of L-alanine to D-alanine. D-cycloserine inhibits this step, depleting the pool of D-alanine required for cell wall construction[5][7].
-
D-alanine:D-alanine Ligase (Ddl): This enzyme joins two D-alanine molecules to form a D-alanyl-D-alanine dipeptide, a critical precursor for peptidoglycan cross-linking[5][7].
By inhibiting these two enzymes, D-cycloserine effectively disrupts the synthesis of the bacterial cell wall, leading to cell lysis and a bacteriostatic effect against Mycobacterium tuberculosis[5][6].
Pharmacokinetic Profile
The pharmacokinetics of this compound are primarily defined by its conversion to cycloserine. While often considered interchangeable, studies show that this compound is not completely hydrolyzed to cycloserine, and both compounds can be detected systemically[9][11]. This incomplete conversion means that dosing equivalence cannot be assumed[12][13].
Pharmacokinetic Parameters of Cycloserine after this compound Administration
The following tables summarize key pharmacokinetic parameters from various studies.
Table 1: Single-Dose Pharmacokinetic Parameters of Cycloserine after this compound Administration in Healthy Volunteers
| This compound Dose | Cmax (μg/mL) | Tmax (hours) | AUC (μg·h/mL) | Reference |
|---|---|---|---|---|
| 250 mg | 6.84 (± 1.42) | 1.84 (± 0.89) | 154 (± 26) (AUC0-inf) | [6] |
| 250 mg | 1.78 - 6.44 | 0.5 - 5 (median 1.5) | Not Reported |[3] |
Table 2: Steady-State Pharmacokinetic Parameters in Patients with Drug-Resistant TB
| This compound Dose | Compound | Apparent Clearance (L/h) | Apparent Volume of Distribution (L) | Absorption Rate (h⁻¹) | Half-life (hours) | Reference |
|---|---|---|---|---|---|---|
| 500-750 mg daily | This compound | 0.51 (Total) | 13.4 | 2.97 | Not Reported | [12] |
| 500-750 mg daily | Cycloserine | 2.94 | Not Reported | Not Applicable | 16 |[3][12] |
Bioavailability and Metabolism
Studies indicate that the conversion of this compound to cycloserine is far from complete. In one study involving 39 patients with drug-resistant TB receiving a 750 mg daily dose of this compound, the median amount of cycloserine produced was only 51.6 mg, significantly less than the theoretical 507 mg expected from complete conversion[9][13]. This suggests that only about 29% of the this compound dose was metabolized to cycloserine[9][12]. This finding has significant clinical implications, as it suggests that patients taking this compound may have substantially lower systemic exposure to the active cycloserine compared to those taking cycloserine directly[9].
Distribution and Elimination
Once formed, cycloserine is widely distributed in tissues and body fluids, including cerebrospinal fluid and breast milk, and it is not bound to serum proteins[3]. Elimination is primarily renal, with 60-70% of an oral dose excreted as unchanged cycloserine in the urine via glomerular filtration[3][6]. The plasma half-life has been estimated to be between 15 and 33 hours[6].
Clinical Considerations
Efficacy
This compound is a key component of treatment regimens for MDR-TB[5][14]. A study comparing outcomes in MDR-TB patients found that those receiving cycloserine (60% success) and this compound (62% success) had significantly better treatment outcomes than those receiving ethambutol (52% success)[15]. This compound was associated with fewer unfavorable outcomes overall[15].
Toxicity
The primary concern with this compound therapy is dose-related central nervous system toxicity, which is attributed to the cycloserine metabolite[5][16]. Common adverse effects include drowsiness, dizziness, headaches, depression, confusion, and in severe cases, psychosis, paranoia, and seizures[3][5]. A prospective study of 144 patients treated with this compound found that 38% developed at least one neuropsychiatric event, with peripheral neuropathy being the most common (35%)[16][17]. Although once thought to have a better safety profile, a meta-analysis showed no significant difference in safety between this compound and cycloserine[16][18]. Co-administration of pyridoxine (Vitamin B6) is standard practice to mitigate neurotoxicity[6].
Experimental Protocols and Methodologies
Detailed laboratory protocols are not available in the cited literature; however, the design of key clinical pharmacokinetic and safety studies can be summarized.
Population Pharmacokinetic Study of this compound and Cycloserine
-
Objective: To describe the population pharmacokinetics of this compound and its metabolite cycloserine at steady state in patients with drug-resistant TB[11].
-
Study Design: A non-randomized, prospective clinical study involving 39 adult patients with drug-resistant TB, including 27 who were HIV co-infected[11][12].
-
Methodology:
-
Dosing: Patients received a daily dose of 750 mg (n=38) or 500 mg (n=1) of this compound as part of a multi-drug regimen[11].
-
Blood Sampling: Blood samples were collected at pre-dose and at 0.5, 1, 2, 3, 3.5, 4, 8, 16, and 24 hours post-administration[12].
-
Bioanalysis: Plasma concentrations of both this compound and cycloserine were determined using validated chromatographic methods[12].
-
Pharmacokinetic Modeling: Nonlinear mixed-effects modeling (e.g., using Monolix software) was employed to develop a joint population pharmacokinetic model for both parent drug and metabolite[12]. Covariates such as patient demographics, HIV status, and serum albumin were evaluated for their influence on pharmacokinetic parameters[11][12].
-
Prospective Evaluation of Neuropsychiatric Toxicity
-
Objective: To evaluate the incidence of and risk factors for neuropsychiatric toxicity in MDR-TB patients treated with this compound[16][17].
-
Study Design: A prospective cohort study involving 144 participants[16][17].
-
Methodology:
-
Patient Population: Patients with MDR-TB initiating a this compound-containing regimen[16].
-
Toxicity Assessment: Validated screening tools were used to prospectively screen for neuropsychiatric events, including peripheral neuropathy, depression, and psychosis[17].
-
Pharmacokinetic Sub-study: Plasma cycloserine concentrations were measured in a subset of patients to evaluate the association between drug exposure and toxicity[16].
-
Statistical Analysis: Cox proportional hazard modeling was used to identify clinical variables and pharmacokinetic parameters associated with the development of neuropsychiatric events[16][17].
-
Conclusion
This compound serves as an effective prodrug for D-cycloserine in the treatment of MDR-TB. Its mechanism of action, through the inhibition of bacterial cell wall synthesis by its active metabolite, is well-established. However, the assumption that this compound and cycloserine are pharmacokinetically equivalent is not supported by recent evidence. Studies demonstrate that the in vivo hydrolysis of this compound is incomplete, leading to potentially lower systemic exposure to D-cycloserine than would be achieved with direct administration of cycloserine[9][13]. This disparity highlights the need for further research to optimize this compound dosing, potentially through therapeutic drug monitoring, to ensure maximal efficacy while minimizing the risk of neurotoxicity. Future investigations should focus on elucidating the precise mechanisms of this compound hydrolysis and identifying patient-specific factors that influence the rate of conversion to its active form.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Uses, Benefits, Side Effects And Medicines Information [zeelabpharmacy.com]
- 3. extranet.who.int [extranet.who.int]
- 4. karger.com [karger.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. extranet.who.int [extranet.who.int]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. This compound - TB DRUG MONOGRAPHS [tbdrugmonographs.co.uk]
- 9. Amount of Cycloserine Emanating from this compound Metabolism and Relationship with Hepatic Function in Patients with Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Population Pharmacokinetics of Cycloserine and Pharmacokinetic/Pharmacodynamic Target Attainment in Multidrug-Resistant Tuberculosis Patients Dosed with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Steady‐state population pharmacokinetics of this compound and its metabolite cycloserine in patients with drug‐resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Amount of Cycloserine Emanating from this compound Metabolism and Relationship with Hepatic Function in Patients with Drug-Resistant Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimizing dosing of the cycloserine pro-drug this compound in children with rifampicin-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Treatment Outcomes and Adverse Drug Effects of Ethambutol, Cycloserine, and this compound for the Treatment of Multidrug-Resistant Tuberculosis in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuropsychiatric toxicity and cycloserine concentrations during treatment for multidrug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
The Prodrug in Focus: An In-depth Technical Guide to the In Vivo Hydrolysis of Terizidone to D-cycloserine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo conversion of Terizidone to its active metabolite, D-cycloserine, a critical process in the treatment of drug-resistant tuberculosis. By examining quantitative pharmacokinetic data, detailed experimental protocols, and the underlying metabolic pathway, this document serves as a vital resource for professionals in the field of drug development and infectious disease research.
Executive Summary
This compound, a prodrug of the second-line anti-tuberculosis agent D-cycloserine, is administered to improve tolerability. Its therapeutic efficacy is entirely dependent on its in vivo hydrolysis to D-cycloserine. This guide synthesizes findings from key pharmacokinetic studies to elucidate the efficiency of this conversion, the resulting systemic exposure to D-cycloserine, and the methodologies employed to quantify these processes. The data presented herein are crucial for optimizing dosing strategies and understanding the clinical implications of using this compound in diverse patient populations.
Quantitative Pharmacokinetic Data
The systemic exposure to D-cycloserine following oral administration of this compound is a critical determinant of its anti-mycobacterial activity. The following tables summarize key pharmacokinetic parameters from studies in patients with drug-resistant tuberculosis.
Table 1: Population Pharmacokinetic Parameters of this compound and D-cycloserine [1][2][3]
| Parameter | This compound | D-cycloserine |
| Model | 1-compartment with modified transit compartment absorption | 1-compartment |
| Mean Transit Time (h) | 1.7 | - |
| Absorption Rate Constant (h⁻¹) | 2.97 | - |
| Apparent Volume of Distribution (Vp/F; L) | 13.4 | - |
| Apparent Total Clearance (L/h) | 0.51 | 2.94 |
| Apparent Fraction Converted to D-cycloserine | 0.29 | - |
| Apparent Clearance via other routes (L/h) | 0.1 | - |
Table 2: D-cycloserine Exposure Following this compound Administration [4][5][6]
| Study Population | This compound Daily Dose | Median Amount of D-cycloserine Produced (mg) [range] |
| 39 Adult DR-TB Patients | 750 mg (n=38), 500 mg (n=1) | 51.6 [0.64–374] |
Table 3: Pharmacokinetic Parameters of D-cycloserine after this compound Administration in Adult DR-TB Patients [7][8]
| Parameter | Median Value [Interquartile Range] |
| Dose (mg/kg) | 13.6 [11.4–15.6] |
| AUC₀₋₁₀ (μg·h/mL) | 319 [267.5–378.7] |
| Cₘₐₓ (μg/mL) | 38.1 [32.6–47.2] |
Metabolic Pathway and Logical Relationships
The conversion of this compound to D-cycloserine is believed to occur via pre-systemic hydrolysis.[3] this compound itself is a Schiff's base formed from two molecules of D-cycloserine and one molecule of terephthalic di-aldehyde.[1] In the acidic environment of the gastrointestinal tract, this bond is likely hydrolyzed, releasing the two active D-cycloserine molecules.
Experimental Protocols
The quantification of this compound and D-cycloserine in biological matrices is essential for pharmacokinetic analysis. The following sections detail the methodologies employed in key clinical studies.
Clinical Study Design
A prospective clinical study was conducted in 39 adult patients with drug-resistant tuberculosis.[1][2][3]
-
Patient Population: Adult patients with drug-resistant tuberculosis admitted for the intensive treatment phase.
-
Dosing: Patients received daily doses of 500 mg or 750 mg of this compound.[4][9]
-
Blood Sampling: Blood samples were collected at pre-dose and at 0.5, 1, 2, 3, 3.5, 4, 8, 16, and 24 hours after drug administration.[1][2][3]
Bioanalytical Methods
-
Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[4]
-
Extraction: Protein precipitation from plasma using methanol. Propranolol was used as the internal standard.[3][4]
-
Mobile Phase: Acidified acetonitrile with 0.1% formic acid.[4]
-
Chromatographic Separation: Phenomenex PFP reversed-phase column.[4]
-
Validation Parameters:
-
Method: High-Performance Liquid Chromatography with UV detection (HPLC-UV).[3][4]
-
Extraction: Protein precipitation from plasma.[3]
-
Validation Parameters:
Pharmacokinetic Modeling
-
Software: Nonlinear mixed-effects modeling software (Monolix 2018R1).[1][2][3]
-
Model: A joint population pharmacokinetic model was developed to describe the concentration-time profiles of both this compound and its metabolite, D-cycloserine.[4]
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for a clinical pharmacokinetic study of this compound and D-cycloserine.
Conclusion
The in vivo hydrolysis of this compound to D-cycloserine is a fundamental aspect of its therapeutic action. The quantitative data indicate that a fraction of this compound is converted to D-cycloserine, leading to systemic exposures that can be highly variable among patients. The detailed experimental protocols and analytical methods described provide a robust framework for future research in this area. A thorough understanding of this prodrug's metabolic fate is paramount for optimizing treatment regimens for drug-resistant tuberculosis and ensuring favorable patient outcomes. Further studies are warranted to fully elucidate the factors influencing the extent of this compound hydrolysis and the resulting D-cycloserine exposure.
References
- 1. researchgate.net [researchgate.net]
- 2. Steady-state population pharmacokinetics of this compound and its metabolite cycloserine in patients with drug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steady‐state population pharmacokinetics of this compound and its metabolite cycloserine in patients with drug‐resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amount of Cycloserine Emanating from this compound Metabolism and Relationship with Hepatic Function in Patients with Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Steady state pharmacokinetics of cycloserine in patients on this compound for multidrug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Steady state pharmacokinetics of cycloserine in patients on this compound for multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
Terizidone's Inhibition of Alanine Racemase and D-alanine:D-alanine Ligase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terizidone, a second-line anti-tuberculosis drug, functions as a prodrug of D-cycloserine, a potent inhibitor of two crucial enzymes in the bacterial cell wall synthesis pathway: alanine racemase (Alr) and D-alanine:D-alanine ligase (Ddl). This technical guide provides an in-depth analysis of the inhibitory mechanisms, quantitative kinetic data, and detailed experimental protocols relevant to the action of this compound's active metabolite on these enzymes. The information presented is intended to support further research and development in the field of antibacterial drug discovery.
Introduction
This compound is an antibiotic primarily used in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its mechanism of action is intrinsically linked to its active form, D-cycloserine.[1] this compound itself is a condensation product of two D-cycloserine molecules linked by a terephthalaldehyde moiety.[2] In vivo, this compound undergoes hydrolysis to release D-cycloserine, although this conversion is not always complete.[3][4] D-cycloserine, a structural analog of the amino acid D-alanine, competitively inhibits two essential enzymes in the peptidoglycan biosynthesis pathway of bacteria: alanine racemase and D-alanine:D-alanine ligase.[1][5] This dual inhibition disrupts the formation of the bacterial cell wall, leading to cell lysis and death.[1]
Mechanism of Action
The antibacterial effect of this compound is realized through the action of its active metabolite, D-cycloserine, on two key enzymes in the peptidoglycan synthesis pathway.
-
Alanine Racemase (Alr): This pyridoxal 5'-phosphate (PLP)-dependent enzyme catalyzes the conversion of L-alanine to D-alanine. D-alanine is an essential precursor for the synthesis of peptidoglycan.[5] D-cycloserine competitively inhibits alanine racemase, thereby depleting the pool of D-alanine available for cell wall construction.[6]
-
D-alanine:D-alanine Ligase (Ddl): This ATP-dependent enzyme catalyzes the formation of the D-alanine-D-alanine dipeptide, another critical building block of peptidoglycan.[5] D-cycloserine also competitively inhibits this enzyme, further disrupting the integrity of the bacterial cell wall.[7]
The dual inhibitory action on these two sequential enzymes makes D-cycloserine an effective antibacterial agent.[5]
Quantitative Inhibition Data
While this compound itself is a prodrug, the inhibitory activity of its active metabolite, D-cycloserine, against alanine racemase and D-alanine:D-alanine ligase has been quantified. The following tables summarize the key kinetic parameters for D-cycloserine against enzymes from Mycobacterium tuberculosis.
Table 1: Inhibition of Mycobacterium tuberculosis Alanine Racemase (Alr) by D-Cycloserine
| Parameter | Value | Reference |
| IC50 | 26.4 ± 1.7 µM | [8] |
Table 2: Inhibition of Mycobacterium tuberculosis D-alanine:D-alanine Ligase (Ddl) by D-Cycloserine
| Parameter | Value | Reference |
| Ki (D-Ala site 1) | 14 µM | [7] |
| Ki (D-Ala site 2) | 25 µM | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of alanine racemase and D-alanine:D-alanine ligase inhibition.
Alanine Racemase Inhibition Assay (Coupled Enzyme Assay)
This assay determines the activity of alanine racemase by coupling the production of L-alanine from D-alanine to the activity of L-alanine dehydrogenase, which reduces NAD+ to NADH. The increase in NADH is monitored spectrophotometrically.
Protocol:
-
Reaction Mixture Preparation: In a suitable microplate well or cuvette, prepare a reaction mixture containing the appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.0), a saturating concentration of D-alanine, NAD+, and L-alanine dehydrogenase.
-
Inhibitor Addition: Add varying concentrations of the inhibitor (D-cycloserine) to the reaction mixtures. A control reaction without the inhibitor should also be prepared.
-
Enzyme Addition: Initiate the reaction by adding a purified preparation of alanine racemase.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).
-
Data Acquisition: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. This corresponds to the production of NADH.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve.
D-alanine:D-alanine Ligase Inhibition Assay (Malachite Green Assay)
This assay measures the activity of D-alanine:D-alanine ligase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The Pi is detected using a malachite green-based colorimetric reagent.
Protocol:
-
Reaction Mixture Preparation: In a microplate well, prepare a reaction mixture containing a suitable buffer (e.g., 50 mM HEPES, pH 7.5), D-alanine, ATP, and MgCl2.
-
Inhibitor Addition: Add varying concentrations of D-cycloserine to the reaction mixtures. Include a no-inhibitor control.
-
Enzyme Addition: Initiate the reaction by adding purified D-alanine:D-alanine ligase.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Color Development: Stop the reaction and initiate color development by adding a malachite green reagent solution. This solution typically contains malachite green, ammonium molybdate, and a stabilizing agent.
-
Data Acquisition: After a short incubation period at room temperature to allow for color development, measure the absorbance at a wavelength between 620 and 660 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of inorganic phosphate. Use the standard curve to determine the amount of Pi released in each reaction. Calculate the percent inhibition for each D-cycloserine concentration and determine the IC50 and/or Ki values. To determine the Ki, the assay is performed with varying concentrations of both the substrate (D-alanine) and the inhibitor. The data is then fitted to an appropriate enzyme inhibition model (e.g., competitive, non-competitive).[7]
Conclusion
This compound's efficacy as an anti-tuberculosis agent is derived from its in vivo conversion to D-cycloserine, which effectively inhibits both alanine racemase and D-alanine:D-alanine ligase. This dual-targeting mechanism disrupts bacterial cell wall synthesis, a pathway essential for bacterial survival. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and exploit this inhibitory pathway for the development of new and improved antibacterial therapies. Further research into the pharmacokinetics of this compound's conversion to D-cycloserine and the development of inhibitors with improved specificity and reduced off-target effects remains a critical area of investigation.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Amount of Cycloserine Emanating from this compound Metabolism and Relationship with Hepatic Function in Patients with Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Cycloserine? [synapse.patsnap.com]
- 6. Inhibitors of alanine racemase enzyme: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic mechanism and inhibition of Mycobacterium tuberculosis D-alanine:D-alanine ligase by the antibiotic D-cycloserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Synthesis of Novel Terizidone Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Terizidone, a second-line anti-tuberculosis drug, and explores potential pathways for the creation of novel analogues. This compound, a prodrug of D-cycloserine, is formed through the condensation of two D-cycloserine molecules with one molecule of terephthalaldehyde. This document outlines the core synthetic reactions, proposes methodologies for generating new analogues by modifying the aromatic dialdehyde linker, and presents a framework for assessing their potential antimycobacterial activity. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are provided to facilitate further research and development in this area.
Introduction
This compound serves as a crucial component in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its mechanism of action relies on the in vivo hydrolysis to D-cycloserine, which inhibits bacterial cell wall synthesis.[1] The development of novel this compound analogues presents an opportunity to improve its therapeutic index, enhance efficacy against resistant strains, and potentially broaden its spectrum of activity. This guide focuses on the chemical synthesis of this compound and provides a strategic approach to the design and synthesis of new analogues.
Core Synthesis Pathway of this compound
The fundamental reaction for the synthesis of this compound is the formation of a Schiff base through the condensation of the primary amine groups of two D-cycloserine molecules with the two aldehyde functionalities of terephthalaldehyde.[2]
General Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for Schiff base formation.[3]
Materials:
-
D-Cycloserine
-
Terephthalaldehyde
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve terephthalaldehyde (1.0 equivalent) in absolute ethanol.
-
Addition of D-Cycloserine: To the stirred solution, add D-cycloserine (2.0 equivalents).
-
Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The solid product that precipitates out is collected by vacuum filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield pure this compound.
-
Drying: Dry the purified product under vacuum.
Synthesis of Novel this compound Analogues
The synthesis of novel this compound analogues can be achieved by modifying the aromatic dialdehyde component. This allows for the exploration of structure-activity relationships (SAR) by introducing various substituents on the aromatic ring, altering the ring system itself, or changing the distance and rigidity between the two D-cycloserine moieties.
General Synthetic Strategy
The core synthetic strategy remains the condensation reaction between two equivalents of D-cycloserine and one equivalent of a substituted or novel aromatic dialdehyde.
Caption: General synthetic strategy for novel this compound analogues.
Proposed Synthesis Pathways for Novel Analogues
Pathway A: Analogues with Substituted Phenyl Linkers
This pathway involves the use of commercially available or synthetically prepared substituted terephthalaldehydes. Substituents can be electron-donating or electron-withdrawing to modulate the electronic properties of the linker.
-
Example Aldehydes: 2-Nitroterephthalaldehyde, 2-Methoxyterephthalaldehyde, 2,5-Dimethylterephthalaldehyde.
Pathway B: Analogues with Different Aromatic Linkers
This pathway explores the use of other aromatic dialdehydes to alter the geometry and rigidity of the linker.
-
Example Aldehydes: Isophthalaldehyde (meta-substitution), 2,6-Naphthalenedicarboxaldehyde, 4,4'-Biphenyldicarboxaldehyde.
Pathway C: Analogues with Heterocyclic Linkers
Introducing heterocyclic linkers can significantly impact the solubility, metabolic stability, and target interaction of the analogues.
-
Example Aldehydes: Pyridine-2,5-dicarboxaldehyde, Thiophene-2,5-dicarboxaldehyde.
Experimental Workflow for Analogue Synthesis
Caption: Experimental workflow for the synthesis and evaluation of novel this compound analogues.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound and its potential analogues. This data should be determined experimentally for each synthesized compound.
Table 1: Reaction Conditions and Yields
| Compound | Dialdehyde | Solvent | Catalyst | Reaction Time (h) | Yield (%) |
| This compound | Terephthalaldehyde | Ethanol | Acetic Acid | 4-6 | 85 |
| Analogue A1 | 2-Nitroterephthalaldehyde | Ethanol | Acetic Acid | 6-8 | 78 |
| Analogue B1 | Isophthalaldehyde | Methanol | Acetic Acid | 5-7 | 82 |
| Analogue C1 | Pyridine-2,5-dicarboxaldehyde | Ethanol | - | 8-10 | 75 |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |
| This compound | 7.8 (s, 4H, Ar-H), 8.5 (s, 2H, CH=N) | 160.2 (C=N), 136.5 (Ar-C), 129.8 (Ar-CH) | 1640 (C=N), 1705 (C=O) | 303.1 [M+H]⁺ |
| Analogue A1 | 8.1-8.4 (m, 3H, Ar-H), 8.6 (s, 2H, CH=N) | 159.8 (C=N), 148.5 (C-NO₂), 134.2, 131.5, 125.0 (Ar-C) | 1645 (C=N), 1710 (C=O), 1530, 1350 (NO₂) | 348.1 [M+H]⁺ |
| Analogue B1 | 7.6-8.2 (m, 4H, Ar-H), 8.4 (s, 2H, CH=N) | 160.5 (C=N), 137.0, 131.0, 129.5, 128.0 (Ar-C) | 1638 (C=N), 1708 (C=O) | 303.1 [M+H]⁺ |
| Analogue C1 | 7.9-9.0 (m, 3H, Ar-H), 8.7 (s, 2H, CH=N) | 161.0 (C=N), 152.0, 148.0, 137.5, 125.0 (Ar-C) | 1642 (C=N), 1706 (C=O) | 304.1 [M+H]⁺ |
Table 3: Antimycobacterial Activity
| Compound | MIC against M. tuberculosis H37Rv (µg/mL) |
| D-Cycloserine | 20 |
| This compound | 25 |
| Analogue A1 | 15 |
| Analogue B1 | 30 |
| Analogue C1 | 22 |
Structure-Activity Relationship (SAR) Considerations
The biological activity of novel this compound analogues will be influenced by the nature of the aromatic linker.
Caption: Logical relationships in the structure-activity of this compound analogues.
-
Electronic Effects: Electron-withdrawing groups on the aromatic linker may enhance the susceptibility of the imine bond to hydrolysis, potentially leading to faster release of D-cycloserine.
-
Steric and Conformational Effects: The size and position of substituents, as well as the geometry of the aromatic linker, will dictate the overall shape of the molecule. This can influence its ability to traverse the mycobacterial cell wall and its interaction with hydrolytic enzymes.
-
Physicochemical Properties: Modifications to the linker will alter properties such as solubility and lipophilicity, which are critical for drug absorption and distribution.
Conclusion
The synthesis of this compound and its novel analogues is a promising avenue for the development of new anti-tuberculosis agents. The straightforward Schiff base condensation reaction allows for considerable chemical diversity to be introduced through the variation of the aromatic dialdehyde component. This guide provides a foundational framework for the synthesis, characterization, and evaluation of these compounds, encouraging further exploration into their therapeutic potential. Future work should focus on the systematic synthesis of a diverse library of analogues and the comprehensive evaluation of their antimycobacterial activity and pharmacokinetic properties.
References
Pharmacokinetic Profile of Terizidone in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terizidone is a second-line anti-tuberculosis drug, which is structurally a combination of two molecules of D-cycloserine.[1] Following administration, this compound acts as a prodrug, rapidly and almost completely hydrolyzing into its active metabolite, cycloserine.[1][2] Cycloserine then exerts its antimicrobial effect by inhibiting bacterial cell wall synthesis.[1] Due to this rapid and extensive conversion, the majority of pharmacokinetic studies have focused on cycloserine rather than the parent drug, this compound. This guide summarizes the available, though limited, preclinical pharmacokinetic data for this compound and its active metabolite, cycloserine, to aid researchers in drug development. A significant portion of the detailed pharmacokinetic parameters available in the literature is derived from human studies; however, where available, data from preclinical models are presented.
I. Physicochemical Properties and Formulation
This compound is presented as a capsule for oral administration.[3] The formulation of the drug can influence its absorption kinetics. For instance, administration of the powder from opened capsules leads to a faster absorption transit time compared to swallowing the whole capsule, although this does not appear to affect overall bioavailability.[4]
II. Pharmacokinetics
The pharmacokinetic profile of a drug encompasses its absorption, distribution, metabolism, and excretion (ADME). Due to the rapid conversion of this compound to cycloserine, the preclinical pharmacokinetic data for this compound itself is scarce. Most studies focus on the resulting cycloserine concentrations.
Absorption
This compound is rapidly and almost completely absorbed after oral administration.[2] The absorption of this compound can be described by a modified transit compartment model.[5][6][7] In human studies, a mean transit time of 1.7 hours and an absorption rate constant of 2.97 h⁻¹ have been reported.[5][6][7] The presence of high-fat meals has been shown to delay the absorption and decrease the maximum plasma concentration (Cmax) of this compound.[3]
Distribution
Following absorption and conversion to cycloserine, the active drug is widely distributed throughout the body. The apparent volume of distribution (Vp/F) for this compound has been estimated to be 13.4 L in humans.[5][6][7] Serum albumin levels have been shown to have a significant effect on the Vp/F of this compound.[5][6][7]
Metabolism
The primary metabolic pathway for this compound is hydrolysis to two molecules of D-cycloserine and one molecule of terephthalaldehyde.[1][3] This conversion is thought to occur pre-systemically, likely in the gastrointestinal tract.[8] It is estimated that approximately 29% of the administered this compound is converted to cycloserine.[5][6][7] The metabolism of cycloserine itself has not been fully characterized in preclinical models.[8]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Preclinical Development of Inhalable d-Cycloserine and Ethionamide To Overcome Pharmacokinetic Interaction and Enhance Efficacy against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. extranet.who.int [extranet.who.int]
- 4. Optimizing dosing of the cycloserine pro-drug this compound in children with rifampicin-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Explore the Science & Experts | ideXlab [idexlab.com]
- 6. researchgate.net [researchgate.net]
- 7. Steady-state population pharmacokinetics of this compound and its metabolite cycloserine in patients with drug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amount of Cycloserine Emanating from this compound Metabolism and Relationship with Hepatic Function in Patients with Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Terizidone's efficacy against different strains of resistant tuberculosis
Terizidone's Efficacy Against Resistant Tuberculosis: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the rise of drug-resistant strains. Multidrug-resistant TB (MDR-TB), defined as resistance to at least isoniazid and rifampicin, necessitates treatment with second-line drugs that are often less effective and more toxic. This compound is a crucial second-line anti-tuberculosis medication used in the management of MDR-TB.[1][2][3] It is a derivative of cycloserine and is included in the World Health Organization's (WHO) List of Essential Medicines as a therapeutic alternative.[3] This guide provides an in-depth technical overview of this compound's mechanism of action, its efficacy against resistant TB strains supported by quantitative data, and the experimental protocols used to evaluate its performance.
Mechanism of Action
This compound functions as a prodrug. In vivo, it is hydrolyzed to release two molecules of D-cycloserine, its active component.[1][4] D-cycloserine is a structural analog of the amino acid D-alanine and acts as a competitive inhibitor of two essential enzymes in the bacterial cell wall synthesis pathway:[4][5]
-
Alanine Racemase (Alr): This enzyme catalyzes the conversion of L-alanine to D-alanine.
-
D-alanine:D-alanine Ligase (Ddl): This enzyme joins two D-alanine molecules to form a D-alanyl-D-alanine dipeptide.
Both D-alanine and the D-alanyl-D-alanine dipeptide are critical precursors for the synthesis of peptidoglycan, a vital component that provides structural integrity to the mycobacterial cell wall. By inhibiting these enzymes, this compound effectively disrupts peptidoglycan synthesis, leading to a weakened cell wall, cell lysis, and ultimately, a bacteriostatic effect.[1][4][5] Resistance to this compound is conferred by complete parallel resistance to cycloserine, which can arise from mutations in the genes encoding for these target enzymes or through reduced cellular permeability.[4]
Efficacy Against Resistant Strains
This compound is a core component of treatment regimens for MDR-TB.[1] Its efficacy has been evaluated in several clinical settings, often in comparison to its parent compound, cycloserine, and other second-line drugs.
Clinical Treatment Outcomes
A significant retrospective study conducted in South Africa between 2000 and 2004 analyzed the treatment outcomes of 858 adult MDR-TB patients. Patients received a standardized multidrug regimen that included either ethambutol, cycloserine, or this compound. The results demonstrated that patients receiving this compound had significantly better outcomes compared to those on ethambutol and showed a lower default rate than both other groups.
| Outcome Metric | This compound (n=145) | Cycloserine (n=278) | Ethambutol (n=435) | P-value (vs Ethambutol) |
| Successful Treatment | 62% | 60% | 52% | P = 0.03 (for CS/TRD vs EMB) |
| Default Rate | 11.7% | 14.7% | 29.0% | N/A |
| Unfavorable Outcome | 38% | 40% | 48% | AOR = 0.4 (P=0.008) |
| Serious Adverse Events | 2.1% (3/145) | 2.5% (7/278) | 0.6% (2/435) | P = 0.05 |
| Data sourced from a study on MDR-TB patients in South Africa.[6][7] | ||||
| Successful treatment includes cure or treatment completion. Unfavorable outcomes include default, death, or treatment failure.[6][7] |
The study concluded that this compound was associated with fewer unfavorable outcomes (Adjusted Odds Ratio [AOR], 0.4).[6][7] While cycloserine was associated with a higher rate of culture conversion, this compound had a lower patient default rate, suggesting better tolerability.[6][7]
In Vitro Susceptibility and MIC Data
The efficacy of this compound is directly related to the in vitro susceptibility of the M. tuberculosis isolate to its active form, cycloserine. The Minimum Inhibitory Concentration (MIC) is a key parameter. A study on the population pharmacokinetics of cycloserine in patients dosed with this compound provided data on the distribution of MICs in clinical isolates.
| Cycloserine MIC (mg/L) | Percentage of Isolates (n=103) |
| ≤4 | ~20% |
| 8 | ~25% |
| 16 | ~38% |
| 32 | ~15% |
| 64 | ~2% |
| Data represents the distribution of cycloserine MICs for M. tuberculosis isolates from 103 participants before treatment initiation. The median MIC was 16 mg/L.[8] |
Pharmacokinetic/Pharmacodynamic (PK/PD) Targets
The clinical efficacy of cycloserine/terizidone is linked to PK/PD targets. The most critical parameter is the percentage of time that the plasma drug concentration remains above the MIC (%T>MIC) over a 24-hour dosing interval.
| PK/PD Target | Associated Outcome | Required MIC for >90% Target Attainment |
| %T>MIC ≥ 30% | 1.0-log10 CFU/ml kill (in vitro) | ≤ 16 mg/L |
| %T>MIC ≥ 64% | Clinical Efficacy | ≤ 8 mg/L |
| %T>MIC = 100% | Prevention of Resistance | ≤ 8 mg/L |
| Data derived from Monte Carlo simulations based on WHO-recommended dosing of this compound (750-1000 mg daily).[8][9][10] |
These data indicate that standard this compound dosing is effective for isolates with cycloserine MICs up to 16 mg/L but may be suboptimal for preventing resistance in isolates with MICs greater than 8 mg/L.[8][10]
Experimental Protocols
The evaluation of this compound's efficacy relies on standardized laboratory and clinical methodologies.
Drug Susceptibility Testing (DST)
Phenotypic DST is the gold standard for determining the susceptibility of a M. tuberculosis isolate to anti-TB drugs.[11][12] The indirect agar proportion method is a reference standard.[13]
Protocol: Indirect Proportion Method on Solid Media (e.g., Middlebrook 7H10/7H11 Agar)
-
Isolate Preparation: A pure culture of M. tuberculosis complex, confirmed by identification tests, is required.[14]
-
Inoculum Preparation: A suspension of the mycobacterial growth is prepared in a suitable broth or buffer. The turbidity is adjusted to match a 1.0 McFarland standard, which is then further diluted (commonly 10⁻² and 10⁻⁴).
-
Media Inoculation: A standardized volume of the prepared inoculum dilutions is plated onto drug-free control quadrants and drug-containing quadrants. For cycloserine, the WHO recommends a critical concentration of 30 µg/mL for 7H10 agar.
-
Incubation: Plates are incubated at 37°C in a 5-10% CO₂ atmosphere for up to 21 days.[13]
-
Reading and Interpretation: The number of colony-forming units (CFUs) is counted on both the drug-free control and drug-containing media. The proportion of resistant bacilli is calculated:
-
Percentage Resistance = (CFU on Drug Medium / CFU on Control Medium) x 100
-
-
Result: An isolate is defined as resistant if the growth on the drug-containing medium is ≥1% of the growth on the drug-free control.[15]
Clinical Study Protocol: Comparative Efficacy
The South African study cited previously provides a model for a retrospective comparative analysis.[6]
-
Patient Population: Newly diagnosed adult MDR-TB patients enrolled between 2000 and 2004.
-
Treatment Regimen: Patients received a standardized multidrug regimen for 18 to 24 months. The core regimen was supplemented with one of three drugs based on availability and policy at the time: ethambutol, cycloserine, or this compound.
-
Data Collection: Demographic and baseline clinical data were collected. Serious adverse drug events (SADEs) and treatment outcomes (cure, completion, default, failure, death) were determined from patient records.
-
Statistical Analysis: Factors associated with culture conversion and unfavorable treatment outcomes were analyzed using regression models to determine adjusted odds ratios (AORs).
Host Signaling Pathways in Tuberculosis
While this compound directly targets the bacterium, an emerging area of research is host-directed therapy (HDT), which aims to modulate the host immune response to improve bacterial clearance. The mTOR (mechanistic target of rapamycin) signaling pathway is a key regulator of cellular processes, including autophagy, which is critical for eliminating intracellular pathogens like M. tuberculosis.
Autophagy is a cellular process for degrading and recycling cellular components. In the context of infection, it can capture and destroy intracellular bacteria (a process called xenophagy). M. tuberculosis has evolved mechanisms to evade or subvert this process. The mTORC1 complex is a major negative regulator of autophagy.[16] Therefore, inhibition of mTOR could enhance autophagy, leading to better control of TB infection. While not a direct target of this compound, understanding these pathways is crucial for developing future combination therapies where a direct-acting antibacterial like this compound could be paired with an HDT agent.
Conclusion
This compound is an effective and essential second-line agent in the therapeutic arsenal against multidrug-resistant tuberculosis. Its mechanism of action, targeting the fundamental process of cell wall synthesis, provides a basis for its activity against strains resistant to first-line drugs.[1][5] Clinical data demonstrates its efficacy, showing favorable treatment outcomes and better tolerability compared to some alternatives, which is reflected in lower patient default rates.[6][7] However, its effectiveness is contingent on the cycloserine MIC of the infecting strain, with PK/PD data suggesting that higher doses may be needed to prevent the emergence of resistance for isolates with MICs >8 mg/L.[8][10] Standardized drug susceptibility testing remains paramount for guiding its appropriate use in clinical practice. Future research may focus on optimizing this compound dosing and exploring its role in combination with novel host-directed therapies to further improve outcomes for patients with resistant tuberculosis.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound Uses, Benefits, Side Effects And Medicines Information [zeelabpharmacy.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. extranet.who.int [extranet.who.int]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Treatment Outcomes and Adverse Drug Effects of Ethambutol, Cycloserine, and this compound for the Treatment of Multidrug-Resistant Tuberculosis in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Population Pharmacokinetics of Cycloserine and Pharmacokinetic/Pharmacodynamic Target Attainment in Multidrug-Resistant Tuberculosis Patients Dosed with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Technical Report on critical concentrations for drug susceptibility testing of medicines used in the treatment of drug-resistant tuberculosis [who.int]
- 12. Technical manual for drug susceptibility testing of medicines used in the treatment of tuberculosis [who.int]
- 13. currytbcenter.ucsf.edu [currytbcenter.ucsf.edu]
- 14. aphl.org [aphl.org]
- 15. iris.who.int [iris.who.int]
- 16. Frontiers | Harnessing the mTOR Pathway for Tuberculosis Treatment [frontiersin.org]
The Molecular Maze: How Terizidone Disrupts Bacterial Cell Wall Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Terizidone, a second-line antitubercular agent, exerts its bacteriostatic effect through the targeted disruption of bacterial cell wall synthesis. This technical guide provides a comprehensive overview of the molecular basis of this compound's activity, focusing on its mechanism of action as a prodrug of cycloserine. It delves into the specific enzymatic inhibition, presents quantitative data on its efficacy, details relevant experimental protocols, and visualizes the affected biochemical pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in antimicrobial drug discovery and development.
Introduction
The bacterial cell wall, a rigid structure essential for maintaining cell shape and integrity, presents a prime target for antimicrobial agents. One such agent, this compound, is a derivative of cycloserine and is primarily utilized in the treatment of multidrug-resistant tuberculosis (MDR-TB)[1][2]. Understanding the precise molecular interactions and the biochemical consequences of this compound's action is crucial for optimizing its therapeutic use and for the development of novel antibacterial strategies.
This compound itself is a prodrug that, upon administration, hydrolyzes to release two molecules of its active component, D-cycloserine[2]. D-cycloserine is a structural analog of the amino acid D-alanine, a fundamental building block of peptidoglycan, the primary component of the bacterial cell wall[1][3][4][5]. This structural mimicry is the cornerstone of its inhibitory action.
Mechanism of Action: A Tale of Two Enzymes
The antibacterial activity of this compound, mediated by D-cycloserine, is centered on the competitive inhibition of two essential cytoplasmic enzymes in the peptidoglycan synthesis pathway: Alanine Racemase (Alr) and D-alanine:D-alanine Ligase (Ddl) [1][2][3][4][5].
-
Alanine Racemase (Alr): This pyridoxal 5'-phosphate (PLP)-dependent enzyme catalyzes the conversion of L-alanine to D-alanine[1][2]. By competitively inhibiting Alr, D-cycloserine depletes the intracellular pool of D-alanine, a crucial precursor for peptidoglycan synthesis[2].
-
D-alanine:D-alanine Ligase (Ddl): This ATP-dependent enzyme is responsible for the ligation of two D-alanine molecules to form the D-alanyl-D-alanine dipeptide[1][2]. This dipeptide is subsequently incorporated into the UDP-muramyl-pentapeptide, a key intermediate in the construction of the peptidoglycan monomer. D-cycloserine competitively inhibits Ddl, further disrupting the supply of essential building blocks for the cell wall[2][3].
The dual inhibition of both Alr and Ddl by D-cycloserine creates a significant bottleneck in the peptidoglycan synthesis pathway, leading to the production of a defective cell wall that is unable to withstand osmotic pressure, ultimately resulting in bacterial cell lysis[1][2].
Quantitative Efficacy of this compound/Cycloserine
The in vitro activity of this compound is typically measured by determining the Minimum Inhibitory Concentration (MIC) of its active form, cycloserine, against various bacterial strains. The following tables summarize the MIC values for cycloserine against Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains.
| M. tuberculosis Strain | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Wild-type | 2 - 64 | 16 | 32 | [6] |
| Drug-resistant | ≤4 - 64 | 8 | 16 | [7] |
| Clinical Isolates | 4 (modal) | - | 16 (TECOFF) | [8] |
| MDR-TB Isolates | 8 - >64 | - | - | [9] |
| H37Rv (susceptible) | 10 - 20 | - | - | [10] |
Table 1: Minimum Inhibitory Concentration (MIC) of Cycloserine against Mycobacterium tuberculosis
TECOFF: Tentative Epidemiological Cut-off Value
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the molecular basis of this compound's activity.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of cycloserine can be determined using several methods, including broth microdilution, agar proportion, and automated systems.
4.1.1. Broth Microdilution Method
-
Preparation of Cycloserine Stock Solution: Prepare a stock solution of cycloserine in a suitable solvent (e.g., sterile distilled water) and sterilize by filtration.
-
Serial Dilutions: Perform two-fold serial dilutions of the cycloserine stock solution in a 96-well microtiter plate containing a suitable broth medium for mycobacteria (e.g., Middlebrook 7H9 broth supplemented with OADC). The final concentrations should typically range from 0.25 to 128 µg/mL.
-
Inoculum Preparation: Prepare a standardized inoculum of the M. tuberculosis strain to be tested, adjusted to a McFarland standard of 0.5.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 37°C for 7-21 days, or until growth is visible in the growth control well.
-
Reading the MIC: The MIC is defined as the lowest concentration of cycloserine that completely inhibits visible growth of the bacteria[9][11].
4.1.2. Agar Proportion Method
-
Preparation of Drug-Containing Media: Prepare solid agar medium (e.g., Middlebrook 7H10 or 7H11) containing serial dilutions of cycloserine. Also prepare drug-free control plates.
-
Inoculum Preparation: Prepare two dilutions of a standardized bacterial suspension (e.g., 10-3 and 10-5).
-
Inoculation: Inoculate each drug-containing and drug-free plate with a defined volume of each bacterial dilution.
-
Incubation: Incubate the plates at 37°C for 3-4 weeks.
-
Reading the Results: Determine the number of colony-forming units (CFUs) on both the drug-containing and drug-free plates. The critical concentration is the lowest drug concentration that inhibits more than 99% of the bacterial population compared to the drug-free control[11][12].
Enzyme Inhibition Assays
4.2.1. Alanine Racemase (Alr) Inhibition Assay
This assay measures the conversion of L-alanine to D-alanine, which can be monitored using various techniques, including coupled enzymatic assays or circular dichroism.
-
Enzyme and Substrate Preparation: Purify recombinant alanine racemase. Prepare solutions of L-alanine and D-cycloserine.
-
Assay Mixture: Prepare a reaction mixture containing buffer (e.g., sodium phosphate), the purified Alr enzyme, and varying concentrations of D-cycloserine (the inhibitor).
-
Initiation of Reaction: Start the reaction by adding L-alanine to the mixture.
-
Monitoring the Reaction:
-
Coupled Enzymatic Assay: The production of D-alanine can be coupled to a second enzymatic reaction that results in a measurable change, such as a change in absorbance.
-
Circular Dichroism (CD): Monitor the change in the CD signal at a specific wavelength that corresponds to the conversion of L-alanine to D-alanine[13].
-
-
Data Analysis: Determine the initial reaction velocities at different inhibitor concentrations to calculate the inhibition constant (Ki).
4.2.2. D-alanine:D-alanine Ligase (Ddl) Inhibition Assay
This assay measures the formation of D-alanyl-D-alanine from two molecules of D-alanine and ATP.
-
Enzyme and Substrate Preparation: Purify recombinant D-alanine:D-alanine ligase. Prepare solutions of D-alanine, ATP, and D-cycloserine.
-
Assay Mixture: Prepare a reaction mixture containing buffer, the purified Ddl enzyme, D-alanine, ATP, and varying concentrations of D-cycloserine.
-
Reaction Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.
-
Detection of Product Formation: The formation of D-alanyl-D-alanine can be quantified using methods such as:
-
HPLC: Separate and quantify the product by high-performance liquid chromatography.
-
Radiolabeled Substrate: Use radiolabeled D-alanine and measure the incorporation into the dipeptide product[14].
-
Coupled Assay: Couple the release of ADP or inorganic phosphate to a detectable reaction.
-
-
Data Analysis: Determine the rate of product formation at different inhibitor concentrations to calculate the IC50 or Ki value[14][15].
Visualization of the Affected Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.
Caption: Mechanism of action of this compound on bacterial cell wall synthesis.
Caption: General workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. Cycloserine: Mechanism, Clinical Applications, and Emerging Research - Amerigo Scientific [amerigoscientific.com]
- 2. What is the mechanism of Cycloserine? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. quora.com [quora.com]
- 5. Cycloserine - Wikipedia [en.wikipedia.org]
- 6. Validation of Cycloserine Efficacy in Treatment of Multidrug-Resistant and Extensively Drug-Resistant Tuberculosis in Beijing, China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Minimum inhibitory concentration of cycloserine against Mycobacterium tuberculosis using the MGIT 960 system and a proposed critical concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
- 10. academic.oup.com [academic.oup.com]
- 11. Minimal inhibitory concentrations of first-line drugs of multidrug-resistant tuberculosis isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug Susceptibility Testing of Mycobacterium tuberculosis Complex by Use of a High-Throughput, Reproducible, Absolute Concentration Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-Cycloserine destruction by alanine racemase and the limit of irreversible inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure of the Mycobacterium tuberculosis d-Alanine:d-Alanine Ligase, a Target of the Antituberculosis Drug d-Cycloserine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinetic mechanism and inhibition of Mycobacterium tuberculosis D-alanine:D-alanine ligase by the antibiotic D-cycloserine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Terizidone in Human Plasma using a Validated HPLC-UV Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of terizidone in human plasma. This compound, a second-line anti-tuberculosis drug, is formed by the combination of two molecules of cycloserine and one molecule of terephthaldehyde.[1][2] This method is crucial for pharmacokinetic studies and therapeutic drug monitoring in patients undergoing treatment for multidrug-resistant tuberculosis.[3][4] The protocol outlines a straightforward protein precipitation extraction procedure and subsequent chromatographic separation on a C18 reversed-phase column. The method has been validated for selectivity, linearity, precision, accuracy, and stability, demonstrating its suitability for reliable determination of this compound concentrations in a clinical research setting.
Introduction
This compound is an important antibiotic effective against Mycobacterium tuberculosis and is categorized as a Group IV anti-tuberculosis drug by the WHO.[1] Monitoring its plasma concentrations is essential to ensure therapeutic efficacy and minimize potential toxicity. This document provides a detailed protocol for a validated HPLC-UV method, adapted from published literature, offering a cost-effective and accessible approach for researchers and drug development professionals.[3][4]
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Propranolol (Internal Standard - IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (AR grade)
-
Ultrapure water
-
Drug-free human plasma (with EDTA as anticoagulant)
Instrumentation
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Supelco Discovery® HS C18, 150 × 4.6 mm, 5 μm)[3][4]
-
Data acquisition and processing software
Preparation of Solutions
-
Stock Solution of this compound (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent such as a mixture of acetonitrile and water.
-
Stock Solution of Propranolol (IS) (1 mg/mL): Accurately weigh and dissolve propranolol in methanol.
-
Working Standard Solutions: Prepare working standard solutions of this compound by serial dilution of the stock solution with a mixture of acetonitrile and water to achieve concentrations for calibration curve and quality control samples.
-
Precipitating Solution: Prepare a 1:1 (v/v) mixture of acetonitrile and methanol.[3][4]
Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples at room temperature.
-
To a 200 µL aliquot of plasma in a microcentrifuge tube, add the internal standard (propranolol).
-
Add 400 µL of the cold precipitating solution (acetonitrile:methanol, 1:1 v/v).[4]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen if necessary, or inject directly.
-
Reconstitute the residue in the mobile phase if evaporated, and inject a defined volume (e.g., 20 µL) into the HPLC system.
Chromatographic Conditions
The following chromatographic conditions are based on a successfully validated method:[3][4]
| Parameter | Condition |
| Column | Supelco Discovery® HS C18 (150 × 4.6 mm, 5 μm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | A time-programmed gradient may be required for optimal separation. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 260 nm[5][6] |
| Injection Volume | 20 µL |
| Internal Standard | Propranolol |
| Total Run Time | Approximately 18 minutes[3][4] |
Method Validation Summary
The method was validated according to established guidelines for bioanalytical method validation. The key performance characteristics are summarized below.
Linearity
The method demonstrated excellent linearity over the concentration range of 3.125 to 200 µg/mL.[3] The coefficient of determination (r²) values for the calibration curves were consistently in the range of 0.9988–0.9999.[3][4]
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at low, medium, and high quality control (QC) concentrations.
| Parameter | Result |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Mean Accuracy | 107% |
Data adapted from Mulubwa et al., 2018.[3][4]
Extraction Efficiency
The efficiency of the protein precipitation method for extracting this compound and the internal standard from plasma was determined.
| Analyte | Mean Extraction Efficiency (%) |
| This compound | 76% |
| Propranolol (IS) | 89% |
Data adapted from Mulubwa et al., 2018.[3][4]
Stability
This compound was found to be stable in plasma under various storage and handling conditions, including bench-top, freeze-thaw cycles, and long-term storage at -80°C.[3]
Visualized Workflows
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Key steps in the bioanalytical method validation process.
Conclusion
The described HPLC-UV method provides a reliable, sensitive, and cost-effective tool for the quantification of this compound in human plasma.[3][4] The simple protein precipitation extraction and straightforward chromatographic conditions make it suitable for implementation in most analytical laboratories. This method can be effectively applied to pharmacokinetic and therapeutic drug monitoring studies of this compound in patients with drug-resistant tuberculosis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Analysis of this compound in plasma using HPLC-UV method and its application in a pharmacokinetic study of patients with drug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols for High-Performance Thin-Layer Chromatography (HPTLC) Estimation of Terizidone
Audience: Researchers, scientists, and drug development professionals.
Introduction:
High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated and versatile analytical technique that offers a rapid, cost-effective, and efficient method for the quantitative estimation of active pharmaceutical ingredients (APIs).[1][2] This document provides detailed application notes and protocols for the determination of Terizidone, a second-line anti-tubercular drug, in bulk and pharmaceutical dosage forms using HPTLC.[3][4] The described methods are validated according to the International Conference on Harmonisation (ICH) guidelines, ensuring accuracy, precision, and reliability.[3][5][6]
This compound is an antibiotic effective against Mycobacterium tuberculosis and is used in the treatment of multidrug-resistant tuberculosis.[4][6] The methods outlined below are stability-indicating, capable of separating this compound from its degradation products.[3][6]
Quantitative Data Summary
The following tables summarize the quantitative data from various validated HPTLC methods for the estimation of this compound.
Table 1: Chromatographic Conditions and Performance Data
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | Precoated Silica Gel 60 F254 | Precoated Silica Gel 60 RP-18 F254S | Precoated Silica Gel 60 F254 |
| Mobile Phase | n-Hexane: Chloroform (5:5 v/v)[3] | Acetonitrile: Water: Acetic Acid (2:2.5:0.5 v/v/v)[5] | Toluene: n-Butanol (9:1 v/v)[6][7] |
| Detection Wavelength | 264 nm[3] | 262 nm[5] | 268 nm[6][7] |
| Rf Value | 0.25 ± 0.10[3] | 0.55 ± 0.02[5] | Not Specified |
| Linearity Range | 200-1200 ng/band[3] | 200-1200 ng/band[5] | 50-300 ng/band[6][7] |
| Correlation Coefficient (r²) | 0.94[3] | 0.9978[5] | 0.997[6][7] |
| LOD | 33.38 ng/band[3] | 200 ng/band (as per linearity range)[5] | 0.981 ng/band[6][7] |
| LOQ | 101.153 ng/band[3] | Not specified, but linearity starts at 200 ng/band[5] | 2.973 ng/band[6][7] |
Table 2: Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Accuracy (% Recovery) | Close to 100%[3] | 98.69% to 99.60%[5] | 99.3% to 101.6%[6][7] |
| Precision (%RSD) | Not Specified | Not Specified | <2%[6][7] |
| Robustness | Method found to be robust[3] | Method found to be robust[5] | Method found to be robust[6] |
Experimental Protocols
Protocol 1: Based on n-Hexane: Chloroform Mobile Phase
This protocol is adapted from a stability-indicating HPTLC method for this compound estimation.[3]
1. Materials and Equipment:
-
Chemicals: this compound reference standard, this compound tablets (e.g., Tericox 250 mg), n-Hexane, Chloroform, Dimethyl Sulfoxide (DMSO), Methanol.
-
Equipment: HPTLC system with a sample applicator (e.g., Camag Linomat 5), twin-trough developing chamber, TLC scanner (e.g., Camag TLC Scanner), UV detector, and associated software (e.g., winCATS).
-
Plates: Precoated silica gel 60 F254 aluminum plates.
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in 4 mL of DMSO and make up the volume with methanol.[3]
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the standard stock solution to 10 mL with methanol.
-
Sample Solution (from tablets): Weigh and powder a tablet containing 250 mg of this compound. Transfer powder equivalent to 10 mg of this compound to a 10 mL volumetric flask. Add 4 mL of DMSO and sonicate for 10 minutes, then make up the volume with methanol. Filter the solution. Dilute 1 mL of the filtrate to 10 mL with methanol to get a concentration of 100 µg/mL.[3]
3. Chromatographic Procedure:
-
Application: Apply 2 to 12 µL of the working standard solution to the HPTLC plate to obtain concentrations of 200 to 1200 ng/band. For the sample, apply 4 µL of the sample solution to get a concentration of 400 ng/band.[3]
-
Development: Develop the plate in a twin-trough chamber pre-saturated with the mobile phase, n-Hexane: Chloroform (5:5 v/v), for 20 minutes.
-
Densitometric Analysis: Scan the developed plate at 264 nm using a TLC scanner.[3] The Rf value for this compound will be approximately 0.25.[3]
4. Forced Degradation Studies (Optional):
-
Acid/Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.5 N HCl or 0.5 N NaOH and keep at room temperature for 4 hours before making up the volume to 10 mL with methanol.[3]
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 10% H₂O₂ and keep at room temperature for 4 hours, then dilute to 10 mL with methanol.[3]
Protocol 2: Based on Acetonitrile: Water: Acetic Acid Mobile Phase
This protocol utilizes a reversed-phase HPTLC method.[5]
1. Materials and Equipment:
-
Chemicals: this compound reference standard, Acetonitrile, Acetic Acid, Sodium Lauryl Sulfate (SLS), double-distilled water.
-
Equipment: Same as Protocol 1.
-
Plates: Precoated silica gel 60 RP-18 F254S aluminum plates.[5]
2. Preparation of Solutions:
-
Solvent: 5% v/v Sodium Lauryl Sulfate (SLS) solution.
-
Standard Stock Solution (1000 µg/mL): Weigh 10 mg of this compound and dissolve it in 10 mL of 5% SLS solution, followed by sonication for 10 minutes.[5]
-
Sample Solution: Prepare as per the standard stock solution using the tablet powder.[5]
3. Chromatographic Procedure:
-
Application: Apply volumes ranging from 0.2 to 1.2 µL of the standard solution to achieve a concentration range of 200 to 1200 ng/band.[5]
-
Development: Develop the plate using a mobile phase of Acetonitrile: Water: Acetic acid (2:2.5:0.5 v/v/v).[5]
-
Densitometric Analysis: Scan the plate at 262 nm. The Rf value for this compound will be approximately 0.55.[5]
Protocol 3: Based on Toluene: n-Butanol Mobile Phase
This protocol is suitable for the estimation of this compound in pharmaceutical dosage forms.[6]
1. Materials and Equipment:
-
Chemicals: this compound reference standard, Toluene, n-Butanol, Methanol.
-
Equipment: Same as Protocol 1.
-
Plates: Precoated silica gel 60 F254 aluminum plates.[6]
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Dissolve 10 mg of pure this compound in 5 mL of methanol with sonication for 10 minutes, and then make up the volume to 10 mL with methanol.[6][8]
-
Working Standard Solution: Prepare subsequent dilutions from the stock solution with methanol to achieve the desired concentrations for the linearity range (50-300 ng/band).[6]
-
Sample Solution: Weigh and powder 20 tablets. Transfer an amount of powder equivalent to 10 mg of this compound to a 10 mL volumetric flask, add 5 mL of methanol, sonicate for 10 minutes, and make up the volume with methanol. Filter the solution. Further dilutions are required to bring the concentration within the linearity range.[6][8]
3. Chromatographic Procedure:
-
Application: Apply the standard and sample solutions to the plate to fall within the linearity range of 50-300 ng/band.
-
Development: Develop the plate using a mobile phase of Toluene: n-Butanol (9:1 v/v).[6][7]
Visualizations
The following diagrams illustrate the general workflow for the HPTLC analysis of this compound.
References
- 1. High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery - J Pharm Biol Sci [jpbs.in]
- 2. High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsart.com [ijsart.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ijprajournal.com [ijprajournal.com]
- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 7. Development and validation of HPTLC and LC MS-MS method for estimation of this compound in pharmaceutical dosage form | Bhole | Thai Journal of Pharmaceutical Sciences (TJPS) [tjps.pharm.chula.ac.th]
- 8. thaiscience.info [thaiscience.info]
Application Note: Identification of Terizidone Degradation Products Using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the identification and characterization of degradation products of the anti-tuberculosis drug Terizidone using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Forced degradation studies are critical for understanding the stability of a drug substance and for the development of stability-indicating analytical methods, as mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[1][2] This document outlines the procedures for subjecting this compound to various stress conditions and the subsequent analysis of the resulting degradation products by LC-MS/MS.
Introduction
This compound is a second-line anti-tuberculosis drug, which is a combination of two molecules of cycloserine.[3] Understanding its stability profile is crucial for ensuring its safety, efficacy, and quality. Forced degradation studies, also known as stress testing, are performed to intentionally degrade the drug substance to predict its degradation pathways and to develop and validate stability-indicating analytical methods.[1][2] These studies involve exposing the drug to harsh conditions such as acid, base, oxidation, heat, and light.[1][2][4][5]
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique for the separation, identification, and structural elucidation of drug degradation products.[6][7] Its high sensitivity and selectivity allow for the detection of trace-level impurities and provide valuable structural information through fragmentation analysis.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile and methanol
-
Analytical grade hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂)
-
Ammonium acetate
-
Formic acid
-
Purified water (Milli-Q or equivalent)
Standard and Sample Preparation
Standard Stock Solution: Accurately weigh 10 mg of this compound and dissolve it in a suitable solvent mixture, such as methanol or a mixture of dimethyl sulfoxide (DMSO) and methanol, to obtain a stock solution of 1000 µg/mL.[5]
Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration suitable for LC-MS/MS analysis (e.g., 1-10 µg/mL).
Forced Degradation (Stress) Studies
Forced degradation studies should be performed to achieve 10-30% degradation of the drug.[7]
Acid Hydrolysis: Mix 1 mL of the this compound stock solution (1000 µg/mL) with 1 mL of 0.1 N to 0.5 N HCl.[2][4][8] The mixture can be refluxed or kept at room temperature for a specified period (e.g., 2-4 hours).[4][8] After the incubation period, neutralize the solution with an equivalent amount of NaOH and dilute with the mobile phase to the desired concentration for analysis.
Base Hydrolysis: Mix 1 mL of the this compound stock solution (1000 µg/mL) with 1 mL of 0.1 N to 0.5 N NaOH.[2][4][5] Keep the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined time (e.g., 2-4 hours).[4][5] Neutralize the solution with an equivalent amount of HCl and dilute with the mobile phase.
Oxidative Degradation: Mix 1 mL of the this compound stock solution (1000 µg/mL) with 1 mL of 3% H₂O₂.[4] Keep the solution at room temperature for a specified duration (e.g., 1 hour to 7 days).[4] Dilute the resulting solution with the mobile phase for analysis.
Thermal Degradation: Spread a thin layer of solid this compound powder on a petri dish and place it in a hot air oven maintained at a specific temperature (e.g., 50°C) for an extended period (e.g., up to 3 months).[4] After exposure, dissolve the powder in a suitable solvent and dilute it to the required concentration.
Photolytic Degradation: Expose the solid this compound powder, spread on a petri dish, to UV light in a photostability chamber for a defined period (e.g., 5 days).[4] Prepare a solution of the exposed powder for analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Conditions |
| Column | C18 column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water or 10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | A suitable gradient to ensure separation of degradation products from the parent drug. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 - 40 °C |
| Injection Volume | 5 - 20 µL |
| Detector | UV detector followed by Mass Spectrometer |
| UV Wavelength | 260 nm or 264 nm[4][5][8] |
Mass Spectrometry (MS/MS) Conditions:
| Parameter | Recommended Conditions |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive and/or Negative Ion Mode |
| Scan Mode | Full scan for initial screening and product ion scan for fragmentation analysis |
| Capillary Voltage | 3.5 - 4.5 kV |
| Cone Voltage | 20 - 40 V |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
| Collision Gas | Argon |
| Collision Energy | Ramped or optimized for each degradation product to obtain informative fragment ions |
Data Presentation
The following table summarizes the degradation behavior of this compound under different stress conditions as reported in the literature.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation / No. of DPs | Reference |
| Acid Hydrolysis | 0.1 N HCl | 2 hours | Reflux | 99% | [4] |
| 0.5 N HCl | 4 hours | Room Temp. | 3.3% | [8] | |
| - | - | - | 7 DPs | [9][10] | |
| Base Hydrolysis | 0.1 N NaOH | 2 hours | 40 °C | 93% | [4] |
| 0.5 N NaOH | 4 hours | Room Temp. | - | [5] | |
| - | - | - | Multiple fractions, no major DP | [10] | |
| Neutral Hydrolysis | Water | 8 hours | Reflux | Not stable | [4] |
| - | - | - | 9 DPs | [9][10] | |
| Oxidative Degradation | 3% H₂O₂ | 1 hour | Room Temp. | 69.8% | [4] |
| - | - | - | 10 DPs | [9][10] | |
| Thermal Degradation | Solid state | 3 months | 50 °C | 39.91% | [4] |
| Photolytic Degradation | UV light | 5 days | - | 17.46% | [4] |
DPs: Degradation Products
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the identification of this compound degradation products.
Caption: Workflow for forced degradation and identification of this compound degradation products.
Conclusion
This application note provides a comprehensive framework for conducting forced degradation studies on this compound and identifying the resulting degradation products using LC-MS/MS. The detailed protocols for stress testing and the proposed LC-MS/MS method offer a solid starting point for researchers in pharmaceutical development and quality control. The provided workflow and data summary serve as valuable resources for designing and executing stability studies of this compound. The structural elucidation of degradation products is essential for ensuring the safety and quality of the drug product.
References
- 1. ijpbs.net [ijpbs.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound - TB DRUG MONOGRAPHS [tbdrugmonographs.co.uk]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. ijsart.com [ijsart.com]
- 6. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iajps.com [iajps.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Spectrophotometric Analysis of Terizidone in Bulk Form
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terizidone is a second-line anti-tuberculosis drug, which is a pro-drug of cycloserine. The accurate and precise quantification of this compound in bulk pharmaceutical form is crucial for quality control and to ensure its therapeutic efficacy. Spectrophotometric methods offer a simple, cost-effective, and rapid approach for this purpose. This document provides detailed application notes and protocols for two validated UV-spectrophotometric methods for the analysis of this compound: the Area Under Curve (AUC) method and the First Order Derivative Spectrophotometry method. These methods have been validated according to ICH guidelines, ensuring their suitability for routine analysis.[1][2] While UV-spectrophotometry is a well-established technique for this compound analysis, specific colorimetric assays for its quantitative determination in bulk form are not extensively reported in the scientific literature.
Spectrophotometric Methods for this compound Analysis
Two robust and reliable UV-spectrophotometric methods have been developed and validated for the estimation of this compound in its bulk form.
-
Method A: Area Under Curve (AUC) Spectrophotometry: This method involves the measurement of the area under the curve of the UV spectrum of this compound within a specified wavelength range.
-
Method B: First Order Derivative Spectrophotometry: This technique uses the first derivative of the UV spectrum to eliminate background interference and to accurately determine the drug concentration at a specific wavelength.
Quantitative Data Summary
The following table summarizes the key validation parameters for the two spectrophotometric methods for this compound analysis. The data is compiled from validated studies and presented for easy comparison.[1]
| Parameter | Method A: Area Under Curve (AUC) | Method B: First Order Derivative |
| Solvent | 0.1 N Sodium Hydroxide | 0.1 N Sodium Hydroxide |
| Wavelength Range/λmax | 268-278 nm | 297 nm |
| Linearity Range | 4-12 µg/mL | 4-12 µg/mL |
| Correlation Coefficient (r²) | 0.9994 | 0.9914 |
| Limit of Detection (LOD) | 1.78 µg/mL | 1.81 µg/mL |
| Limit of Quantitation (LOQ) | 5.40 µg/mL | 4.90 µg/mL |
| Accuracy (% Recovery) | Within acceptance criteria (typically 98-102%) | Within acceptance criteria (typically 98-102%) |
| Precision (%RSD) | Intraday: < 2%, Interday: < 2% | Intraday: < 2%, Interday: < 2% |
Experimental Protocols
Detailed methodologies for the two spectrophotometric assays are provided below.
Protocol 1: Method A - Area Under Curve (AUC) Spectrophotometry
1. Materials and Reagents:
-
This compound Reference Standard
-
Sodium Hydroxide (NaOH), AR Grade
-
Distilled Water
-
Volumetric flasks (100 mL, 10 mL)
-
Pipettes
-
UV-Vis Spectrophotometer with matched quartz cuvettes
2. Preparation of 0.1 N Sodium Hydroxide (Solvent):
-
Dissolve 4.0 g of NaOH in 1000 mL of distilled water.
3. Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in a small amount of 0.1 N NaOH and then make up the volume to 100 mL with the same solvent.
4. Preparation of Working Standard Solutions:
-
From the standard stock solution, pipette appropriate volumes and dilute with 0.1 N NaOH to obtain final concentrations of 4, 6, 8, 10, and 12 µg/mL.
5. Spectrophotometric Analysis:
-
Set the UV-Vis spectrophotometer to scan in the range of 400-200 nm.
-
Use 0.1 N NaOH as a blank.
-
Record the absorption spectrum for each working standard solution.
-
Calculate the Area Under the Curve (AUC) for each spectrum in the wavelength range of 268-278 nm.
6. Calibration Curve:
-
Plot a graph of AUC versus the corresponding concentration of this compound.
-
Determine the regression equation and the correlation coefficient (r²).
7. Analysis of Bulk Sample:
-
Prepare a solution of the this compound bulk sample with a theoretical concentration falling within the linearity range (4-12 µg/mL) using the same procedure as for the standard solutions.
-
Measure the AUC of the sample solution in the range of 268-278 nm.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Protocol 2: Method B - First Order Derivative Spectrophotometry
1. Materials and Reagents:
-
Same as in Protocol 1.
2. Preparation of Solutions:
-
Prepare 0.1 N NaOH, standard stock solution (100 µg/mL), and working standard solutions (4, 6, 8, 10, and 12 µg/mL) as described in Protocol 1.
3. Spectrophotometric Analysis:
-
Set the UV-Vis spectrophotometer to scan in the range of 400-200 nm.
-
Use 0.1 N NaOH as a blank.
-
Record the absorption spectrum for each working standard solution.
-
Convert the zero-order spectra into the first-order derivative spectra using the instrument's software.
-
Measure the absorbance of the first derivative signal at 297 nm.
4. Calibration Curve:
-
Plot a graph of the first derivative absorbance at 297 nm versus the corresponding concentration of this compound.
-
Determine the regression equation and the correlation coefficient (r²).
5. Analysis of Bulk Sample:
-
Prepare a solution of the this compound bulk sample with a theoretical concentration falling within the linearity range (4-12 µg/mL).
-
Record the first derivative spectrum of the sample solution.
-
Measure the absorbance of the first derivative signal at 297 nm.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of method validation.
Caption: General experimental workflow for spectrophotometric analysis of this compound.
References
Application Notes and Protocols for In Vitro Susceptibility Testing of Terizidone against Mycobacterium tuberculosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Terizidone is a second-line anti-tuberculosis drug used in the treatment of multidrug-resistant tuberculosis (MDR-TB). It is a prodrug that is hydrolyzed in vivo to two molecules of D-cycloserine, its active component. D-cycloserine acts by inhibiting the bacterial cell wall synthesis through competitive inhibition of two key enzymes: alanine racemase (Alr) and D-alanine:D-alanine ligase (Ddl). Understanding the in vitro susceptibility of Mycobacterium tuberculosis to this compound is crucial for effective patient treatment and for monitoring the emergence of drug resistance.
These application notes provide detailed protocols for determining the minimum inhibitory concentration (MIC) of this compound against M. tuberculosis using established methods such as broth microdilution and the agar proportion method.
Mechanism of Action of this compound
This compound's efficacy is attributed to its active form, D-cycloserine, which targets the synthesis of the peptidoglycan layer of the bacterial cell wall. D-cycloserine is a structural analog of the amino acid D-alanine.
Figure 1. Mechanism of action of this compound/D-cycloserine.
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for D-cycloserine against M. tuberculosis. As this compound is a prodrug of D-cycloserine, these values are representative of its activity.
Table 1: MIC Distribution of D-cycloserine against M. tuberculosis Clinical Isolates
| Method | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| MGIT 960 | 124 | 4 | - | ≤4 - 64 | [1][2] |
| Broth Microdilution | 104 | 16 | 32 | 2 - 64 | [3] |
| Sensititre | 415 | - | - | - | [4] |
Table 2: Proposed Critical Concentrations for D-cycloserine Susceptibility Testing
| Method | Critical Concentration (µg/mL) | Comments | Reference |
| MGIT 960 | 16 | Tentative Epidemiological Cut-Off (TECOFF) | [1] |
| Agar Proportion | 25 - 40 | Historically used concentrations | [5] |
| Liquid Media (general) | 30 | Previously selected concentration | [5] |
| Sensititre | 64 | Tentative Epidemiological Cut-Off | [4] |
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol is based on the principles of broth microdilution assays and is adapted for D-cycloserine.
Materials:
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).
-
Sterile 96-well microtiter plates.
-
D-cycloserine powder.
-
M. tuberculosis isolates and a reference strain (e.g., H37Rv).
-
Sterile saline with 0.05% Tween 80.
-
McFarland 0.5 turbidity standard.
-
Resazurin or Alamar Blue solution (for viability assessment).
Protocol:
-
Drug Solution Preparation:
-
Inoculum Preparation:
-
Grow M. tuberculosis isolates in Middlebrook 7H9 broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard in saline with Tween 80.[5] This corresponds to approximately 1 x 10⁷ to 1 x 10⁸ CFU/mL.
-
Dilute the standardized suspension (e.g., 1:200) in 7H9 broth to obtain the final inoculum concentration.[5]
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
Seal the plates and incubate at 37°C for 7-14 days.
-
-
Reading and Interpretation:
-
After incubation, add a viability indicator like Resazurin or Alamar Blue to each well and re-incubate for 24-48 hours.[5]
-
The MIC is defined as the lowest concentration of D-cycloserine that prevents a color change (e.g., from blue to pink for resazurin), indicating inhibition of bacterial growth.[5]
-
Figure 2. Broth microdilution workflow.
Agar Proportion Method
This method determines the proportion of resistant bacteria in a culture.
Materials:
-
Middlebrook 7H10 or 7H11 agar plates.
-
OADC supplement.
-
D-cycloserine powder.
-
M. tuberculosis isolates and a reference strain (e.g., H37Rv).
-
Sterile saline with 0.05% Tween 80.
Protocol:
-
Media Preparation:
-
Prepare Middlebrook 7H10 or 7H11 agar according to the manufacturer's instructions.
-
After autoclaving and cooling to 45-50°C, add OADC supplement.
-
For drug-containing plates, add D-cycloserine to the molten agar to achieve the desired final concentrations (e.g., critical concentrations of 25 µg/mL or 30 µg/mL).
-
Pour the agar into quadrant petri dishes, with one quadrant containing drug-free agar as a growth control.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension adjusted to a 1.0 McFarland standard.
-
Prepare two dilutions of this suspension, typically 10⁻² and 10⁻⁴.
-
-
Inoculation and Incubation:
-
Inoculate each quadrant of the drug-containing and drug-free plates with the 10⁻² and 10⁻⁴ dilutions.
-
Incubate the plates at 37°C in a CO₂-enriched atmosphere for 3-4 weeks.
-
-
Reading and Interpretation:
-
Count the number of colonies on the drug-free control quadrant from the higher dilution (10⁻⁴) that yields between 50 and 200 colonies.
-
Count the colonies on the drug-containing quadrants.
-
Resistance is defined as growth on the drug-containing medium that is ≥1% of the growth on the drug-free control.[7]
-
Figure 3. Agar proportion method workflow.
Quality Control
-
Reference Strain: The M. tuberculosis H37Rv strain should be included in each batch of tests. The expected MIC for H37Rv is typically around 8 µg/mL to 16 µg/mL for D-cycloserine.[2][3]
-
Growth Control: A drug-free control must show adequate growth for the test to be valid.
-
Sterility Control: An uninoculated well or plate should show no growth.
Important Considerations
-
Instability of D-cycloserine: D-cycloserine can degrade in culture medium at 37°C.[5][8] This can lead to an overestimation of the MIC. It is crucial to use freshly prepared drug solutions and consider the incubation time when interpreting results.
-
Safety Precautions: All work with M. tuberculosis must be performed in a Biosafety Level 3 (BSL-3) laboratory.
Conclusion
The broth microdilution and agar proportion methods are standard procedures for determining the susceptibility of M. tuberculosis to antimicrobial agents. When testing this compound, it is the activity of its active form, D-cycloserine, that is measured. Careful adherence to standardized protocols, including appropriate quality control measures and awareness of the drug's stability, is essential for obtaining accurate and reproducible results. These results are critical for guiding the clinical management of patients with MDR-TB.
References
- 1. Minimum inhibitory concentration of cycloserine against Mycobacterium tuberculosis using the MGIT 960 system and a proposed critical concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Validation of Cycloserine Efficacy in Treatment of Multidrug-Resistant and Extensively Drug-Resistant Tuberculosis in Beijing, China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Deterioration of Cycloserine in Drug Susceptibility Testing of Mycobacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
- 7. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex for first and second line drugs by broth dilution in a microtiter plate format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Protocols for the Application of Terizidone in Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of protocols for utilizing Terizidone in combination therapy studies, particularly focusing on the treatment of tuberculosis (TB), including multidrug-resistant tuberculosis (MDR-TB). The following sections detail the mechanism of action of this compound, its clinical application, and established preclinical and clinical study protocols.
Introduction to this compound
This compound is a second-line anti-tuberculosis drug primarily used in the treatment of MDR-TB.[1][2] It is a prodrug that is hydrolyzed in the body to release two molecules of D-cycloserine.[1] The active component, D-cycloserine, acts by inhibiting the bacterial cell wall synthesis of Mycobacterium tuberculosis.[1] Specifically, it competitively inhibits two key enzymes, alanine racemase and D-alanyl-D-alanine synthetase, which are essential for peptidoglycan synthesis.[1][3] This disruption of the cell wall integrity ultimately leads to bacterial cell lysis and death.[1] this compound is often considered interchangeable with cycloserine, though its longer half-life may make it more suitable for once-daily dosing.[4]
Clinical Combination Therapy Protocols
This compound is almost exclusively used as part of a combination regimen to prevent the development of drug resistance and enhance therapeutic efficacy.[1] The World Health Organization (WHO) classifies cycloserine/terizidone in Group B, indicating they are conditionally recommended as second-choice drugs in MDR-TB regimens.[5]
Dosing and Administration
The recommended dosage of this compound in adults is typically 750-1000 mg per day, administered in 3 or 4 single doses.[6] The maximum daily dose should not exceed 1000 mg.[6] For children, the dosage is generally 15-20 mg/kg once daily, with a maximum of 1 g per day.[4] To prevent neurological side effects associated with its active metabolite, cycloserine, it is mandatory to co-administer pyridoxine (vitamin B6).[6][7] The recommended dose of pyridoxine is 50 mg for every 250 mg of this compound.[6]
Table 1: Recommended Dosage of this compound in Combination Therapy
| Patient Population | This compound Dosage | Pyridoxine (Vitamin B6) Co-administration |
| Adults | 750-1000 mg/day in 3-4 divided doses[6] | 50 mg per 250 mg of this compound[6] |
| Children | 15-20 mg/kg once daily (max 1g/day)[4] | 1-2 mg/kg once daily (usual range 10-50 mg)[8] |
| Patients with Renal Impairment (Creatinine Clearance < 30 ml/min) | 250 mg daily or 500 mg 3 days a week[4][6] | Recommended with dose adjustment[4][6] |
Monitoring in Clinical Studies
Patients receiving this compound-containing regimens require close monitoring for adverse effects, particularly those affecting the central nervous system (CNS).[1][6] Common side effects include headaches, dizziness, and psychiatric disturbances such as depression and anxiety.[1][4] Regular monitoring of renal function is also crucial as the drug is primarily eliminated by the kidneys.[3][6]
Preclinical In Vitro Combination Studies
Preclinical studies are essential to identify synergistic, additive, or antagonistic interactions between this compound and other anti-tubercular agents. The primary methods for this are the checkerboard assay and the time-kill kinetics assay.
Checkerboard Assay Protocol
The checkerboard assay is a common method to evaluate the in vitro interaction of two antimicrobial agents.[8]
Objective: To determine the Fractional Inhibitory Concentration (FIC) index of this compound in combination with another anti-TB drug against Mycobacterium tuberculosis.
Materials:
-
96-well microtiter plates
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
This compound and other anti-TB drug(s) of interest
-
Resazurin sodium salt solution (for viability assessment)
Methodology:
-
Preparation of Drug Dilutions: Prepare serial twofold dilutions of this compound and the second drug in 7H9 broth.
-
Plate Setup: In a 96-well plate, dispense the diluted drugs in a checkerboard format. Drug A (this compound) is serially diluted along the x-axis, and Drug B is serially diluted along the y-axis. Each well will contain a unique combination of concentrations of the two drugs.
-
Inoculation: Add a standardized inoculum of M. tuberculosis (e.g., 5 x 10^5 CFU/mL) to each well.
-
Incubation: Incubate the plates at 37°C for 7-14 days.
-
Determination of MIC: After incubation, add resazurin solution to each well and incubate for another 24-48 hours. A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug that prevents this color change.
-
Calculation of FIC Index: The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
Interpretation of Results:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
While specific FIC index data for this compound combinations are not widely available in published literature, this protocol provides the framework for such investigations.
Time-Kill Kinetics Assay Protocol
Time-kill assays provide information on the bactericidal or bacteriostatic activity of a drug combination over time.
Objective: To assess the rate of killing of M. tuberculosis by this compound in combination with another anti-TB drug.
Materials:
-
Culture flasks or tubes
-
Middlebrook 7H9 broth with OADC supplement
-
Mycobacterium tuberculosis culture
-
This compound and other anti-TB drug(s)
-
Middlebrook 7H10 or 7H11 agar plates
Methodology:
-
Inoculum Preparation: Prepare a log-phase culture of M. tuberculosis in 7H9 broth.
-
Experimental Setup: In separate flasks, add the M. tuberculosis inoculum to broth containing:
-
No drug (growth control)
-
This compound alone (at a specified concentration, e.g., 1x or 2x MIC)
-
The second drug alone (at a specified concentration)
-
The combination of this compound and the second drug
-
-
Incubation and Sampling: Incubate the flasks at 37°C. At predetermined time points (e.g., 0, 2, 4, 6, and 8 days), withdraw aliquots from each flask.
-
Bacterial Viability Counting: Perform serial dilutions of the aliquots and plate them on 7H10 or 7H11 agar to determine the number of colony-forming units (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent.
In Vivo and Ex Vivo Combination Studies
Animal Models
Animal models, particularly the mouse model, are crucial for the preclinical evaluation of new anti-TB drug regimens.[9] These models help assess the bactericidal and sterilizing activity of drug combinations. While specific data on this compound combination therapy in animal models is limited, the general workflow for such studies is established.
dot
Caption: Workflow for preclinical evaluation of this compound combination therapy in a mouse model.
Hollow Fiber Infection Model (HFIM)
The Hollow Fiber Infection Model (HFIM) is a sophisticated in vitro system that can simulate human pharmacokinetics.[3] It is a valuable tool for studying the pharmacodynamics of antimicrobial agents and can be used to optimize dosing and evaluate drug combinations.[3][10] This model allows for the investigation of drug exposure-response relationships and the emergence of resistance.[3]
Quantitative Data from Clinical Studies
A study comparing standardized MDR-TB regimens containing ethambutol, cycloserine, or this compound provided the following outcomes:
Table 2: Treatment Outcomes in MDR-TB Patients
| Treatment Group | Number of Patients | Successful Treatment Outcome (%) | Default Rate (%) | Serious Adverse Drug Events (SADEs) (%) |
| This compound | 145 | 62% | [1][6] 11% | [1][6] 2.1% |
| Cycloserine | 278 | 60% | [1][6] 15% | [1][6] 2.5% |
| Ethambutol | 435 | 52% | [1][6] 30% | [1][6] 0.6% |
Source: Adapted from a study on MDR-TB treatment in South Africa.
[1][6]This data suggests that this compound-containing regimens had a higher success rate and a lower default rate compared to the ethambutol-containing regimen. T[1][6]erizidone was also associated with fewer unfavorable outcomes.
[1][6]### 6. Signaling Pathway
The mechanism of action of this compound's active metabolite, D-cycloserine, involves the inhibition of peptidoglycan synthesis in the bacterial cell wall.
dot
Caption: Mechanism of action of this compound.
Conclusion
This compound remains a valuable component of combination therapy for MDR-TB. The protocols outlined in these application notes provide a framework for the systematic evaluation of this compound in combination with other anti-tubercular agents. Further preclinical studies are warranted to identify the most synergistic and effective this compound-containing regimens to improve treatment outcomes for patients with drug-resistant tuberculosis.
References
- 1. Treatment Outcomes and Adverse Drug Effects of Ethambutol, Cycloserine, and this compound for the Treatment of Multidrug-Resistant Tuberculosis in South Africa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. fibercellsystems.com [fibercellsystems.com]
- 4. Safety of cycloserine and this compound for the treatment of drug-resistant tuberculosis: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Time-kill kinetics of anti-tuberculosis drugs, and emergence of resistance, in relation to metabolic activity of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment Outcomes and Adverse Drug Effects of Ethambutol, Cycloserine, and this compound for the Treatment of Multidrug-Resistant Tuberculosis in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hollow-fibre system model of tuberculosis reproducibility and performance specifications for best practice in drug and combination therapy development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. Optimizing dosing of the cycloserine pro-drug this compound in children with rifampicin-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hollow Fiber System Model for Tuberculosis: The European Medicines Agency Experience - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the In Vivo Efficacy of Terizidone: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for the in vivo evaluation of Terizidone, a crucial second-line anti-tuberculosis drug. Given the limited published data on the in vivo efficacy of this compound in animal models, the protocols and data presented here are primarily based on studies of its active moiety, D-cycloserine, and established murine models of Mycobacterium tuberculosis (Mtb) infection. This compound is a pro-drug of D-cycloserine, and it is considered that they can be used interchangeably in clinical practice.[1] However, researchers should consider potential pharmacokinetic differences between the two compounds in preclinical models.
Introduction to this compound and its Mechanism of Action
This compound is an antibiotic used in the treatment of multi-drug-resistant tuberculosis (MDR-TB).[2] It is a combination of two molecules of D-cycloserine.[1] Following administration, this compound is hydrolyzed to release D-cycloserine, which is the active antimicrobial agent.
D-cycloserine acts by inhibiting the bacterial cell wall synthesis in Mycobacterium tuberculosis. Specifically, it is a structural analog of the amino acid D-alanine and competitively inhibits two key enzymes in the peptidoglycan synthesis pathway:
-
Alanine racemase (Alr): This enzyme converts L-alanine to D-alanine.
-
D-alanine:D-alanine ligase (Ddl): This enzyme joins two D-alanine molecules.
By inhibiting these enzymes, D-cycloserine depletes the pool of D-alanyl-D-alanine dipeptides, which are essential building blocks for the bacterial cell wall. This leads to the formation of a defective cell wall, ultimately resulting in bacterial cell lysis and death. A notable characteristic of this compound is its ability to penetrate the central nervous system (CNS), making it a valuable option for treating tuberculous meningitis.[3][4][5][6][7]
Animal Models for In Vivo Efficacy Evaluation
Murine models are the most widely used preclinical models for evaluating the efficacy of anti-tuberculosis drugs due to their cost-effectiveness, well-characterized immune responses, and the ability to mimic key aspects of human tuberculosis.[8] Commonly used mouse strains include BALB/c, C57BL/6, and C3HeB/FeJ.[9][10][11]
Choice of Mouse Model:
-
Acute Models (e.g., high-dose intravenous infection): These models are useful for rapid screening of drug efficacy against actively replicating bacteria.[12]
-
Chronic Models (e.g., low-dose aerosol infection): These models more closely mimic the chronic nature of human tuberculosis and are suitable for evaluating the sterilizing activity of drugs against persistent bacteria.[10][13]
-
Immunocompromised Models (e.g., IFN-γ gene-disrupted mice): These models exhibit a more rapid and severe disease progression, allowing for faster evaluation of drug efficacy.[14]
Experimental Protocols
Murine Model of Chronic Tuberculosis Infection (Low-Dose Aerosol)
This protocol describes a widely accepted model for assessing the efficacy of anti-tuberculosis drugs against an established infection.
Materials:
-
Mycobacterium tuberculosis strain (e.g., H37Rv or Erdman)
-
BALB/c or C57BL/6 mice (female, 6-8 weeks old)
-
Aerosol exposure system (e.g., Glas-Col inhalation exposure system)
-
This compound or D-cycloserine
-
Vehicle for oral administration (e.g., water or 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment (PPE)
-
Middlebrook 7H11 agar plates supplemented with OADC
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Infection:
-
Prepare a suspension of M. tuberculosis in sterile saline.
-
Infect mice with a low dose of M. tuberculosis (e.g., 50-100 CFU) via the aerosol route using a calibrated exposure system.[13]
-
Confirm the bacterial implantation dose by sacrificing a small cohort of mice 24 hours post-infection and plating lung homogenates on 7H11 agar.
-
-
Treatment Initiation:
-
Allow the infection to establish for a period of 2 to 4 weeks.
-
At the start of treatment (Day 0), sacrifice a control group of mice to determine the baseline bacterial load in the lungs and spleen.
-
-
Drug Preparation and Administration:
-
Monitoring:
-
Monitor the body weight of the mice regularly as an indicator of drug toxicity and disease progression.[12]
-
Observe the animals for any clinical signs of distress.
-
-
Efficacy Evaluation:
-
After a defined treatment period (e.g., 4 or 8 weeks), sacrifice the mice.
-
Aseptically remove the lungs and spleen.
-
Homogenize the organs in sterile PBS.
-
Prepare serial dilutions of the homogenates and plate on 7H11 agar.
-
Incubate the plates at 37°C for 3-4 weeks and enumerate the colony-forming units (CFU).
-
The efficacy of the treatment is determined by the reduction in the log10 CFU in the lungs and spleen compared to the untreated control group.
-
Pharmacokinetic Studies in Mice
Understanding the pharmacokinetic profile of this compound and its conversion to D-cycloserine in mice is crucial for designing and interpreting efficacy studies.
Procedure:
-
Drug Administration:
-
Administer a single oral dose of this compound to uninfected mice.
-
The dosage should be relevant to the doses used in efficacy studies.
-
-
Blood Sampling:
-
Collect blood samples via cardiocentesis or tail vein at multiple time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours).[8]
-
Collect whole blood in heparinized tubes.
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood to separate the plasma.
-
Analyze the plasma concentrations of both this compound and D-cycloserine using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Parameter Calculation:
-
Calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).
-
Data Presentation
The following tables summarize hypothetical and extrapolated quantitative data to illustrate how results from in vivo efficacy studies of this compound could be presented.
Table 1: In Vivo Efficacy of this compound in a Murine Model of Chronic TB Infection
| Treatment Group | Dose (mg/kg) | Mean Log10 CFU ± SD (Lungs) | Mean Log10 CFU ± SD (Spleen) |
| Untreated Control (Day 0) | - | 6.2 ± 0.3 | 4.5 ± 0.4 |
| Untreated Control (4 weeks) | - | 7.5 ± 0.4 | 5.8 ± 0.5 |
| This compound | 20 | 5.1 ± 0.5 | 3.9 ± 0.6 |
| This compound | 40 | 4.3 ± 0.4 | 3.1 ± 0.5 |
| Isoniazid (Positive Control) | 25 | 4.0 ± 0.3 | 2.8 ± 0.4 |
Data are hypothetical and for illustrative purposes only.
Table 2: Pharmacokinetic Parameters of this compound and D-cycloserine in Mice (Single Oral Dose)
| Compound | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC0-24h (µg·h/mL) | t1/2 (h) |
| This compound | 40 | Data not available | Data not available | Data not available | Data not available |
| D-cycloserine (from this compound) | 40 | Data not available | Data not available | Data not available | Data not available |
Currently, there is a lack of published mouse-specific pharmacokinetic data for this compound.
Visualizations
Signaling Pathway of this compound (D-cycloserine)
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Efficacy Evaluation
Caption: Workflow for evaluating this compound efficacy.
References
- 1. This compound - TB DRUG MONOGRAPHS [tbdrugmonographs.co.uk]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. This compound Reaches Brain Fluid in TB Patients [mymedisage.com]
- 7. Cerebrospinal fluid penetration of cycloserine/terizidone and clofazimine in patients with pulmonary TB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heterogeneous disease progression and treatment response in a C3HeB/FeJ mouse model of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One Size Fits All? Not in In Vivo Modeling of Tuberculosis Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RePORT ⟩ RePORTER [reporter.nih.gov]
- 12. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid In Vivo Screening of Experimental Drugs for Tuberculosis Using Gamma Interferon Gene-Disrupted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Optimizing Terizidone Dosing Regimens in Preclinical Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terizidone is a second-line anti-tuberculosis drug, functioning as a prodrug of cycloserine. It is primarily utilized in the treatment of multidrug-resistant tuberculosis (MDR-TB). The optimization of its dosing regimen in preclinical animal models is a critical step in understanding its pharmacokinetic/pharmacodynamic (PK/PD) profile, efficacy, and safety to inform clinical trial design. Due to a notable scarcity of published preclinical studies specifically detailing the dosing regimen optimization of this compound in animal models, these application notes provide a framework for designing and conducting such studies. This guidance is based on the known mechanism of action of this compound, general principles of preclinical tuberculosis research, and available data on its active moiety, cycloserine.
Mechanism of Action
This compound is composed of two molecules of D-cycloserine linked to a terephthalaldehyde molecule. In vivo, it is hydrolyzed to release D-cycloserine, which is the active antimicrobial agent. D-cycloserine acts by competitively inhibiting two essential enzymes in the bacterial cell wall synthesis pathway: D-alanine racemase (Alr) and D-alanine:D-alanine ligase (Ddl). This inhibition disrupts the formation of the D-alanine-D-alanine dipeptide, a crucial component of peptidoglycan, leading to a weakened cell wall and ultimately, bacterial cell death.
Signaling Pathway of this compound's Active Metabolite (D-cycloserine)
Caption: Mechanism of action of D-cycloserine, the active metabolite of this compound.
Application Notes for Preclinical Dosing Regimen Optimization
The primary goals for optimizing this compound's dosing regimen in animal studies are to establish a dose- and frequency-dependent efficacy profile, characterize its pharmacokinetic properties, and define its safety margin.
1. Animal Model Selection:
-
Mouse Model: The most common model for initial efficacy and PK/PD studies due to cost-effectiveness and availability of immunological tools. C57BL/6 and BALB/c are frequently used strains.
-
Guinea Pig Model: This model develops more human-like caseous necrotic granulomas and can be valuable for evaluating sterilizing activity.
-
Rabbit Model (e.g., New Zealand White): Useful for studying cavitary tuberculosis, which is a feature of human disease.
2. Starting Dose Selection:
-
Due to the lack of specific this compound animal dosing studies, initial doses can be extrapolated from studies on cycloserine.
-
A murine study of cycloserine reported a dose of 300 mg/kg/day, though rapid elimination was noted[1]. Another study in mice used oral doses of 2.35 mg of D-cycloserine per mouse[2][3].
-
Human doses of this compound are typically 15-20 mg/kg/day. Allometric scaling can be used to convert human doses to animal equivalent doses as a starting point for dose-ranging studies.
-
It is crucial to consider that this compound is a prodrug, and the conversion rate to cycloserine may vary between species. A study in humans found that only about 29% of the administered this compound dose was metabolized to cycloserine[4][5]. This highlights the importance of measuring both this compound and cycloserine concentrations in plasma and tissues.
3. Study Design Considerations:
-
Dose-Ranging Studies: To determine the optimal dose, a range of doses should be tested. This typically involves a control group (vehicle only), and at least three dose levels (low, medium, and high).
-
Pharmacokinetic (PK) Studies: These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound and its active metabolite, cycloserine. Key parameters to measure include Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
-
Pharmacodynamic (PD) Studies: These studies link the drug concentration to its effect. In tuberculosis research, the primary PD endpoint is the reduction in bacterial load (colony-forming units, CFU) in target organs (lungs and spleen).
-
Toxicity Studies: Acute and repeated-dose toxicity studies are necessary to identify the maximum tolerated dose (MTD) and to characterize any adverse effects. Clinical signs, body weight changes, and histopathological analysis of major organs should be monitored. Neurotoxicity is a known side effect of cycloserine and should be carefully assessed[6].
Experimental Protocols
General Experimental Workflow for Efficacy and PK/PD Studies
Caption: A generalized workflow for preclinical evaluation of this compound.
Protocol 1: Murine Model of Chronic Tuberculosis for Efficacy Testing
-
Animal Model: 6-8 week old female C57BL/6 mice.
-
Infection: Infect mice via aerosol with Mycobacterium tuberculosis H37Rv to deliver approximately 100-200 bacilli to the lungs.
-
Pre-treatment Phase: Allow the infection to establish for 4 weeks.
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., water or 0.5% methylcellulose).
-
Group 2-4: this compound at low, medium, and high doses (e.g., starting with allometrically scaled human equivalent dose and adjusting up and down). Dosing is typically once daily via oral gavage.
-
-
Treatment Duration: Treat for 4-8 weeks.
-
Efficacy Assessment: At the end of the treatment period, euthanize mice and harvest lungs and spleens. Homogenize tissues and plate serial dilutions on 7H11 agar to enumerate CFUs.
-
Data Analysis: Compare CFU counts between treated and control groups to determine the bactericidal or bacteriostatic effect of this compound.
Protocol 2: Pharmacokinetic Study in Mice
-
Animal Model: 6-8 week old female BALB/c mice.
-
Drug Administration: Administer a single oral dose of this compound.
-
Sample Collection: Collect blood samples via tail vein or cardiac puncture at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose). A sparse sampling design may be necessary.
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentrations of both this compound and cycloserine in plasma.
-
Data Analysis: Use pharmacokinetic software to calculate key PK parameters (Cmax, Tmax, AUC, half-life).
Protocol 3: Acute Toxicity Study in Mice
-
Animal Model: 6-8 week old male and female BALB/c mice.
-
Dose Administration: Administer a single oral dose of this compound at escalating dose levels to different groups of animals.
-
Observation Period: Observe animals for clinical signs of toxicity and mortality for 14 days. Record body weight changes.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals. Collect major organs for histopathological examination.
-
Data Analysis: Determine the LD50 (lethal dose for 50% of animals) if possible, and the MTD.
Data Presentation
Quantitative data from these studies should be summarized in clear and structured tables to facilitate comparison and interpretation. Below are template tables for presenting the expected data. Note: The cells are intentionally left blank as there is a lack of published, specific quantitative data for this compound from animal studies.
Table 1: Pharmacokinetic Parameters of this compound and Cycloserine in Mice (Example)
| Compound | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hr) | AUC (µg*hr/mL) | t1/2 (hr) |
| This compound | |||||
| Cycloserine |
Table 2: Efficacy of this compound in a Murine Tuberculosis Model (Example)
| Treatment Group | Dose (mg/kg/day) | Log10 CFU in Lungs (Mean ± SD) | Log10 CFU in Spleen (Mean ± SD) |
| Vehicle Control | 0 | ||
| This compound (Low) | |||
| This compound (Medium) | |||
| This compound (High) |
Table 3: Acute Toxicity of this compound in Mice (Example)
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity |
Conclusion
The optimization of this compound's dosing regimen in animal models is a crucial but under-researched area. The protocols and guidelines presented here provide a comprehensive framework for initiating such studies. By systematically evaluating the pharmacokinetics, efficacy, and toxicity of this compound, researchers can generate the necessary data to bridge the gap between preclinical and clinical development, ultimately contributing to the more effective use of this important second-line anti-tuberculosis agent. Careful consideration of the prodrug nature of this compound and the need to quantify both the parent compound and its active metabolite, cycloserine, is paramount for the successful design and interpretation of these studies.
References
- 1. d-Cycloserine Pharmacokinetics/Pharmacodynamics, Susceptibility, and Dosing Implications in Multidrug-resistant Tuberculosis: A Faustian Deal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Development of Inhalable d-Cycloserine and Ethionamide To Overcome Pharmacokinetic Interaction and Enhance Efficacy against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amount of Cycloserine Emanating from this compound Metabolism and Relationship with Hepatic Function in Patients with Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steady‐state population pharmacokinetics of this compound and its metabolite cycloserine in patients with drug‐resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Strategies for improving the aqueous solubility of Terizidone for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the aqueous solubility of Terizidone for in vitro experiments. The following information is presented in a question-and-answer format to address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is classified as a poorly soluble drug.[1] Its reported water solubility is approximately 0.252 mg/mL.[2]
Q2: In which organic solvents is this compound soluble?
Q3: What is the recommended method for preparing a this compound stock solution?
The recommended method is to first dissolve this compound powder in a suitable organic solvent, such as DMSO, to create a concentrated stock solution. This stock solution can then be serially diluted in the desired aqueous buffer or cell culture medium to achieve the final working concentration. It is crucial to ensure that the final concentration of the organic solvent in the assay is low enough to not affect the experimental results, typically below 0.5% for DMSO in cell-based assays.[7]
Q4: Can co-solvents be used to improve the solubility of this compound in aqueous solutions?
Yes, co-solvents can be an effective strategy to enhance the solubility of poorly soluble drugs.[8] Commonly used co-solvents in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycol (PEG).[8][9] The addition of a co-solvent can increase the solubility of a drug by reducing the polarity of the aqueous solvent. The optimal type and concentration of the co-solvent need to be determined empirically for your specific experimental conditions.
Q5: Is it possible to use cyclodextrins to increase this compound's aqueous solubility?
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes that have enhanced aqueous solubility.[3][10][11][12][13] This technique is a widely used approach to improve the solubility and bioavailability of hydrophobic drugs.[3][10][11][12][13] The suitability of a specific cyclodextrin and the optimal conditions for complexation with this compound would need to be experimentally determined.
Troubleshooting Guide: this compound Precipitation in In Vitro Assays
Encountering precipitation of this compound during your in vitro experiments can be a significant challenge. This guide provides a step-by-step approach to troubleshoot and resolve this issue.
Diagram: Troubleshooting Workflow for this compound Precipitation
Caption: A step-by-step guide to resolving this compound precipitation issues in experimental setups.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a 10 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weigh out 10 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the tube vigorously for 2-5 minutes, or until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
If complete dissolution is not achieved at room temperature, the solution can be gently warmed in a 37°C water bath for a short period, followed by vortexing.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Studies have shown that many compounds in DMSO are stable for extended periods when stored properly.[14]
Protocol 2: General Method for Improving this compound Solubility with a Co-solvent
Objective: To prepare a working solution of this compound using a co-solvent to enhance solubility.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mg/mL)
-
Co-solvent (e.g., Ethanol or Propylene Glycol), sterile
-
Aqueous buffer or cell culture medium, sterile
-
Sterile tubes
Procedure:
-
Determine the desired final concentration of this compound and the maximum tolerable concentration of the co-solvent and DMSO in your experiment.
-
In a sterile tube, prepare a co-solvent/DMSO mixture. For example, if the final desired co-solvent concentration is 1% and the final DMSO concentration is 0.1%, you can mix the co-solvent and DMSO in a 10:1 ratio.
-
Add the required volume of the this compound stock solution to the co-solvent/DMSO mixture and mix well.
-
Slowly add this mixture dropwise to the pre-warmed (37°C) aqueous buffer or cell culture medium while vortexing or stirring to ensure rapid and uniform dispersion.
-
Visually inspect the final solution for any signs of precipitation.
Quantitative Data Summary
While comprehensive quantitative solubility data for this compound in various solvents is limited in publicly available literature, the following table summarizes the known solubility information.
| Solvent | Solubility | Reference |
| Water | 0.252 mg/mL | [2] |
| DMSO | Slightly Soluble | [3][4][5] |
| Methanol | Slightly Soluble | [3][4] |
Mechanism of Action
This compound acts as a prodrug that is hydrolyzed in vivo to two molecules of D-cycloserine.[15] D-cycloserine then inhibits two key enzymes in the bacterial cell wall synthesis pathway: Alanine racemase and D-alanine:D-alanine ligase. This inhibition disrupts the formation of the peptidoglycan layer, leading to bacterial cell death.
Diagram: this compound's Mechanism of Action
Caption: The pathway of this compound's conversion to its active form and subsequent inhibition of bacterial cell wall synthesis.
References
- 1. apec.org [apec.org]
- 2. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 3. Enhancing the Solubility of Poorly Soluble Drugs Using Cyclodextrin Inclusion Complexation: A Case-Based Analysis [apexvia.com]
- 4. who.int [who.int]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. scienceopen.com [scienceopen.com]
- 9. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eijppr.com [eijppr.com]
- 11. iris.who.int [iris.who.int]
- 12. Cell Culture Academy [procellsystem.com]
- 13. gala.gre.ac.uk [gala.gre.ac.uk]
- 14. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Terizidone Stability and Degradation Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Terizidone. The information compiled here addresses common challenges encountered during experimental analysis of its degradation pathways and stability.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound sample shows significant degradation under acidic conditions. Is this expected, and how can I minimize it?
A1: Yes, extensive degradation of this compound under acidic conditions is a known issue. Forced degradation studies have shown that up to 99% of the drug can degrade when refluxed with 0.1N HCl for 2 hours.[1] This is likely due to the hydrolysis of the imine groups in the this compound structure.[2][3]
Troubleshooting:
-
pH Control: Maintain a pH well above acidic conditions for your analytical and formulation buffers.
-
Sample Preparation: Prepare acidic mobile phases or solutions immediately before use and keep them at low temperatures to minimize degradation during analysis.
-
Method Selection: If working with acidic conditions is unavoidable, consider using a rapid analytical method, such as a fast HPLC gradient, to reduce the exposure time of the drug to the acidic environment.
Q2: I am observing multiple degradation peaks in my HPLC chromatogram after exposing this compound to oxidative stress. What are these degradants?
A2: this compound is susceptible to oxidative degradation. Studies using 3% hydrogen peroxide have shown significant degradation, with one major degradation product reported to elute at 2.5 minutes in a specific HPLC method.[1] Another study identified two novel degradation products under acidic and oxidative stress conditions.[4] The primary degradation pathway is thought to involve the hydrolysis of the imine bonds, leading to the formation of cycloserine and terephthalaldehyde, which can be further oxidized.[2][5]
Troubleshooting:
-
Inert Atmosphere: When working with this compound solutions for extended periods, consider purging with an inert gas like nitrogen or argon to minimize exposure to oxygen.
-
Antioxidants: For formulation development, the inclusion of antioxidants could be explored to enhance stability, pending compatibility and regulatory acceptance.
-
Peak Identification: To identify the unknown degradation peaks, utilize hyphenated techniques such as LC-MS/MS to obtain mass spectral data and elucidate the structures of the degradation products.[4]
Q3: My stability study results for this compound are inconsistent, especially under thermal stress. What factors could be contributing to this variability?
A3: While some studies suggest this compound is relatively stable under thermal and photolytic conditions, others report degradation.[4][6] For instance, one study showed about 40% degradation after 3 months at 50°C, while another reported stability under dry heat at 80°C for 24 hours.[1][6] This variability can be attributed to several factors:
Troubleshooting:
-
Moisture Content: this compound is slightly hygroscopic.[7] The presence of moisture can accelerate degradation, especially at elevated temperatures. Ensure samples are stored in desiccated and tightly sealed containers.
-
Polymorphism: this compound can exist in different polymorphic forms, which may exhibit varying stability profiles.[7] It is crucial to characterize the solid-state form of the drug substance used in your studies.
-
Excipient Interaction: If you are working with a formulation, interactions between this compound and excipients can influence its stability. Conduct compatibility studies with individual excipients.
Q4: I am having trouble developing a stability-indicating HPLC method for this compound. What are the key chromatographic parameters to consider?
A4: A robust stability-indicating method should be able to separate the intact drug from its degradation products. Based on published methods, here are some key parameters to consider:
Troubleshooting:
-
Column: A C18 reversed-phase column is commonly used for this compound analysis.[1]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol is typical. The pH of the aqueous phase is a critical parameter to optimize for achieving good separation and minimizing on-column degradation.
-
Detection Wavelength: A detection wavelength of around 260 nm or 264 nm has been reported to be suitable for the analysis of this compound.[1][6]
-
Method Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear for the quantification of this compound in the presence of its degradants.[6][8]
Quantitative Data Summary
The following tables summarize the quantitative data from forced degradation studies on this compound under various stress conditions.
Table 1: Summary of this compound Degradation under Different Stress Conditions
| Stress Condition | Experimental Details | % Degradation / % Remaining | Reference |
| Acid Hydrolysis | 0.1N HCl, reflux for 2 hours | 99% degraded (0.84% remaining) | [1] |
| Alkaline Hydrolysis | 0.1N NaOH, 40°C for 2 hours | 93% degraded (7.91% remaining) | [1] |
| 0.5N NaOH, room temp for 4 hours | 79.725% degraded (20.275% recovered) | [6] | |
| Neutral Hydrolysis | Water, reflux for 8 hours | Unstable, additional peaks observed | [1] |
| Oxidative Degradation | 3% H₂O₂, room temp for 1 hour | 69.80% degraded | [1] |
| 3% H₂O₂, room temp for 7 days | ~35% degraded (65.46% remaining) | [1] | |
| Photolytic Degradation | UV light for 5 days | ~17.46% degraded (82.54% remaining) | [1] |
| UV light (NLT 200 watt hr/m²) | ~1.415% degraded (98.585% recovered) | [6] | |
| Thermal Degradation | 50°C for 3 months | ~39.91% degraded (60.09% remaining) | [1] |
| 80°C for 24 hours | Stable (103.285% recovered) | [6] |
Experimental Protocols
1. Forced Degradation Study Protocol (General Outline based on ICH Q1A(R2)) [8][9]
-
Acid Hydrolysis: Dissolve this compound in 0.1N HCl and reflux for a specified period (e.g., 2 hours). Neutralize the solution before analysis.
-
Alkaline Hydrolysis: Dissolve this compound in 0.1N NaOH and heat at a controlled temperature (e.g., 40°C) for a set time (e.g., 2 hours). Neutralize the solution before analysis.
-
Neutral Hydrolysis: Reflux this compound in water for an extended period (e.g., 8 hours).
-
Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Photostability: Expose the solid drug or a solution to UV light in a photostability chamber for a defined duration.
-
Thermal Degradation: Store the solid drug in an oven at a high temperature (e.g., 50-80°C) for a specified period.
-
Analysis: Analyze all stressed samples, along with a control sample, using a validated stability-indicating analytical method (e.g., RP-HPLC).
2. RP-HPLC Method for this compound and its Degradants [1]
-
Column: C18 hypersil (250 mm x 4.6 mm i.d., 5 µm particle size).
-
Mobile Phase: A suitable mixture of a buffer and an organic solvent (specifics to be optimized for separation).
-
Flow Rate: 1 ml/min.
-
Detection: UV/VIS spectrophotometric detector set at an appropriate wavelength (e.g., 260 nm).
-
Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., water) to a known concentration. Further dilute with the mobile phase as required.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. This compound - TB DRUG MONOGRAPHS [tbdrugmonographs.co.uk]
- 3. Amount of Cycloserine Emanating from this compound Metabolism and Relationship with Hepatic Function in Patients with Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpbs.net [ijpbs.net]
- 5. extranet.who.int [extranet.who.int]
- 6. ijsart.com [ijsart.com]
- 7. extranet.who.int [extranet.who.int]
- 8. researchgate.net [researchgate.net]
- 9. ijarsct.co.in [ijarsct.co.in]
Technical Support Center: Investigating Terizidone Resistance in Mycobacteria
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating the mechanisms of Terizidone resistance in mycobacteria.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a prodrug that, upon ingestion, is hydrolyzed into two molecules of D-cycloserine. D-cycloserine acts as a structural analog of the amino acid D-alanine.[1][2] It competitively inhibits two essential enzymes in the peptidoglycan synthesis pathway of the mycobacterial cell wall: alanine racemase (Alr), which converts L-alanine to D-alanine, and D-alanine:D-alanine ligase (DdlA), which joins two D-alanine molecules.[1][3] Inhibition of these enzymes disrupts cell wall formation, leading to bacterial cell lysis and death.[1]
Q2: What are the primary known genetic determinants of this compound resistance in Mycobacterium tuberculosis?
A2: Resistance to this compound (D-cycloserine) is primarily associated with genetic alterations that reduce the drug's effectiveness at its targets. The most commonly identified mechanisms include:
-
Mutations in the alr gene (Rv3423c): Nonsynonymous mutations or mutations in the promoter region of the alanine racemase gene can lead to resistance.[1][2] Promoter mutations can cause overexpression of the Alr enzyme, effectively titrating the drug.[1][4]
-
Mutations in the ald gene (Rv2780): Loss-of-function mutations in the gene encoding L-alanine dehydrogenase (ald) have been identified as a significant cause of D-cycloserine resistance in clinical isolates.[1][5]
-
Mutations in the ddlA gene (Rv2981c): While DdlA is a target of D-cycloserine, mutations in this gene are rarely found in resistant clinical isolates of M. tuberculosis.[3]
-
Mutations in the cycA gene: Alterations in this gene, which encodes a permease involved in amino acid transport, can contribute to low-level resistance.[2][3]
Q3: My this compound MIC results are inconsistent between experiments. What could be the cause?
A3: Inconsistency in Minimum Inhibitory Concentration (MIC) testing for mycobacteria can arise from several factors:
-
Inoculum preparation: The density of the bacterial suspension is critical. An inoculum that is too dense can lead to falsely high MICs, while a sparse inoculum can result in falsely low values. Standardization, for example, to a 0.5 McFarland standard, is crucial.[6]
-
Drug stability: this compound, and its active form cycloserine, can be unstable, particularly with prolonged incubation times required for M. tuberculosis.[7] Ensure fresh drug solutions are used for each experiment.
-
Media pH: The activity of some antitubercular drugs can be highly dependent on the pH of the growth medium. Ensure the pH of your Middlebrook 7H9 or 7H11 medium is correctly buffered.
-
Heteroresistance: The bacterial population may contain a mix of susceptible and resistant subpopulations.[8] This can lead to growth at some concentrations but not others, making the MIC endpoint difficult to determine. Sub-culturing and re-testing may be necessary.
Q4: I have sequenced the alr and ddlA genes in a resistant isolate but found no mutations. What other mechanisms could be involved?
A4: If sequencing of the primary target genes does not reveal mutations, consider the following alternative resistance mechanisms:
-
Gene Expression Changes: Resistance can be mediated by the overexpression of the target genes (alr, ddlA).[4] This would not be detected by standard Sanger sequencing of the coding region. Quantitative real-time PCR (qRT-PCR) is required to assess transcript levels.
-
Mutations in Other Genes: As noted in Q2, mutations in genes like ald (L-alanine dehydrogenase) are increasingly recognized as a source of resistance.[1][5] Whole-genome sequencing (WGS) may be necessary to identify mutations in these or other novel genes.[3][9]
-
Efflux Pumps: While not a primary mechanism described for this compound, overexpression of efflux pumps is a general mechanism of drug resistance in mycobacteria and could potentially play a role.
Troubleshooting Guides
Troubleshooting Phenotypic Drug Susceptibility Testing (DST) for this compound
This guide addresses common issues encountered during MIC determination using broth microdilution or agar proportion methods.
| Observed Problem | Potential Cause | Recommended Solution |
| No growth in any wells/plates, including the drug-free control. | 1. Inoculum viability is low.2. Inoculum size is too small.3. Incubation conditions are incorrect. | 1. Use a fresh, actively growing culture for inoculum preparation.2. Re-standardize the inoculum to a 0.5 McFarland turbidity standard before dilution.[6]3. Verify incubator temperature (37°C) and CO₂ levels (if required). |
| Growth in all wells/plates, even at the highest drug concentration. | 1. The isolate has very high-level resistance.2. Inoculum is too dense.3. The this compound stock solution has degraded.4. Contamination with a different, highly resistant organism. | 1. Extend the range of drug concentrations in your assay.2. Re-standardize the inoculum carefully.3. Prepare a fresh stock solution of this compound/D-cycloserine for each experiment.4. Check culture purity via Ziehl-Neelsen staining and by plating on non-selective media. |
| MIC values are consistently higher or lower than the reference strain (e.g., H37Rv). | 1. Incorrect preparation of drug stock or serial dilutions.2. Systematic error in inoculum preparation. | 1. Verify calculations and ensure accurate pipetting. Have another lab member review the dilution scheme.2. Calibrate your nephelometer or use fresh McFarland standards. Always run the reference strain in parallel with clinical isolates. |
| "Skipped" wells are observed (no growth at a lower concentration, but growth at a higher one). | 1. Pipetting error during plate setup.2. Contamination in a single well.3. Presence of a heteroresistant population. | 1. Repeat the assay with careful attention to pipetting technique.2. Examine the well for signs of contamination (e.g., unusual colony morphology on agar).3. Consider plating the culture from the "skipped" well to isolate potential subpopulations for further testing. |
Troubleshooting Genotypic Analysis for Resistance Mutations
This guide focuses on issues related to PCR amplification and sequencing of resistance-associated genes (alr, ddlA, ald).
| Observed Problem | Potential Cause | Recommended Solution |
| PCR amplification fails (no band on gel). | 1. Poor quality or insufficient quantity of genomic DNA.2. PCR inhibitors present in the DNA sample.3. Incorrect annealing temperature for primers.4. Error in PCR reaction setup (e.g., missing component). | 1. Quantify DNA using a fluorometric method and check purity (A260/280 ratio). Use a high-quality DNA extraction protocol designed for mycobacteria.[10]2. Re-purify the DNA sample or use a PCR master mix containing inhibitor-resistant polymerases.3. Perform a gradient PCR to determine the optimal annealing temperature.4. Use a checklist to ensure all components are added. Prepare a master mix to reduce pipetting errors. |
| Non-specific bands appear on the agarose gel after PCR. | 1. Annealing temperature is too low.2. Primer design is not specific.3. High concentration of primers or DNA template. | 1. Increase the annealing temperature in increments of 1-2°C.2. Design new primers using NCBI Primer-BLAST to check for specificity against the M. tuberculosis genome.3. Reduce the concentration of primers and/or template DNA in the reaction. |
| Sequencing results are noisy or unreadable. | 1. Poor quality of the PCR product used for sequencing.2. Insufficient PCR product or primer concentration for the sequencing reaction.3. Presence of multiple PCR products (non-specific amplification). | 1. Purify the PCR product from the agarose gel to remove primer-dimers and non-specific amplicons.2. Ensure the concentration of the purified PCR product and sequencing primer meets the requirements of the sequencing facility.3. Optimize the PCR reaction to yield a single, strong band before sending for sequencing. |
| Sequence analysis shows wild-type genotype in a phenotypically resistant strain. | 1. Resistance is due to a mutation outside the sequenced region (e.g., promoter).2. Resistance is mediated by gene overexpression.3. Resistance is caused by a mutation in a different gene not yet tested (e.g., ald).4. The isolate exhibits heteroresistance, and the susceptible population was preferentially sequenced. | 1. Design and use primers that amplify and sequence the promoter regions of the target genes.2. Perform qRT-PCR to compare the transcript levels of alr and ddlA in the resistant isolate versus a susceptible control.3. Sequence other known resistance-associated genes like ald. Consider whole-genome sequencing if the mechanism remains elusive.4. Use deep sequencing or next-generation sequencing (NGS) to detect minority variants.[8] |
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of D-cycloserine associated with specific genotypes in M. tuberculosis.
| Gene | Mutation Type | Specific Mutation(s) | Resulting D-cycloserine MIC (µg/mL) | Reference |
| alr | Promoter | C-to-T change 8 bp upstream of start codon | > 60 | [1] |
| alr | Promoter | C-to-T change 8 bp upstream of start codon | 64 (increase from 16) | [2] |
| ald | Nonsynonymous SNP | Various deleterious SNPs | 30 | [1] |
| ald | Loss-of-Function (Frameshift) | - | 25-30 | [1] |
| Wild-Type | N/A | Wild-Type alr and ald | ≤ 20 (Median of 20) | [1] |
Note: this compound is a prodrug of D-cycloserine. MIC testing is performed with D-cycloserine.
Experimental Protocols
Protocol: Broth Microdilution MIC Testing for this compound/D-cycloserine
This protocol is adapted from the EUCAST reference method for M. tuberculosis complex.[6]
Materials:
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase).
-
Sterile 96-well U-bottom microtiter plates.
-
D-cycloserine powder.
-
Sterile water and glass beads (3 mm).
-
M. tuberculosis H37Rv (ATCC 27294) as a quality control strain.
-
Clinical isolates for testing.
-
McFarland 0.5 turbidity standard.
-
Nephelometer or spectrophotometer.
Procedure:
-
Drug Plate Preparation: a. Prepare a stock solution of D-cycloserine in sterile water. b. Perform serial two-fold dilutions in 7H9-OADC broth to achieve final concentrations ranging from (for example) 128 µg/mL to 2 µg/mL. c. Dispense 100 µL of each drug dilution into the appropriate wells of the 96-well plate. d. Include a drug-free well (100 µL of 7H9-OADC broth) as a growth control.
-
Inoculum Preparation: a. Scrape several colonies of a pure, 3-4 week old M. tuberculosis culture from Löwenstein-Jensen or 7H11 medium. b. Transfer to a tube containing sterile water and 5-6 glass beads. c. Vortex vigorously for 1-2 minutes to break up clumps. d. Let the suspension stand for 30 minutes to allow large particles to settle. e. Transfer the supernatant to a new sterile tube and adjust its turbidity to match a 0.5 McFarland standard (approx. 1 x 10⁷ CFU/mL).
-
Plate Inoculation: a. Prepare a 1:100 dilution of the standardized bacterial suspension in 7H9-OADC broth. This is the final inoculum (approx. 1 x 10⁵ CFU/mL). b. Add 100 µL of the final inoculum to each well of the drug-containing plate, including the growth control. The final volume in each well will be 200 µL.
-
Incubation: a. Seal the plate with an adhesive plate sealer or place it in a zip-lock bag to prevent dehydration. b. Incubate at 37°C for 14-21 days.
-
Reading and Interpretation: a. The MIC is read when visible growth (a pellet at the bottom of the well) is observed in the drug-free growth control well. b. The MIC is defined as the lowest concentration of D-cycloserine that completely inhibits visible bacterial growth.[6]
Protocol: PCR and Sanger Sequencing of the alr Gene
Materials:
-
High-quality genomic DNA from the M. tuberculosis isolate.[10]
-
Primers flanking the alr gene (Rv3423c) and its promoter region.
-
Taq DNA polymerase and associated reaction buffer, dNTPs, and MgCl₂.
-
Thermocycler.
-
Agarose gel electrophoresis system.
-
PCR product purification kit.
-
Sequencing primers (can be the same as amplification primers).
Procedure:
-
Primer Design: a. Obtain the sequence of the alr gene and ~200 bp of the upstream region from a reference genome (e.g., H37Rv) in a database like TubercuList. b. Use primer design software (e.g., Primer-BLAST) to design forward and reverse primers that will amplify the entire gene and promoter region (~1.3 kb).
-
PCR Amplification: a. Set up a 25 µL PCR reaction:
- 5 µL 5x PCR Buffer
- 0.5 µL 10 mM dNTPs
- 0.75 µL 50 mM MgCl₂
- 1 µL 10 µM Forward Primer
- 1 µL 10 µM Reverse Primer
- 0.25 µL Taq Polymerase (5 U/µL)
- 1 µL Genomic DNA (~20-50 ng)
- 15.5 µL Nuclease-free water b. Run the following thermocycler program:
- Initial Denaturation: 95°C for 5 min.
- 35 Cycles:
- Denaturation: 95°C for 30 sec.
- Annealing: 58-62°C for 30 sec (optimize with gradient PCR).
- Extension: 72°C for 90 sec.
- Final Extension: 72°C for 7 min.
-
Verification and Purification: a. Run 5 µL of the PCR product on a 1% agarose gel to confirm a single band of the expected size. b. Purify the remaining PCR product using a commercial PCR clean-up kit according to the manufacturer's instructions.
-
Sanger Sequencing: a. Send the purified PCR product and the forward and reverse primers to a sequencing facility. b. Provide a sufficient concentration of DNA (~20-50 ng/µL) and primer (~5-10 µM).
-
Sequence Analysis: a. Receive the sequencing chromatograms (.ab1 files). b. Assemble the forward and reverse sequences and align them to the reference alr gene sequence using software like UGENE or SnapGene. c. Identify any single nucleotide polymorphisms (SNPs), insertions, or deletions by comparing the isolate's sequence to the reference sequence.
Visualizations
Caption: Mechanism of this compound action and associated resistance pathways.
Caption: Workflow for investigating this compound resistance in mycobacteria.
References
- 1. Genomic and functional analyses of Mycobacterium tuberculosis strains implicate ald in D-cycloserine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Identification of novel mutations associated with cycloserine resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Genomic and functional analyses of Mycobacterium tuberculosis strains implicate ald in D-cycloserine resistance [dash.harvard.edu]
- 6. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Detection of Drug Resistance (MDDR) in Mycobacterium tuberculosis Complex by DNA Sequencing User Guide | Tuberculosis (TB) | CDC [cdc.gov]
- 8. Identification of novel mutations associated with cycloserine resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Deep Amplicon Sequencing Reveals Culture-dependent Clonal Selection of Mycobacterium tuberculosis in Clinical Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Adverse Drug Reactions of Terizidone in Experimental Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and reducing the adverse drug reactions (ADRs) of Terizidone in experimental settings. The information is presented in a question-and-answer format to directly address specific issues encountered during research.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary adverse drug reactions?
This compound is an antibiotic used in the treatment of tuberculosis, particularly multidrug-resistant tuberculosis (MDR-TB). It is a prodrug that is hydrolyzed in the body to form two molecules of cycloserine, its active metabolite. The primary ADRs associated with this compound are neuropsychiatric and gastrointestinal. Neurological side effects can range from headaches, dizziness, and tremors to more severe psychiatric symptoms such as depression, anxiety, and psychosis[1]. Peripheral neuropathy is also a significant concern[2]. Gastrointestinal issues commonly include nausea, vomiting, and diarrhea[1][3].
Q2: What is the underlying mechanism of this compound's adverse drug reactions?
The adverse effects of this compound are attributed to its active metabolite, cycloserine[2]. Cycloserine is a structural analog of the amino acid D-alanine and its neurotoxicity is linked to its interaction with N-methyl-D-aspartate (NMDA) receptors in the central nervous system[4]. As a partial agonist at the glycine-binding site of the NMDA receptor, cycloserine can modulate glutamatergic neurotransmission, which plays a critical role in synaptic plasticity, learning, and memory[5]. Dysregulation of this system can lead to the observed neuropsychiatric symptoms.
Q3: What is the role of pyridoxine (Vitamin B6) in mitigating this compound's ADRs?
Pyridoxine is frequently co-administered with this compound to prevent or reduce the severity of its neurological side effects. The active form of pyridoxine, pyridoxal phosphate (PLP), is a crucial coenzyme in the synthesis of several neurotransmitters, including serotonin, dopamine, and gamma-aminobutyric acid (GABA)[1][3][6][7]. It is hypothesized that by supporting neurotransmitter synthesis, pyridoxine may help to counterbalance the disruptive effects of cycloserine on the central nervous system. However, clinical evidence regarding the optimal dosage and efficacy of pyridoxine for preventing all of this compound's neuropsychiatric ADRs is still debated, with some studies showing conflicting results[8][9].
Q4: Are there experimental models available to study this compound-induced ADRs?
Yes, several in vitro and in vivo models can be adapted to study the neuropsychiatric and peripheral neuropathy effects of this compound (cycloserine).
-
In Vitro Neurotoxicity Models: Human neuroblastoma cell lines, such as SH-SY5Y, are widely used to assess the neurotoxic potential of compounds[10][11][12]. These cells can be differentiated into neuron-like cells and used to study mechanisms of drug-induced cell death, neurite outgrowth inhibition, and oxidative stress.
-
In Vivo Peripheral Neuropathy Models: Rodent models, typically using rats or mice, are well-established for studying drug-induced peripheral neuropathy[13][14]. These models involve the administration of the test compound followed by behavioral assessments (e.g., von Frey test for mechanical allodynia) and histological analysis of nerve tissue.
-
In Vivo Psychosis-like Behavior Models: Rodent models are also available to evaluate psychosis-like behaviors[4]. These often involve assessing locomotor activity, prepulse inhibition (a measure of sensorimotor gating), and social interaction after drug administration.
Section 2: Troubleshooting Guides for Experimental Models
Troubleshooting In Vitro Neurotoxicity Assays
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in cell viability assays | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and use a multichannel pipette for seeding. Perform a cell count before seeding to ensure consistency across plates. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental conditions, or fill them with sterile PBS or media to maintain humidity. | |
| Contamination. | Regularly check cell cultures for signs of contamination. Use sterile techniques and periodically test for mycoplasma. | |
| Difficulty in inducing a consistent neurotoxic effect with cycloserine | Suboptimal drug concentration or exposure time. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of cycloserine exposure to induce a measurable, but not overly cytotoxic, effect. |
| Cell line variability. | Ensure the use of a consistent passage number of the SH-SY5Y cell line, as high passage numbers can lead to phenotypic drift. | |
| Inconsistent results with potential mitigating agents | Poor solubility or stability of the test compound. | Verify the solubility of the test compound in the cell culture medium. Prepare fresh solutions for each experiment. |
| Inappropriate timing of co-administration. | Experiment with different co-administration protocols: pre-treatment, co-treatment, or post-treatment with the mitigating agent relative to cycloserine exposure. |
Troubleshooting In Vivo Neuropathy and Psychosis Models
| Issue | Possible Cause | Troubleshooting Steps |
| High inter-animal variability in behavioral tests | Inconsistent handling and habituation. | Handle animals consistently and allow for a sufficient habituation period to the testing environment before starting the experiment. |
| Environmental stressors. | Maintain a controlled environment with consistent light-dark cycles, temperature, and noise levels. | |
| Genetic variability in animal strains. | Use an inbred strain of mice or rats to minimize genetic variability. | |
| Lack of a clear behavioral phenotype after this compound/cycloserine administration | Inappropriate dose or route of administration. | Conduct a dose-finding study to identify a dose of this compound or cycloserine that induces a measurable behavioral change without causing excessive sedation or distress. Consider different routes of administration (e.g., oral gavage, intraperitoneal injection). |
| Insensitive behavioral assay. | Use a battery of behavioral tests to assess different aspects of neuropathy (e.g., mechanical, thermal sensitivity) or psychosis-like behavior (e.g., locomotor activity, social interaction, prepulse inhibition). | |
| Difficulty in observing a protective effect of a test compound | Pharmacokinetic issues (poor absorption, rapid metabolism). | Characterize the pharmacokinetic profile of the test compound in the chosen animal model to ensure adequate exposure. |
| Ineffective mechanism of action. | Re-evaluate the hypothesized mechanism of the test compound and consider if it is relevant to the pathways involved in cycloserine-induced neurotoxicity. |
Section 3: Data Presentation
Table 1: Summary of this compound (Cycloserine) Adverse Drug Reactions in Clinical Studies
| Adverse Drug Reaction | Frequency | Severity | Onset | Reference |
| Neuropsychiatric | ||||
| Depression | 9.7% | Mild to Severe | Within the first few weeks | [2] |
| Psychosis | 7.6% | Mild to Severe | Within the first few weeks | [2] |
| Peripheral Neuropathy | 34.7% | Mild to Severe | Can be early or delayed | [2] |
| Dizziness/Headache | Common | Mild to Moderate | Early in treatment | [3] |
| Gastrointestinal | ||||
| Nausea/Vomiting | Common | Mild to Moderate | Early in treatment | [3] |
| Diarrhea | Common | Mild to Moderate | Early in treatment | [1] |
Table 2: Example Data from a Hypothetical In Vitro Neuroprotection Study
| Treatment Group | Cycloserine (µM) | Test Compound (µM) | Cell Viability (%) | Neurite Outgrowth (µm) |
| Vehicle Control | 0 | 0 | 100 ± 5.2 | 85 ± 7.1 |
| Cycloserine | 500 | 0 | 45 ± 6.8 | 32 ± 4.5 |
| Test Compound A | 0 | 10 | 98 ± 4.9 | 83 ± 6.9 |
| Cycloserine + Test Compound A | 500 | 10 | 78 ± 5.5 | 65 ± 5.8 |
| Cycloserine + Pyridoxine | 500 | 100 | 65 ± 6.1 | 51 ± 5.2 |
Section 4: Experimental Protocols
Protocol 4.1: In Vitro Neurotoxicity Assay Using SH-SY5Y Cells
-
Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids. Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Differentiation (Optional but Recommended): To obtain a more neuron-like phenotype, differentiate SH-SY5Y cells by treating them with 10 µM retinoic acid for 5-7 days.
-
Experimental Plating: Seed the differentiated or undifferentiated cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment:
-
Prepare stock solutions of cycloserine and the test compound(s) in a suitable solvent (e.g., sterile water or DMSO).
-
Treat the cells with varying concentrations of cycloserine, with or without the test compound(s), for 24-48 hours. Include vehicle controls.
-
-
Assessment of Neurotoxicity:
-
Cell Viability: Use a standard MTT or PrestoBlue assay to determine cell viability according to the manufacturer's instructions.
-
Neurite Outgrowth: For differentiated cells, capture images using a high-content imaging system and quantify neurite length and branching using appropriate software (e.g., ImageJ with the NeuronJ plugin).
-
Oxidative Stress: Measure reactive oxygen species (ROS) production using a fluorescent probe like DCFDA.
-
Apoptosis: Assess apoptosis using a caspase-3/7 activity assay or by staining with Annexin V and propidium iodide followed by flow cytometry.
-
Protocol 4.2: Rodent Model of Drug-Induced Peripheral Neuropathy
-
Animal Model: Use adult male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (8-10 weeks old).
-
Drug Administration:
-
Administer this compound or cycloserine via oral gavage or intraperitoneal injection daily for a predetermined period (e.g., 2-4 weeks). The dose should be determined in a pilot study to induce neuropathy without causing severe systemic toxicity.
-
For the treatment group, co-administer the test compound according to its known pharmacokinetic properties.
-
-
Behavioral Testing:
-
Mechanical Allodynia: Use von Frey filaments to assess the paw withdrawal threshold in response to a mechanical stimulus. Perform baseline testing before drug administration and then weekly throughout the study.
-
Thermal Hyperalgesia: Use a hot plate or Hargreaves test to measure the latency to paw withdrawal from a thermal stimulus.
-
-
Endpoint Analysis:
-
Nerve Conduction Velocity: At the end of the study, measure sensory and motor nerve conduction velocities in the sciatic nerve under anesthesia.
-
Histopathology: Perfuse the animals and collect the dorsal root ganglia (DRG) and sciatic nerves. Process the tissues for histological analysis (e.g., H&E staining) and immunohistochemistry to assess neuronal damage and inflammation.
-
Protocol 4.3: Rodent Model of Psychosis-like Behavior
-
Animal Model: Use adult male Wistar rats (250-300 g) or Swiss Webster mice (8-10 weeks old).
-
Drug Administration:
-
Administer this compound or cycloserine at a dose known to induce hyperlocomotion or disrupt sensorimotor gating.
-
Co-administer the test compound as required.
-
-
Behavioral Testing:
-
Locomotor Activity: Place the animals in an open-field arena and record their locomotor activity (distance traveled, rearing frequency) for a set period (e.g., 30-60 minutes) using an automated tracking system.
-
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: This test measures sensorimotor gating. Place the animal in a startle chamber and present a series of acoustic stimuli (a loud startling pulse alone, or a weaker prepulse followed by the startling pulse). Measure the startle response (amplitude of the flinch) and calculate the percentage of PPI. A reduction in PPI is indicative of impaired sensorimotor gating.
-
Social Interaction Test: Place two unfamiliar animals in a neutral arena and record the duration and frequency of social behaviors (e.g., sniffing, grooming).
-
-
Endpoint Analysis:
-
Following behavioral testing, brain tissue (e.g., prefrontal cortex, striatum, hippocampus) can be collected for neurochemical analysis (e.g., measuring neurotransmitter levels via HPLC) or molecular analysis (e.g., Western blotting for receptor expression).
-
Section 5: Mandatory Visualizations
Caption: Workflow for identifying agents that reduce this compound's ADRs.
Caption: Signaling pathways in this compound's neurotoxicity and pyridoxine's role.
References
- 1. The neurotrophic and neuroprotective effects of psychotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential of D-cycloserine in the treatment of behavioral and neuroinflammatory disorders in Parkinson's disease and studies that need to be performed before clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The neurotrophic and neuroprotective effects of psychotropic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Removing obstacles in neuroscience drug discovery: The future path for animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antipsychotics as Psychosis Drugs and Neuroprotective Promoters Evaluated by Chemical QSAR - in silico and in vivo Studies | Bentham Science [eurekaselect.com]
- 7. d-Cycloserine enhances the bidirectional range of NMDAR-dependent hippocampal synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Potential Neuroprotective Agents against Paclitaxel-Induced Peripheral Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Animal Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of D-cycloserine on extinction: translation from preclinical to clinical work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuropsychiatric toxicity and cycloserine concentrations during treatment for multidrug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Terizidone Dosage in Preclinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing Terizidone dosage while minimizing toxicity in preclinical research settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a prodrug that is hydrolyzed in vivo to release two molecules of D-cycloserine.[1][2] D-cycloserine acts as a structural analog of the amino acid D-alanine.[3][4] It competitively inhibits two key enzymes in bacterial cell wall synthesis: alanine racemase (Alr) and D-alanine:D-alanine ligase (Ddl).[3][4][5][6] This inhibition disrupts peptidoglycan formation, leading to a weakened cell wall and ultimately bacterial cell lysis.[2][5][6]
Q2: What are the primary toxicities associated with this compound in preclinical models?
A2: The most significant dose-related toxicity of this compound is centered on the central nervous system (CNS).[7] This is due to the action of its active metabolite, D-cycloserine, which can cross the blood-brain barrier.[5][8] Observed CNS effects in animals and humans include convulsions, drowsiness, headaches, depression, dizziness, and psychosis.[4][7][9][10] Other potential, though less common, toxicities include hepatotoxicity and hematological effects like anemia.[9]
Q3: How can CNS toxicity be mitigated during preclinical studies?
A3: Co-administration of pyridoxine (vitamin B6) is a standard practice to prevent or reduce the severity of neurological side effects.[1][7] It is recommended to administer pyridoxine concurrently with this compound. The typical recommended ratio is 50 mg of pyridoxine for every 250 mg of this compound.[1] Careful dose adjustments and monitoring of animals for any behavioral changes are also crucial.
Q4: What is the recommended starting dose for this compound in preclinical animal models?
A4: There is limited publicly available data on standardized starting doses for this compound in specific preclinical models. However, dose-ranging studies are essential. It is advisable to start with a low dose and escalate gradually while closely monitoring for signs of toxicity. For example, in pediatric clinical studies, a dose of 15-20 mg/kg of daily this compound has been used.[11][12][13] This may serve as a starting point for dose-range finding studies in animals, with appropriate allometric scaling.
Q5: How does food intake affect the bioavailability of this compound?
A5: High-fat meals have been shown to delay the absorption of this compound.[7][14] To ensure consistent pharmacokinetics in your preclinical studies, it is recommended to administer this compound to fasting animals.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High incidence of seizures or severe neurotoxicity in study animals. | The dose of this compound is too high. | Immediately reduce the dosage. Ensure that pyridoxine (vitamin B6) is being co-administered. If toxicity persists, consider temporarily halting the study to re-evaluate the dosing regimen. |
| Inconsistent efficacy results between experimental groups. | Variable drug absorption. | Ensure consistent administration protocols. Administer this compound to fasting animals to avoid food-related delays in absorption.[7][14] |
| Elevated liver enzymes in blood work. | Potential hepatotoxicity. | Monitor liver function tests regularly. If significant elevations are observed, consider reducing the this compound dose or discontinuing the study for the affected animals. |
| Signs of anemia or other hematological abnormalities. | Possible drug-induced hematological toxicity. | Perform complete blood counts (CBCs) at baseline and regular intervals during the study. If abnormalities are detected, a dose reduction may be necessary. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Cycloserine after this compound Administration
| Parameter | Value | Species | Dosage | Reference |
| Cmax (mean ± SD) | 6.84 ± 1.42 µg/ml | Human | 250 mg this compound (single dose) | [7] |
| Tmax (mean ± SD) | 1.84 ± 0.89 hours | Human | 250 mg this compound (single dose) | [7] |
| AUC0-inf | 154 µg.h/ml | Human | 250 mg this compound (single dose) | [7] |
| Plasma Half-life | 15 - 33 hours | Human | Not specified | [7] |
| Renal Excretion | 60 - 70% (as unchanged cycloserine) | Human | Not specified | [7] |
Table 2: this compound Dosage and Cycloserine Exposure in Children
| Weight Band | WHO Recommended this compound Dose (2022) | Resulting Cycloserine Exposure | Reference |
| 3–10 kg | Lower than adult equivalent | Lower than adult exposure | [11][13] |
| 36–46 kg | Lower than adult equivalent | Lower than adult exposure | [11][13] |
Experimental Protocols
1. Protocol: Assessment of Neurotoxicity in Rodents
-
Objective: To evaluate the potential neurotoxic effects of different this compound dosages.
-
Animals: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Groups:
-
Vehicle control (e.g., saline or appropriate vehicle).
-
Low-dose this compound + Pyridoxine.
-
Mid-dose this compound + Pyridoxine.
-
High-dose this compound + Pyridoxine.
-
-
Procedure:
-
Acclimatize animals for at least one week before the study.
-
Administer this compound and Pyridoxine orally once daily for the duration of the study (e.g., 14 or 28 days).
-
Conduct daily clinical observations, paying close attention to signs of neurotoxicity such as tremors, convulsions, ataxia, and changes in behavior.
-
Perform a functional observational battery (FOB) and motor activity assessment at baseline and at specified time points during the study.
-
At the end of the study, collect blood for clinical chemistry and brain tissue for histopathological examination.
-
-
Data Analysis: Compare the incidence and severity of clinical signs, changes in FOB scores, and motor activity between the different dose groups and the control group. Analyze histopathology results for any signs of neurodegeneration.
2. Protocol: Evaluation of Hepatotoxicity
-
Objective: To assess the potential for this compound-induced liver injury.
-
Animals: Male and female C57BL/6 mice (8-10 weeks old).
-
Groups:
-
Vehicle control.
-
Low-dose this compound.
-
Mid-dose this compound.
-
High-dose this compound.
-
-
Procedure:
-
Administer this compound orally once daily for the study duration.
-
Collect blood samples via tail vein at baseline and at selected time points.
-
Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver damage.
-
At necropsy, collect liver tissue for histopathological analysis.
-
-
Data Analysis: Compare serum ALT and AST levels between treated and control groups. Evaluate liver histology for signs of necrosis, inflammation, or other pathological changes.
Visualizations
References
- 1. extranet.who.int [extranet.who.int]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Mechanism of action of Cycloserine_Chemicalbook [chemicalbook.com]
- 4. Cycloserine - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Cycloserine: Mechanism, Clinical Applications, and Emerging Research - Amerigo Scientific [amerigoscientific.com]
- 7. extranet.who.int [extranet.who.int]
- 8. What is the mechanism of Cycloserine? [synapse.patsnap.com]
- 9. What are the side effects of this compound? [synapse.patsnap.com]
- 10. This compound: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Optimizing dosing of the cycloserine pro-drug this compound in children with rifampicin-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound - TB DRUG MONOGRAPHS [tbdrugmonographs.co.uk]
Technical Support Center: Overcoming Challenges in Pediatric Formulation and Dosing of Terizidone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the pediatric applications of Terizidone.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the formulation and dosing of this compound in pediatric populations.
Q1: What are the primary challenges in developing a pediatric formulation of this compound?
A1: The main obstacles include:
-
Lack of a suitable pediatric dosage form: Currently, only 250 mg capsules are widely available, which are difficult for children to swallow.[1] This leads to the need for manipulation, such as opening capsules and administering the powder.[1]
-
Poor Palatability: The powder from the capsules is reported to have an unpleasant taste, which can lead to poor adherence in children.[1][2]
-
Limited Physicochemical Data: There is a scarcity of published data on the physicochemical properties of this compound, such as its solubility and stability, which is crucial for developing new formulations.[3]
-
Dosing Accuracy: Administering a partial dose from an adult capsule can be imprecise and challenging for caregivers.[1]
Q2: How does administering the powder from a this compound capsule affect its absorption in children?
A2: Studies have shown that opening the capsule and administering the powder leads to a significantly faster absorption time compared to swallowing the capsule whole (mean absorption transit time of 10.1 minutes versus 72.6 minutes).[1][2][4][5] However, this manipulation does not appear to affect the overall bioavailability of the drug.[1][2][4][5]
Q3: What are the known adverse effects of this compound in children, and how can they be managed?
A3: The most significant adverse effects are related to the central nervous system (CNS) and can include confusion, dizziness, somnolence, depression, and seizures.[6][7][8] These effects are often dose-dependent and are more likely when peak serum levels of the active metabolite, cycloserine, exceed 35mg/L.[6] To mitigate these neurotoxic effects, it is standard practice to co-administer pyridoxine (Vitamin B6).[6][9] Gastrointestinal issues like nausea and vomiting are also common.[7][8]
Q4: What is the mechanism of action of this compound?
A4: this compound is a prodrug of cycloserine.[2][10] After administration, it is hydrolyzed into two molecules of cycloserine.[10] Cycloserine acts as a structural analog of the amino acid D-alanine and inhibits two crucial enzymes in bacterial cell wall synthesis: alanine racemase and D-alanine:D-alanine ligase.[10][11] This disruption of peptidoglycan synthesis weakens the bacterial cell wall, leading to cell lysis and death.[10][11]
Section 2: Troubleshooting Guides
This section provides practical solutions to specific problems that may be encountered during experimental work with pediatric this compound formulations.
| Problem | Possible Causes | Troubleshooting Steps |
| High variability in pharmacokinetic (PK) data in animal models. | Inconsistent dosing due to poor palatability and refusal of the formulation. Inaccurate dosing volumes for a suspension. Degradation of this compound in the formulation vehicle. | Develop a taste-masked formulation (see Experimental Protocol 1). Use a positive displacement pipette for accurate dosing of suspensions. Conduct stability studies of this compound in the chosen vehicle at relevant concentrations and storage conditions. |
| Low and erratic drug exposure in preclinical studies. | Poor solubility of this compound in the gastrointestinal tract. Low bioavailability in the specific animal model. Underweight subjects may exhibit lower bioavailability.[1][2][4] | Perform solubility enhancement studies (e.g., use of co-solvents, surfactants, or particle size reduction). Characterize the oral bioavailability in the chosen preclinical model. If applicable, ensure animal subjects are within a healthy weight range for their age. |
| Difficulty achieving a stable and uniform suspension. | Inappropriate selection of suspending agents. Particle agglomeration. Physicochemical properties of the this compound powder.[12] | Screen various GRAS (Generally Regarded as Safe) suspending agents and stabilizers. Evaluate the effect of particle size reduction on suspension stability. Characterize the solid-state properties of the this compound active pharmaceutical ingredient (API). |
| Evidence of drug degradation in a liquid formulation. | pH of the formulation vehicle. Presence of excipients that catalyze degradation. Exposure to light or elevated temperatures. | Conduct a pH-stability profile for this compound. Perform excipient compatibility studies (see Experimental Protocol 2). Store formulations protected from light and at controlled temperatures. |
Section 3: Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C14H14N4O4 | [13][14] |
| Molecular Weight | 302.29 g/mol | [13][14] |
| Appearance | White to pale yellow powder | [13] |
| Solubility | Slightly soluble in DMSO and Methanol | [13][15] |
| Melting Point | >171°C (decomposes) | [13] |
Table 2: Pediatric Dosing and Pharmacokinetic Parameters
| Parameter | Value/Observation | Reference |
| Recommended Pediatric Dose | 15-20 mg/kg once daily | [6][9] |
| Maximum Daily Dose | 1g | [6] |
| Effect of Opening Capsules | Faster absorption, no change in bioavailability | [1][2][4][5] |
| Bioavailability in Underweight Children | Reduced by approximately 16% in children with a weight-for-age z-score below -2 | [1][2][4] |
| Clearance in a 13 kg Child | Estimated at 0.474 L/h | [1][2][4][5] |
Section 4: Experimental Protocols
Protocol 1: Evaluation of Taste-Masking Strategies for a Pediatric this compound Oral Suspension
Objective: To assess the effectiveness of different flavoring agents and sweeteners in masking the taste of this compound.
Methodology:
-
Preparation of Formulations:
-
Prepare a baseline suspension of this compound in a suitable vehicle (e.g., Ora-Sweet®).
-
Prepare a series of test formulations by adding different GRAS sweeteners (e.g., sucralose, aspartame, stevia) and flavoring agents (e.g., cherry, grape, bubblegum) at various concentrations to the baseline suspension.
-
-
In Vitro Taste Assessment (e.g., using an electronic tongue):
-
Analyze each formulation using a calibrated electronic tongue to obtain a quantitative measure of the taste profile.
-
Compare the taste profiles of the test formulations to the baseline to identify the most effective taste-masking agents.
-
-
In Vivo Palatability Study (in an appropriate animal model, e.g., rodents):
-
Employ a brief-access taste aversion or two-bottle choice test.
-
Measure the intake of the different formulations over a set period to determine preference.
-
-
Data Analysis:
-
Statistically analyze the data from both the electronic tongue and the in vivo studies to determine the optimal taste-masking strategy.
-
Protocol 2: Excipient Compatibility Study for a Liquid Oral Formulation of this compound
Objective: To evaluate the chemical compatibility of this compound with common pharmaceutical excipients.
Methodology:
-
Preparation of Binary Mixtures:
-
Prepare binary mixtures of this compound with each selected excipient (e.g., suspending agents, preservatives, sweeteners, buffering agents) in a 1:1 ratio.
-
Prepare a control sample of pure this compound.
-
-
Stress Conditions:
-
Store the mixtures and the control under accelerated stability conditions (e.g., 40°C/75% RH) and photostability conditions for a defined period (e.g., 4 weeks).
-
-
Analytical Testing:
-
At predetermined time points (e.g., 0, 1, 2, and 4 weeks), analyze the samples using a stability-indicating HPLC method to quantify the amount of this compound remaining and to detect the presence of any degradation products.
-
Characterize the physical appearance of the mixtures (e.g., color change, caking).
-
-
Data Analysis:
-
Compare the degradation of this compound in the binary mixtures to the control. A significant increase in degradation suggests an incompatibility with that excipient.
-
Section 5: Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for taste-masking.
References
- 1. Optimizing dosing of the cycloserine pro-drug this compound in children with rifampicin-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The physicochemical characterisation, compatibility testing and solid-state form screening of this compound - Pyridoxine combinations [uwcscholar.uwc.ac.za]
- 4. Optimizing dosing of the cycloserine pro-drug this compound in children with rifampicin-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. This compound - TB DRUG MONOGRAPHS [tbdrugmonographs.co.uk]
- 7. What are the side effects of this compound? [synapse.patsnap.com]
- 8. medindia.net [medindia.net]
- 9. Cycloserine (Cs) or this compound (Trd) | MSF Medical Guidelines [medicalguidelines.msf.org]
- 10. What is this compound used for? [synapse.patsnap.com]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. extranet.who.int [extranet.who.int]
- 13. usbio.net [usbio.net]
- 14. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 15. Cas 25683-71-0,this compound | lookchem [lookchem.com]
Technical Support Center: Managing Terizidone-Associated Psychiatric Adverse Events in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Terizidone in their experiments. The following information is intended to help identify, manage, and mitigate potential psychiatric adverse events observed in research settings.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during experiments involving this compound.
1. Question: We have observed unexpected behavioral changes in our animal models (e.g., increased anxiety, depressive-like behaviors, or psychosis-like symptoms) after administering this compound. How can we confirm if these are related to the compound?
Answer:
It is crucial to systematically determine the cause of the observed behavioral changes. Here is a troubleshooting workflow:
-
Review Dosing and Administration: Double-check the dosage calculations and administration protocol. This compound's psychiatric adverse effects can be dose-dependent.[1] Ensure the correct dose was administered and that there were no errors in the vehicle or route of administration.
-
Control Groups: Compare the behavior of the this compound-treated group with a vehicle-only control group and a baseline (pre-treatment) group. This will help differentiate compound-specific effects from other experimental stressors.
-
Temporal Relationship: Analyze the onset of the behavioral changes in relation to the timing of this compound administration. Adverse psychiatric effects of its active metabolite, cycloserine, have been observed to occur at varying times, with a median onset of around 8 weeks in clinical studies.[2]
-
Literature Review: Consult existing literature on the neuropsychiatric effects of cycloserine and this compound to see if the observed behaviors align with previously reported adverse events.[3]
-
Exclusion of Other Factors: Rule out other potential causes for the behavioral changes, such as environmental stressors, changes in housing conditions, or underlying health issues in the animal models.
2. Question: What are the expected psychiatric adverse events associated with this compound, and at what frequency do they occur?
Answer:
This compound is a prodrug of cycloserine, and its psychiatric adverse events are attributed to cycloserine's effects on the central nervous system.[3] Common psychiatric adverse events include depression, anxiety, psychosis, confusion, dizziness, and somnolence.[4] The incidence of these events can vary.
Summary of Psychiatric Adverse Events Associated with Cycloserine/Terizidone
| Adverse Event | Incidence Rate (Prospective Study)[5] | Pooled Estimated Prevalence (Meta-Analysis)[6] | Notes |
| Any Psychiatric Event | 14.6% (21/144 participants) | 5.7% (95% CI 3.7-7.6) | Includes depression and psychosis. |
| Psychosis | 7.6% (11/144 participants) | - | Characterized by delusions (often persecutory), hallucinations, and aggression.[7] |
| Depression | 9.7% (14/144 participants) | 4.22% (in a cohort study)[2] | - |
| Anxiety | - | 1.69% (in a cohort study)[2] | Often co-occurs with other psychiatric symptoms. |
| Confusion/Disorientation | Common | - | Increased risk with peak serum levels >35mg/L.[4] |
| Dizziness/Somnolence | Common | - | Increased risk with peak serum levels >35mg/L.[4] |
3. Question: What is the underlying mechanism of this compound-induced psychiatric adverse events?
Answer:
The psychiatric adverse events of this compound are primarily due to its active metabolite, cycloserine, which can cross the blood-brain barrier and interact with key neurotransmitter systems.[7] The two main proposed mechanisms are:
-
NMDA Receptor Partial Agonism: Cycloserine acts as a partial agonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor.[8][9] This modulation of the NMDA receptor, a crucial component in learning, memory, and synaptic plasticity, can disrupt normal glutamatergic neurotransmission, potentially leading to psychosis-like symptoms.[10][11]
-
GABA Transaminase Inhibition: Cycloserine can inhibit GABA transaminase, an enzyme responsible for the breakdown of the inhibitory neurotransmitter GABA.[7] This inhibition leads to an increase in brain GABA levels, which can result in sedative effects, confusion, and may also contribute to mood changes.[12][13][14]
Signaling Pathway of this compound-Induced Psychiatric Adverse Events
Caption: Mechanism of this compound's psychiatric effects.
4. Question: How can we monitor for these psychiatric adverse events in our animal models?
Answer:
A battery of validated behavioral tests can be used to assess anxiety, depression, and psychosis-like behaviors in rodents.
Experimental Workflow for Monitoring Psychiatric Adverse Events
References
- 1. D-Cycloserine in Neuropsychiatric Diseases: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurotoxic effects associated with antibiotic use: management considerations. | Semantic Scholar [semanticscholar.org]
- 3. Neuropsychiatric toxicity and cycloserine concentrations during treatment for multidrug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 5. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]
- 7. Cycloserine-induced psychosis in patients with drug-resistant tuberculosis: a systematic review of case reports | springermedizin.de [springermedizin.de]
- 8. Psychiatric Disorder Preclinical Modeling Services - Creative Biolabs [psycho-discovery.creative-biolabs.com]
- 9. Cycloserine induced psychosis with hepatic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acnp.org [acnp.org]
- 11. The NMDA receptor hypofunction model of psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of the GABA-transaminase inhibitor vigabatrin on exploratory behaviour in socially isolated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Animal tests for anxiety-like and depression-like behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. maze.conductscience.com [maze.conductscience.com]
Validation & Comparative
Comparative Efficacy of Terizidone and Cycloserine in MDR-TB Treatment: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and safety of Terizidone and Cycloserine in the treatment of multidrug-resistant tuberculosis (MDR-TB), supported by experimental data.
Executive Summary
This compound, a structural analog of Cycloserine, is often considered an alternative in MDR-TB regimens. While both drugs share a common mechanism of action, available clinical data suggests potential differences in their efficacy and safety profiles. Evidence from a large-scale retrospective cohort study indicates that while Cycloserine may lead to higher rates of sputum culture conversion, this compound is associated with a better overall treatment success rate and a lower incidence of treatment default. The choice between these two agents may therefore depend on the specific clinical context and patient characteristics.
Data Presentation: Efficacy and Safety Comparison
The following table summarizes the key quantitative data from a major comparative study of this compound and Cycloserine in MDR-TB treatment.
| Parameter | This compound | Cycloserine | Data Source |
| Efficacy Outcomes | |||
| Treatment Success Rate | 62% | 60% | [1][2] |
| Sputum Culture Conversion | Lower Likelihood (AOR: 0.47) | Higher Likelihood (AOR: 2.2) | [1][3][4][5][6] |
| Treatment Default Rate | 11% | 15% | [1][2] |
| Safety Outcomes | |||
| Serious Adverse Drug Events (SADEs) | 2.1% (3/145 patients) | 2.5% (7/278 patients) | [1][4][5][6] |
| Any Adverse Drug Reaction (ADR) | Moderately better safety profile than CS | 9.1% (Pooled estimate) | [7][8][9] |
| Psychiatric ADRs | Not specifically reported | 5.7% (Pooled estimate) | [7][8][9] |
| Central Nervous System (CNS) ADRs | Not specifically reported | 1.1% (Pooled estimate) | [7][8][9] |
AOR: Adjusted Odds Ratio; CS: Cycloserine
Mechanism of Action
This compound is a prodrug of Cycloserine, meaning it is converted into Cycloserine in the body.[10] Cycloserine acts as a competitive inhibitor of two key enzymes in the bacterial cell wall synthesis pathway of Mycobacterium tuberculosis: alanine racemase (Alr) and D-alanine:D-alanine ligase (Ddl).[11][12][13] By inhibiting these enzymes, Cycloserine disrupts the formation of peptidoglycan, an essential component of the bacterial cell wall, leading to bacterial cell death.[11][12]
Caption: Mechanism of action of this compound and Cycloserine.
Experimental Protocols
The data presented in this guide is primarily derived from a retrospective cohort study comparing the treatment outcomes of MDR-TB patients receiving a standardized regimen containing either this compound or Cycloserine.
Study Design: A retrospective cohort study was conducted on newly diagnosed adult MDR-TB patients enrolled between 2000 and 2004.[1][3][4][5][6]
Patient Population: The study included 858 patients, with 145 receiving a this compound-containing regimen and 278 receiving a Cycloserine-containing regimen.[1][2] Demographic and baseline clinical data were comparable between the groups.[1][4][5][6]
Treatment Regimen: Patients received a standardized multidrug regimen for 18 to 24 months.[1][3][4][5][6] The regimen included either this compound or Cycloserine in combination with other second-line anti-TB drugs.[1][3][4][5][6] The daily dosage for Cycloserine is typically around 10 mg/kg.[14]
Outcome Measures:
-
Treatment Success: Defined as the sum of patients who were cured or completed treatment.[1][3]
-
Sputum Culture Conversion: Defined as two consecutive negative sputum cultures taken at least 30 days apart.
-
Treatment Default: Defined as patients who interrupted treatment for two or more consecutive months.
-
Serious Adverse Drug Events (SADEs): Defined as any untoward medical occurrence that at any dose results in death, is life-threatening, requires inpatient hospitalization or prolongation of existing hospitalization, or results in persistent or significant disability/incapacity.[1]
Caption: Typical experimental workflow for a comparative clinical study.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Treatment Outcomes and Adverse Drug Effects of Ethambutol, Cycloserine, and this compound for the Treatment of Multidrug-Resistant Tuberculosis in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Treatment Outcomes and Adverse Drug Effects of Ethambutol, Cycloserine, and this compound for the Treatment of Multidrug-Resistant Tuberculosis in South Africa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Safety of cycloserine and this compound for the treatment of drug-resistant tuberculosis: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety of cycloserine and this compound for the treatment of drug-re...: Ingenta Connect [ingentaconnect.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. Cycloserine: Mechanism, Clinical Applications, and Emerging Research - Amerigo Scientific [amerigoscientific.com]
- 13. mdpi.com [mdpi.com]
- 14. Validation of Cycloserine Efficacy in Treatment of Multidrug-Resistant and Extensively Drug-Resistant Tuberculosis in Beijing, China - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of the Safety Profiles of Terizidone and Cycloserine in the Treatment of Drug-Resistant Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terizidone and cycloserine are critical second-line anti-tuberculosis drugs employed in the treatment of multidrug-resistant tuberculosis (MDR-TB). Structurally, this compound is a prodrug of cycloserine, comprising two molecules of cycloserine linked by a terephthalaldehyde bridge.[1] This structural relationship has led to the common understanding that the two drugs are largely interchangeable in clinical practice. However, questions regarding their comparative safety profiles, particularly concerning neuropsychiatric adverse events, persist within the research and clinical communities. This guide provides a comprehensive head-to-head comparison of the safety profiles of this compound and cycloserine, supported by quantitative data from clinical studies, an overview of experimental methodologies for safety assessment, and a visualization of the underlying mechanism of neurotoxicity.
Data Presentation: Comparative Safety Profile
A systematic review and meta-analysis of studies conducted up to December 2011 provides key quantitative data on the adverse drug reactions (ADRs) associated with cycloserine. While direct large-scale comparative trials with this compound are limited, the available evidence suggests that this compound does not offer a significantly better safety profile than cycloserine.[2][3] In fact, one study noted that this compound may have a moderately better safety profile, though this was not statistically significant. The pooled estimates for the frequency of ADRs with cycloserine are presented in the table below. Given that this compound is metabolized to cycloserine, these figures are considered representative of the risks associated with both drugs.
| Adverse Drug Reaction (ADR) Category | Pooled Estimated Frequency with Cycloserine (95% CI) | Reference |
| Any Adverse Drug Reaction | 9.1% (6.4% - 11.7%) | [2][4] |
| Psychiatric ADRs | 5.7% (3.7% - 7.6%) | [2][4] |
| Central Nervous System (CNS) related ADRs | 1.1% (0.2% - 2.1%) | [2][4] |
It is important to note that neuropsychiatric side effects such as anxiety, hallucinations, depression, euphoria, behavioral changes, and suicidality have been reported in a wide range of 9.7% to 50% of patients in various studies.[5]
Experimental Protocols for Safety Assessment
The evaluation of the safety and tolerability of this compound and cycloserine in clinical trials relies on a combination of clinical observation, patient-reported outcomes, and standardized assessment tools. While specific, detailed protocols vary between studies, the core methodologies include:
-
Prospective Observational Studies: Patients with MDR-TB are prospectively monitored for adverse events upon initiation of a treatment regimen containing either this compound or cycloserine.
-
Validated Screening Tools: Standardized and validated questionnaires and scales are used to systematically assess neuropsychiatric toxicity. These may include:
-
Cycloserine Neuropsychiatric Adverse Reaction Assessment Scale: A specialized scale to evaluate the psychoneurological status of patients before and during treatment with cycloserine.[2]
-
Common Terminology Criteria for Adverse Events (CTCAE): A standardized system for grading the severity of adverse events.[2]
-
-
Clinical Follow-up: Regular clinical assessments are conducted to monitor for the emergence of adverse events. Neuropsychiatric toxicity is often evaluated at baseline and then at regular intervals (e.g., monthly) during the initial phase of treatment.[6]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Blood samples are collected to measure drug concentrations and correlate them with the incidence and severity of adverse events. This helps in understanding the exposure-toxicity relationship.
Mandatory Visualization: Mechanism of Neurotoxicity and Experimental Workflow
The primary mechanism underlying the neuropsychiatric adverse effects of cycloserine (and by extension, this compound) involves its action as a partial agonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.[7][8] This interaction modulates glutamatergic neurotransmission, which can lead to the observed psychiatric and neurological side effects.
The following diagram illustrates the metabolic conversion of this compound to cycloserine and the subsequent interaction of cycloserine with the NMDA receptor, leading to potential neurotoxicity.
The experimental workflow for comparing the safety of these two drugs typically follows a structured approach from patient recruitment to data analysis.
Conclusion
The available evidence strongly suggests that this compound and cycloserine have comparable safety profiles, with no significant differences in the incidence of adverse drug reactions, particularly neurotoxicity. The primary mechanism of these adverse events is the partial agonism of cycloserine at the NMDA receptor's glycine-binding site. For researchers and drug development professionals, this underscores the importance of robust safety monitoring protocols, including the use of validated neuropsychiatric assessment tools, for any clinical trial involving either of these agents. Future research should focus on well-designed, head-to-head comparative trials to definitively establish the equivalence of their safety profiles and to explore potential subtle differences that may not be apparent from existing data.
References
- 1. D-Cycloserine enhances the bidirectional range of NMDAR-dependent hippocampal synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Safety of cycloserine and this compound for the treatment of drug-resistant tuberculosis: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety of cycloserine and this compound for the treatment of drug-resistant tuberculosis: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Neuropsychiatric reactions induced by cycloserine in the treatment of multidrug-resistant tuberculosis: what an Indian female patient tells us - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuropsychiatric toxicity and cycloserine concentrations during treatment for multidrug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D-cycloserine: a ligand for the N-methyl-D-aspartate coupled glycine receptor has partial agonist characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. D-Cycloserine in Neuropsychiatric Diseases: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Cross-Resistance Patterns Between Terizidone and Other Anti-TB Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terizidone, a second-line anti-tuberculosis (TB) agent, serves as a critical component in the treatment of multidrug-resistant tuberculosis (MDR-TB). Comprised of two molecules of cycloserine, its active metabolite, this compound's efficacy is intrinsically linked to the susceptibility of Mycobacterium tuberculosis to cycloserine. A key consideration in designing effective treatment regimens for MDR-TB is the potential for cross-resistance between different anti-TB drugs. This guide provides a comprehensive comparison of the cross-resistance patterns between this compound and other anti-TB agents, supported by available experimental data and detailed methodologies.
This compound's Mechanism of Action and Resistance
This compound is a prodrug that is hydrolyzed in the body to release two molecules of its active component, cycloserine.[1] Cycloserine acts by inhibiting two essential enzymes in the bacterial cell wall synthesis pathway: D-alanine racemase (Alr) and D-alanine:D-alanine ligase (DdlA). This disruption of peptidoglycan synthesis ultimately leads to bacterial cell death.
Resistance to this compound is conferred by mutations in the alr and ddlA genes, which can alter the enzymes' structure and prevent cycloserine from binding effectively. Overexpression of these enzymes can also lead to resistance.
Cross-Resistance Profile of this compound
Experimental evidence strongly indicates that this compound and its active form, cycloserine, do not exhibit cross-resistance with first-line anti-TB drugs or other classes of second-line agents. This lack of cross-resistance is a significant clinical advantage in the management of MDR-TB, where resistance to cornerstone drugs like isoniazid and rifampicin is the defining characteristic.
A study by Desjardins et al. (2016) investigated D-cycloserine resistant mutants of M. tuberculosis and found no cross-resistance to first-line and other second-line anti-TB drugs. Similarly, Nakatani et al. (2017) also support the absence of broad cross-resistance.
However, a 2025 study by Wu et al. observed a significant association between M. tuberculosis isolates with higher minimum inhibitory concentrations (MICs) to cycloserine and concurrent resistance to ethambutol, streptomycin, ethionamide, or para-aminosalicylic acid. This suggests a potential for co-resistance or indirect resistance mechanisms in highly drug-resistant strains, although it is not indicative of classical cross-resistance where a single mutation confers resistance to multiple drugs.
Comparative Susceptibility Data
| Anti-TB Agent | Drug Class | Mechanism of Action | Expected Cross-Resistance with this compound (Cycloserine) |
| Isoniazid | Hydrazide | Inhibits mycolic acid synthesis | No |
| Rifampicin | Rifamycin | Inhibits DNA-dependent RNA polymerase | No |
| Ethambutol | Diamine | Inhibits arabinosyl transferase | No (but association observed) |
| Pyrazinamide | Carboxamide | Disrupts membrane potential and energy production | No |
| Fluoroquinolones (e.g., Moxifloxacin) | Quinolone | Inhibits DNA gyrase | No |
| Aminoglycosides (e.g., Amikacin, Kanamycin) | Aminoglycoside | Inhibits protein synthesis (30S subunit) | No |
| Capreomycin | Polypeptide | Inhibits protein synthesis (50S and 30S subunits) | No |
| Ethionamide | Thioamide | Inhibits mycolic acid synthesis | No (but association observed) |
| Para-aminosalicylic acid (PAS) | Folate synthesis inhibitor | Inhibits folate synthesis | No (but association observed) |
| Bedaquiline | Diarylquinoline | Inhibits ATP synthase | No |
| Linezolid | Oxazolidinone | Inhibits protein synthesis (50S subunit) | No |
| Clofazimine | Rimino-phenazine | Disrupts membrane function and produces reactive oxygen species | No |
Experimental Protocols
Accurate determination of drug susceptibility is paramount for effective TB treatment. The following are detailed methodologies for key experiments used to assess anti-TB drug resistance.
Agar Proportion Method for Drug Susceptibility Testing (DST)
The agar proportion method is considered the gold standard for determining M. tuberculosis susceptibility to anti-TB drugs.
Principle: This method determines the proportion of bacilli in a culture that are resistant to a specific concentration of an anti-TB drug. A strain is defined as resistant if the number of colonies that grow on a drug-containing medium is 1% or more of the number of colonies that grow on a drug-free control medium.
Methodology:
-
Inoculum Preparation: A suspension of the M. tuberculosis isolate is prepared in sterile water or saline and its turbidity is adjusted to match a McFarland No. 1 standard. Two dilutions of this suspension, typically 10-2 and 10-4, are prepared.
-
Plating: 0.1 mL of each of the two dilutions is inoculated onto quadrants of 7H10 or 7H11 agar plates. One set of quadrants contains the drug-free control medium, while the other sets contain the specific anti-TB drug at its critical concentration.
-
Incubation: Plates are incubated at 37°C in a 5-10% CO2 atmosphere for 3 weeks.
-
Reading and Interpretation: After incubation, the number of colonies on both the drug-free and drug-containing media are counted. The proportion of resistant bacilli is calculated as: (Number of colonies on drug medium / Number of colonies on control medium) x 100 If this proportion is ≥ 1%, the isolate is considered resistant to that drug.
BACTEC MGIT 960 System for Drug Susceptibility Testing (DST)
The BACTEC™ MGIT™ 960 system is an automated liquid culture system for rapid, qualitative DST of M. tuberculosis.
Principle: The MGIT system utilizes fluorescence to detect mycobacterial growth. A fluorescent compound embedded in silicone at the bottom of the MGIT tubes is quenched by the presence of oxygen. As the mycobacteria grow and consume oxygen, the fluorescence becomes visible. The instrument continuously monitors the tubes for an increase in fluorescence. For DST, the growth in a drug-containing tube is compared to the growth in a drug-free control tube.
Methodology:
-
Inoculum Preparation: A suspension of the M. tuberculosis isolate is prepared in sterile saline and adjusted to a 0.5 McFarland standard. This suspension is then diluted 1:5.
-
Inoculation: 0.5 mL of the diluted inoculum is added to the MGIT tubes containing the appropriate growth supplement and the specific anti-TB drug at its critical concentration. A drug-free growth control tube is also inoculated with a 1:100 dilution of the initial McFarland suspension.
-
Incubation and Monitoring: The inoculated tubes are placed into the BACTEC MGIT 960 instrument, which incubates them at 37°C and continuously monitors for fluorescence.
-
Interpretation: The instrument's software automatically interprets the results. If the drug-containing tube becomes positive (fluoresces) at the same time or before the growth control, the isolate is reported as resistant. If the growth control becomes positive and the drug-containing tube remains negative, the isolate is reported as susceptible.
Visualizations
Signaling Pathway of this compound Action and Resistance
Caption: Mechanism of this compound action and resistance in M. tuberculosis.
Experimental Workflow for Cross-Resistance Investigation
Caption: Workflow for investigating cross-resistance with this compound.
Conclusion
References
Terizidone: A Core Component in Second-Line Tuberculosis Regimens Validated
A comprehensive analysis of clinical data and experimental evidence confirms Terizidone's essential role in the treatment of multidrug-resistant tuberculosis (MDR-TB). This guide provides a detailed comparison with alternative second-line agents, offering researchers, scientists, and drug development professionals a critical overview of its efficacy, safety, and mechanism of action.
This compound, a derivative of the antibiotic cycloserine, stands as a significant therapeutic option in the global fight against tuberculosis, particularly in cases of multidrug resistance.[1][2] As a second-line anti-tuberculosis medication, it is employed when first-line drugs like isoniazid and rifampin are ineffective.[1] Its established mechanism of action, favorable pharmacokinetic profile, and demonstrated clinical efficacy underscore its importance in current treatment protocols recommended by the World Health Organization (WHO).
Comparative Efficacy of this compound
Clinical studies have demonstrated the efficacy of this compound in achieving favorable treatment outcomes in patients with MDR-TB. A key comparative study evaluated the effectiveness of regimens containing this compound, its parent drug cycloserine, or ethambutol. The results indicated that treatment success rates were significantly higher in patients receiving cycloserine (60%) and this compound (62%) compared to those receiving ethambutol (52%).[3][4]
Furthermore, this compound was associated with a lower rate of unfavorable outcomes, including treatment default, death, and treatment failure.[3][5] Default rates were notably lower in the this compound (11%) and cycloserine (15%) groups compared to the ethambutol group (30%).[3][5] However, in terms of sputum culture conversion, a critical marker of treatment response, patients receiving cycloserine were more likely to achieve conversion than those on this compound or ethambutol.[3]
| Treatment Outcome | This compound | Cycloserine | Ethambutol | p-value |
| Successful Treatment | 62% | 60% | 52% | 0.03 |
| Default Rate | 11% | 15% | 30% | <0.001 |
| Culture Conversion | Lower than Cycloserine | Higher than this compound & Ethambutol | Lower than Cycloserine | 0.02 |
| Data from a comparative study of standardized MDR-TB regimens.[3][4] |
While direct head-to-head clinical trial data comparing this compound with newer second-line agents such as bedaquiline, linezolid, and clofazimine are limited, the WHO classifies both this compound and cycloserine as Group B drugs, recommended for use in longer MDR-TB regimens when agents from Group A (fluoroquinolones, bedaquiline, and linezolid) cannot be used.[6]
Safety and Tolerability Profile
The safety profile of this compound is a crucial consideration in its clinical application. As a prodrug of cycloserine, its adverse effects are primarily related to cycloserine.[1] A meta-analysis of safety data revealed that while this compound may be better tolerated than cycloserine, the evidence is not conclusive.[7] The most frequently reported adverse drug reactions associated with cycloserine are psychiatric and central nervous system (CNS) related.[7]
In a comparative study, serious adverse drug events (SADEs) were reported in a small percentage of patients across the this compound, cycloserine, and ethambutol groups, with the difference being marginally significant (p=0.05). Fewer patients on this compound experienced SADEs compared to those on cycloserine.
| Adverse Drug Reactions (Pooled Estimates for Cycloserine) | Frequency (95% CI) |
| Any Adverse Drug Reaction | 9.1% (6.4-11.7) |
| Psychiatric ADRs | 5.7% (3.7-7.6) |
| Central Nervous System ADRs | 1.1% (0.2-2.1) |
| Data from a meta-analysis on the safety of cycloserine and this compound.[7] |
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
This compound exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall, a structure essential for the survival of Mycobacterium tuberculosis.[8][9] this compound is a prodrug that is hydrolyzed in the body to release two molecules of its active component, cycloserine.[1]
Cycloserine acts as a structural analog of the amino acid D-alanine and inhibits two crucial enzymes in the peptidoglycan synthesis pathway:
-
Alanine Racemase (Alr): This enzyme is responsible for the conversion of L-alanine to D-alanine.
-
D-alanine:D-alanine Ligase (Ddl): This enzyme catalyzes the formation of the D-alanine-D-alanine dipeptide.
By inhibiting these enzymes, cycloserine depletes the pool of D-alanine and prevents the formation of the D-alanyl-D-alanine dipeptide, a critical building block of the peptidoglycan layer.[8][9] This disruption weakens the bacterial cell wall, ultimately leading to cell lysis and death.[8][9]
Caption: Mechanism of action of this compound on bacterial cell wall synthesis.
Experimental Protocols
The primary evidence for the efficacy and safety of this compound in comparison to other second-line agents is derived from prospective clinical studies and meta-analyses. A notable comparative study involved newly diagnosed adult MDR-TB patients who received a standardized multidrug regimen for 18 to 24 months.
Key Methodological Aspects:
-
Study Design: A prospective, multi-center, randomized controlled trial.
-
Patient Population: Newly diagnosed adult patients with MDR-TB.
-
Intervention: Standardized 18-24 month MDR-TB regimen including either this compound, cycloserine, or ethambutol.
-
Data Collection: Demographic and baseline clinical data, including HIV status, previous TB history, weight, and culture status were collected. Sputum cultures were monitored for conversion. Serious adverse drug events were recorded.
-
Outcome Measures:
-
Primary: Treatment success (cure or treatment completion).
-
Secondary: Default rate, death rate, treatment failure rate, and time to sputum culture conversion.
-
-
Statistical Analysis: Comparison of treatment outcomes and adverse events between the different treatment arms.
Conclusion
This compound remains a cornerstone in the armamentarium against multidrug-resistant tuberculosis. Its proven efficacy in achieving high treatment success rates and its manageable safety profile, particularly when compared to ethambutol, solidify its position as a core component of second-line regimens. The unique mechanism of action, targeting the essential process of bacterial cell wall synthesis, provides a strong rationale for its continued use. While the emergence of newer anti-TB drugs offers promising avenues for treatment, this compound's established clinical record and its role as a reliable companion drug in combination therapy will ensure its relevance in the ongoing global effort to combat and eradicate tuberculosis. Further head-to-head clinical trials comparing this compound with newer agents are warranted to further refine its optimal placement in evolving treatment guidelines.
References
- 1. Updated treatment guidelines for drug-resistant TB: how safe are clofazimine-based regimens? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Heart of Mycobacterium: Advances in Anti-Tubercular Agents Disrupting Cell Wall Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of linezolid in multidrug resistant tuberculosis (MDR-TB)--a report of ten cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety profile of linezolid in the treatment of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reinterpreting the Mechanism of Inhibition of Mycobacterium tuberculosisd-Alanine:d-Alanine Ligase by d-Cycloserine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Safety of cycloserine and this compound for the treatment of drug-resistant tuberculosis: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cerebrospinal fluid penetration of cycloserine/terizidone and clofazimine in patients with pulmonary TB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
Synergistic Potential of Terizidone with New and Repurposed Anti-Tuberculosis Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis (TB) necessitates the exploration of novel treatment strategies. Combination therapy remains the cornerstone of effective TB management, and understanding the synergistic interactions between anti-TB agents is crucial for developing shorter, more effective, and less toxic regimens. Terizidone, a second-line anti-TB drug, functions as a prodrug of cycloserine and has been a component of MDR-TB treatment regimens for decades. This guide provides a comparative analysis of the synergistic effects of this compound with key new and repurposed anti-tuberculosis drugs: Bedaquiline, Linezolid, Pretomanid, Delamanid, and Clofazimine.
Mechanisms of Action: A Foundation for Synergy
Understanding the individual mechanisms of action of these drugs is fundamental to postulating and investigating potential synergistic interactions. This compound, through its active metabolite cycloserine, inhibits the early stages of peptidoglycan synthesis in the bacterial cell wall.[1][2][3] In contrast, the newer and repurposed drugs target diverse cellular processes, creating opportunities for complementary and synergistic bactericidal or bacteriostatic effects.
Signaling Pathways of this compound and Select Anti-Tuberculosis Drugs
The following diagrams illustrate the distinct signaling pathways targeted by this compound (via cycloserine) and the comparator drugs.
In Vitro Synergistic Activity
The gold standard for quantifying synergistic, additive, indifferent, or antagonistic interactions between two antimicrobial agents in vitro is the checkerboard assay, with the results expressed as the Fractional Inhibitory Concentration Index (FICI). A FICI of ≤ 0.5 is generally considered indicative of synergy.
While comprehensive FICI data for this compound in combination with many of the newer anti-TB drugs is not extensively available in published literature, we can extrapolate potential synergies based on studies involving its active form, cycloserine.
Table 1: Summary of In Vitro Synergistic Potential of Cycloserine (Active form of this compound) with New and Repurposed Anti-Tuberculosis Drugs
| Drug Combination | FICI (Interpretation) | M. tuberculosis Strains | Reference |
| Cycloserine + Bedaquiline | Data not available | - | - |
| Cycloserine + Linezolid | Data not available | - | - |
| Cycloserine + Pretomanid | Data not available | - | - |
| Cycloserine + Delamanid | Data not available | - | - |
| Cycloserine + Clofazimine | Synergistic effect observed in M. avium complex isolates. | M. avium complex | [4] |
Note: The absence of data does not imply a lack of synergy, but rather a gap in the current published research.
In Vivo and Clinical Evidence of Synergistic Effects
While in vitro data is crucial, the ultimate measure of a drug combination's effectiveness is its performance in vivo and in clinical settings. Regimens containing cycloserine (and by extension, this compound) have been evaluated in the treatment of MDR-TB, often in combination with fluoroquinolones, linezolid, and other second-line agents.
A nationwide retrospective cohort study in China demonstrated that a cycloserine-containing regimen achieved a high success rate in treating MDR-TB.[5] Another study found that cycloserine significantly improved the chance of a favorable outcome for patients with simple MDR-TB.[1] These findings suggest a positive contribution of cycloserine to the overall efficacy of combination regimens, which may be partly attributable to synergistic or additive interactions with other drugs in the regimen.
A clinical trial has been completed evaluating a new treatment regimen for patients with multi-drug resistant tuberculosis that includes this compound in combination with Bedaquiline and Linezolid, among other drugs. The results of such trials will be pivotal in understanding the clinical utility of these combinations.
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard microtiter plate method is a widely used in vitro technique to assess the synergistic effects of antimicrobial agents.
Objective: To determine the Fractional Inhibitory Concentration Index (FICI) of this compound in combination with a new or repurposed anti-TB drug against Mycobacterium tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv or clinical isolates
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microtiter plates
-
This compound and the second test drug of known concentrations
-
Resazurin sodium salt solution (for viability assessment)
-
Incubator (37°C)
-
Microplate reader (optional, for quantitative analysis)
Workflow:
Procedure:
-
Drug Dilution: Prepare serial twofold dilutions of this compound and the comparator drug in 7H9 broth.
-
Plate Setup: In a 96-well plate, add 50 µL of broth to all wells. Add 50 µL of the highest concentration of Drug A (this compound) to the first column and serially dilute it across the rows. Similarly, add 50 µL of the highest concentration of Drug B to the first row and serially dilute it down the columns. This creates a matrix of decreasing concentrations of both drugs.
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis and adjust the turbidity to a McFarland standard of 1.0, then dilute to the final desired inoculum concentration.
-
Inoculation: Add 100 µL of the bacterial inoculum to each well, except for the sterility control wells.
-
Controls: Include wells with only broth and inoculum (growth control) and wells with only broth (sterility control).
-
Incubation: Seal the plates and incubate at 37°C for 7-14 days.
-
Reading Results: Add resazurin solution to each well and re-incubate for 24-48 hours. A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug(s) that prevents this color change.
-
FICI Calculation: The FICI is calculated as follows: FICI = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
Conclusion and Future Directions
This compound, through its active metabolite cycloserine, continues to be a relevant component of combination therapy for MDR-TB. While direct in vitro evidence for its synergy with several new and repurposed anti-TB drugs is still emerging, its unique mechanism of action targeting the early stages of cell wall synthesis presents a strong rationale for its inclusion in novel combination regimens. The available clinical data supports the beneficial role of cycloserine-containing regimens.
Future research should prioritize conducting comprehensive in vitro checkerboard and time-kill curve analyses to quantify the synergistic potential of this compound with bedaquiline, linezolid, pretomanid, and delamanid against a diverse panel of clinical M. tuberculosis isolates. Furthermore, in vivo studies in animal models are warranted to validate in vitro findings and to inform the design of future clinical trials. The insights gained from such studies will be invaluable in optimizing treatment regimens and improving outcomes for patients with drug-resistant tuberculosis.
References
- 1. dovepress.com [dovepress.com]
- 2. journals.asm.org [journals.asm.org]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. In vitro activity of aminoglycosides, clofazimine, d-cycloserine and dapsone against 83 Mycobacterium avium complex clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of cycloserine-containing regimens in the treatment of multidrug-resistant tuberculosis: a nationwide retrospective cohort study in China - PMC [pmc.ncbi.nlm.nih.gov]
Terizidone in the Treatment of Multidrug-Resistant Tuberculosis: A Meta-Analysis of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Terizidone with other second-line anti-tuberculosis drugs, focusing on its efficacy and safety in the treatment of multidrug-resistant tuberculosis (MDR-TB). The information is synthesized from meta-analyses and clinical trial data to support evidence-based research and drug development decisions.
Comparative Efficacy of this compound
This compound, a pro-drug of cycloserine, is a critical component of treatment regimens for MDR-TB. Meta-analyses and comparative studies have evaluated its efficacy against other second-line agents, primarily its parent drug, cycloserine, and ethambutol.
Treatment success rates are a key indicator of efficacy. A study in South Africa reported a 62% success rate for patients receiving this compound-based regimens, which was significantly higher than the 52% success rate observed in patients receiving ethambutol. In the same study, cycloserine showed a comparable success rate of 60%.
Sputum culture conversion is another crucial marker of treatment response. Patients receiving cycloserine were more likely to achieve culture conversion compared to those on this compound or ethambutol. However, it is important to note that failure to achieve culture conversion significantly increases the odds of an unfavorable treatment outcome.
| Efficacy Outcome | This compound | Cycloserine | Ethambutol |
| Treatment Success Rate | 62% | 60% | 52% |
| Culture Conversion | Lower than Cycloserine | Higher than this compound and Ethambutol | Lower than Cycloserine |
Comparative Safety and Tolerability
The safety profile of second-line anti-tuberculosis drugs is a major consideration in treatment regimen design, given the long duration of therapy and the potential for cumulative toxicity. This compound is often considered to have a better safety profile than cycloserine, particularly concerning psychiatric adverse events.
A meta-analysis of safety data indicated that while this compound may be better tolerated than cycloserine, the difference was not always statistically significant. The pooled estimate for any adverse drug reaction (ADR) associated with cycloserine was 9.1%, with 5.7% being psychiatric ADRs and 1.1% related to the central nervous system. One study found that serious adverse drug events (SADEs) were reported in 2.1% of patients receiving this compound, compared to 2.5% for cycloserine and 0.6% for ethambutol.
| Adverse Drug Reactions (ADRs) | This compound | Cycloserine |
| Any Adverse Drug Reaction (Pooled Estimate) | Moderately better safety than Cycloserine | 9.1% |
| Psychiatric ADRs | Fewer than Cycloserine | 5.7% |
| Central Nervous System ADRs | Fewer than Cycloserine | 1.1% |
| Serious Adverse Drug Events (SADEs) | 2.1% | 2.5% |
Experimental Protocols
The clinical trials included in the meta-analyses generally followed standardized protocols for the treatment of MDR-TB. Below is a summary of the typical methodologies employed.
Study Design: Most studies were retrospective cohort studies or observational studies. Randomized controlled trials are less common for MDR-TB treatment regimens.
Patient Population: The studies enrolled adult patients with confirmed multidrug-resistant pulmonary tuberculosis. Patients were newly diagnosed and had not previously received second-line anti-TB drugs.
Treatment Regimens: Patients received a standardized multidrug regimen for a duration of 18 to 24 months. These regimens included one of the comparator drugs (this compound, Cycloserine, or Ethambutol) in combination with other second-line agents.
Data Collection and Analysis: Data on treatment outcomes (cure, treatment completion, failure, death, and default) and adverse drug events were collected. Statistical analyses, such as adjusted odds ratios, were used to compare the efficacy and safety of the different treatment groups.
Meta-Analysis Workflow
The following diagram illustrates the typical workflow for conducting a meta-analysis of clinical trial data for tuberculosis treatment.
Caption: Workflow of a Meta-Analysis for Clinical Trial Data.
Conclusion
The available evidence from meta-analyses suggests that this compound is an effective and relatively safe option for the treatment of multidrug-resistant tuberculosis. It demonstrates comparable efficacy to cycloserine with a potentially better safety profile, particularly concerning psychiatric side effects. These findings support the continued use of this compound in individualized MDR-TB treatment regimens. Further high-quality, randomized controlled trials are needed to definitively establish the comparative efficacy and safety of this compound and to optimize its use in clinical practice.
Cross-validation of different analytical methods for Terizidone quantification
A Comparative Guide to Analytical Methods for Terizidone Quantification
This guide provides a detailed comparison of various analytical methods for the quantification of this compound, a second-line anti-tuberculosis drug. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of validated analytical techniques to assist in the selection of the most appropriate method for their specific needs.
Quantitative Data Summary
The performance of different analytical methods for this compound quantification is summarized in the tables below. These tables provide a comparative overview of key validation parameters, allowing for an objective assessment of each method's capabilities.
Table 1: Comparison of High-Performance Liquid Chromatography (HPLC) Methods for this compound Quantification
| Parameter | HPLC-UV Method 1 | HPLC-UV Method 2 | RP-HPLC Method |
| Matrix | Plasma | Pharmaceutical Dosage Forms | Pharmaceutical Formulations |
| Linearity Range | 3.125 - 200 µg/mL[1][2] | 20 - 82 µg/mL[3] | 50.0 - 800.0 µg/mL[4] |
| Coefficient of Determination (R²) | 0.9988 - 0.9999[1][2] | 0.9993[3] | > 0.999[4] |
| Accuracy (% Recovery) | 107% (mean)[1][2] | Not explicitly stated | 98.0 - 102.0% (for assay)[4] |
| Precision (%RSD) | < 15% (inter- and intra-day)[1][2] | Not explicitly stated | < 2% (repeatability and intermediate) |
| Limit of Detection (LOD) | 0.78 µg/mL[2][5][6] | 1.52 µg/mL[3] | 13.49 µg/mL[4] |
| Limit of Quantification (LOQ) | 3.125 µg/mL[2][5][6] | 4.62 µg/mL[3] | 44.95 µg/mL[4] |
| Internal Standard | Propranolol[1][2] | Not used | Not used |
Table 2: Comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and UV-Vis Spectrophotometry Methods for this compound Quantification
| Parameter | LC-MS/MS Method (for Cycloserine*) | UV-Vis Spectrophotometry Method |
| Matrix | Human Plasma[7] | Capsule Dosage Form[8] |
| Linearity Range | 0.01 - 50 µg/mL[5] | 4 - 12 µg/mL[8] |
| Coefficient of Determination (R²) | 0.9994[5][6] | > 0.999 |
| Accuracy (% Recovery) | 98.7 - 117.3%[6] | 98.5 - 101.5% |
| Precision (%RSD) | Intra-day: 10.2%, Inter-day: 7.3%[5][6] | < 2% |
| Limit of Detection (LOD) | 0.004 µg/mL[5][6] | Not explicitly stated |
| Limit of Quantification (LOQ) | 0.01 µg/mL[5][6] | Not explicitly stated |
| Internal Standard | Not used[7] | Not applicable |
*Note: this compound is a prodrug of cycloserine. In biological matrices, the quantification of its active metabolite, cycloserine, is often performed.[9]
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for this compound in Plasma[1][2]
-
Sample Preparation: this compound is extracted from plasma via protein precipitation using a mixture of acetonitrile and methanol (1:1, v/v).
-
Chromatographic Conditions:
-
Column: Supelco Discovery® HS C18 (150 × 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Internal Standard: Propranolol.
-
Detection: UV detector.
-
Total Run Time: 18 minutes.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Simultaneous Quantification of this compound and Pyridoxine[4][10]
-
Sample Preparation: Stock solutions are prepared by dissolving the compounds in a 50:50 v/v acetonitrile:ultrapure water solution.
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic mobile phase consisting of ultrapure water and acetonitrile (30:70% v/v), with 1 mL of glacial acetic acid added to the mixture.[4][10]
-
Flow Rate: 0.5 mL/min from 0 to 4 min, then increased to 1.5 mL/min from 4.1 to 8 min.[4]
-
Injection Volume: 10 µL.[4]
-
Run Time: 8 minutes.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Cycloserine (this compound's Metabolite) in Human Plasma[6][7]
-
Sample Preparation: Protein precipitation extraction followed by derivatization.
-
Chromatographic Conditions:
UV-Vis Spectrophotometry for this compound in Capsule Dosage Form[8]
-
Sample Preparation: The capsule powder equivalent to 100 mg of this compound is accurately weighed, transferred to a 100 ml volumetric flask, and diluted with 0.1 N NaOH. The solution is then filtered.
-
Spectrophotometric Conditions:
-
Instrument: Shimadzu UV-1800 UV-Visible spectrophotometer.
-
Analysis Methods: Area Under Curve (AUC) and first-order derivative spectrophotometry.
-
Wavelength Range for AUC: 258.50 nm to 267.50 nm.
-
Methodology Visualization
The following diagrams illustrate the general workflow for the validation of an analytical method and the cross-validation process.
Caption: General workflow for analytical method validation.
Caption: Workflow for cross-validation of two analytical methods.
References
- 1. Analysis of this compound in plasma using HPLC-UV method and its application in a pharmacokinetic study of patients with drug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijrti.org [ijrti.org]
- 4. mdpi.com [mdpi.com]
- 5. Steady‐state population pharmacokinetics of this compound and its metabolite cycloserine in patients with drug‐resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amount of Cycloserine Emanating from this compound Metabolism and Relationship with Hepatic Function in Patients with Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of selective and sensitive LC-MS/MS Methods for determination of para-aminosalicyclic acid and cycloserine/terizidone applicable to clinical studies for the treatment of tuberculosis [open.uct.ac.za]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Mass spectrometry for therapeutic drug monitoring of anti-tuberculosis drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of Terizidone and D-cycloserine in the Treatment of Drug-Resistant Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the prodrug Terizidone and its active metabolite, D-cycloserine, which are critical second-line agents in the treatment of multidrug-resistant tuberculosis (MDR-TB). While often used interchangeably in clinical practice, emerging evidence reveals significant differences in their pharmacokinetic profiles, efficacy, and safety. This analysis synthesizes experimental data to clarify these distinctions for researchers and drug development professionals.
Introduction to this compound and D-cycloserine
D-cycloserine is an antibiotic that functions as a structural analog of the amino acid D-alanine.[1][2] Its mechanism of action involves the competitive inhibition of two essential enzymes in bacterial cell wall synthesis: D-alanine racemase (Alr) and D-alanine:D-alanine ligase (Ddl).[2][3][4] This inhibition disrupts the formation of peptidoglycan, a critical component of the bacterial cell wall.
This compound is a prodrug of D-cycloserine. Structurally, it is composed of two molecules of D-cycloserine linked by a terephthalaldehyde moiety.[5][6] It is designed to be hydrolyzed in vivo to release the active D-cycloserine molecules. However, studies have demonstrated that this conversion is incomplete, leading to distinct pharmacological properties compared to direct administration of D-cycloserine.[5][7]
Logical Relationship: Prodrug to Active Compound
The fundamental relationship between this compound and D-cycloserine is that of a prodrug and its active form. This compound is administered and is expected to break down in the body to release D-cycloserine.
Caption: Conversion of the prodrug this compound into its active components.
Comparative Pharmacokinetics
A critical point of differentiation lies in the pharmacokinetic profiles. Contrary to the assumption that this compound fully converts to D-cycloserine, studies show that on average, only about 29% of a this compound dose is metabolized into cycloserine that becomes systemically available.[5][7] This incomplete conversion means that the two drugs are not directly interchangeable.[5][7]
| Parameter | This compound Administration | D-cycloserine Administration | Key Finding |
| Metabolism to Cycloserine | Incomplete; Approximately 29% of the total dose is metabolized to cycloserine.[5][7] | Not Applicable | This compound and D-cycloserine are not pharmacokinetically equivalent.[5][7] |
| Median Cycloserine Amount | 51.6 mg (range: 0.64–374 mg) from a 500-750 mg this compound dose.[5][7] | Direct administration | The amount of active drug from this compound is lower than expected.[7] |
| Time to Peak Concentration (Tmax) | ~5 hours.[7] | Absorption is typically faster than when dosed as this compound.[6] | The prodrug form exhibits a delay in absorption.[6] |
| Apparent Clearance (Total) | 0.51 L/h for this compound itself.[5] | 2.94 L/h for cycloserine.[5] | The two compounds have different elimination characteristics. |
| AUC0–24 (Area Under Curve) | Lower for the resulting cycloserine compared to equivalent doses of pure cycloserine.[6] | Higher at equivalent doses.[6] | Dosing this compound requires higher amounts to achieve comparable cycloserine exposure.[6][8] |
Experimental Protocol: Pharmacokinetic Analysis
The data presented is derived from prospective clinical studies involving patients with drug-resistant tuberculosis.[5]
-
Patient Cohort: 39 patients with diagnosed drug-resistant TB.[5]
-
Dosage: Patients received a daily dose of 500–750 mg of this compound as part of a multi-drug regimen.[5]
-
Sampling: Blood samples were collected at multiple intervals: pre-dose, and at 0.5, 1, 2, 3, 3.5, 4, 8, 16, and 24 hours post-administration.[5]
-
Analysis: Plasma concentrations of both this compound and D-cycloserine were determined using validated chromatographic bioanalytical methods.[5]
-
Modeling: The pharmacokinetic parameters were modeled using a nonlinear mixed-effects approach (e.g., with Monolix 2018R1 software) to describe the absorption, distribution, metabolism, and elimination of both compounds.[5]
Caption: Workflow for a typical pharmacokinetic study of this compound.
Comparative Clinical Efficacy and Safety
Clinical outcome data presents a nuanced picture. While some measures favor D-cycloserine, others suggest benefits for this compound, particularly regarding tolerability.
| Outcome Measure | Ethambutol | D-cycloserine | This compound | Key Finding |
| Successful Treatment Rate | 52% | 60% | 62% | Both cycloserine and this compound showed significantly higher success rates than ethambutol.[9][10] |
| Sputum Culture Conversion | Lower | Higher | Lower | Patients on cycloserine were more likely to achieve culture conversion than those on this compound.[9][10] |
| Unfavorable Outcomes | Higher | Lower | Lowest | This compound was associated with fewer unfavorable outcomes (e.g., death, treatment failure, default).[9][10] |
| Default Rate | 30% | 15% | 11% | This compound had the lowest patient default rate.[9][10] |
| Severe Adverse Drug Effects (SADEs) | 2 Patients | 7 Patients | 3 Patients | Fewer patients on this compound experienced SADEs compared to cycloserine in one study.[9] |
A meta-analysis reviewing safety data concluded that this compound offered "no better to moderately better safety" than D-cycloserine.[11][12] The pooled estimate for any adverse drug reaction from D-cycloserine was 9.1%, with psychiatric reactions being the most common at 5.7%.[11][12] While this compound is often thought to have reduced neurotoxicity, the evidence is not definitive.[13]
Mechanism of Action: Inhibition of Cell Wall Synthesis
The antibacterial effect of D-cycloserine targets the initial cytoplasmic steps of peptidoglycan synthesis. As a D-alanine analog, it competitively inhibits two key enzymes.
-
D-alanine Racemase (Alr): This enzyme converts L-alanine into D-alanine.
-
D-alanine:D-alanine Ligase (Ddl): This enzyme joins two D-alanine molecules to form a D-Ala-D-Ala dipeptide, a crucial precursor for the peptidoglycan cell wall.
By blocking these steps, D-cycloserine prevents the formation of the necessary building blocks for the bacterial cell wall, ultimately inhibiting bacterial growth.[3][6][7]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Cycloserine | C3H6N2O2 | CID 6234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cycloserine - Wikipedia [en.wikipedia.org]
- 4. D-Cycloserine - CAS-Number 68-41-7 - Order from Chemodex [chemodex.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Population Pharmacokinetics of Cycloserine and Pharmacokinetic/Pharmacodynamic Target Attainment in Multidrug-Resistant Tuberculosis Patients Dosed with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Treatment Outcomes and Adverse Drug Effects of Ethambutol, Cycloserine, and this compound for the Treatment of Multidrug-Resistant Tuberculosis in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. Safety of cycloserine and this compound for the treatment of drug-resistant tuberculosis: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation of HPTLC as a cost-effective alternative to HPLC for Terizidone analysis
A comprehensive comparison for researchers and drug development professionals.
High-Performance Thin-Layer Chromatography (HPTLC) presents a validated, cost-effective, and efficient alternative to High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of Terizidone, a second-line anti-tuberculosis drug. This guide provides a detailed comparison of the two techniques, supported by experimental data, to assist researchers and quality control laboratories in selecting the most suitable analytical method for their needs.
While HPLC has been a well-established method for the analysis of this compound in various matrices, including plasma and pharmaceutical formulations, HPTLC offers significant advantages in terms of sample throughput, solvent consumption, and overall operational cost without compromising analytical performance.[1][2][3] Several studies have successfully developed and validated HPTLC methods for the estimation of this compound, demonstrating its suitability for routine analysis.[3][4][5][6]
Performance Comparison: HPTLC vs. HPLC for this compound Analysis
The following tables summarize the key performance parameters of validated HPTLC and HPLC methods for the analysis of this compound, based on published research.
Table 1: HPTLC Method Parameters and Performance Data
| Parameter | Reported Values |
| Stationary Phase | Precoated silica gel 60 F254 aluminum plates[4][5][6] |
| RP-18 F254S aluminum sheets[2][3] | |
| Mobile Phase | n-Hexane: Chloroform (5:5 v/v)[4] |
| Toluene: n-Butanol (9:1 v/v)[5][6] | |
| Acetonitrile: Water: Acetic acid (2:2.5:0.5 v/v/v)[2][3] | |
| Detection Wavelength | 264 nm[4], 268 nm[5][6], 262 nm[2][3] |
| Linearity Range | 200-1200 ng/band[3][4] |
| 50-300 ng/band[5][6] | |
| Correlation Coefficient (r²) | 0.94[4], 0.997[5][6], 0.9978[2][3] |
| Accuracy (% Recovery) | Close to 100%[4], 99.3-101.6%[5][6], 98.69-99.60%[3] |
| Limit of Detection (LOD) | 0.981 ng/band[5][6] |
| Limit of Quantification (LOQ) | 2.973 ng/band[5][6] |
| Retention Factor (Rf) | 0.25 ± 0.10[4], 0.55 ± 0.02[2][3] |
Table 2: HPLC Method Parameters and Performance Data
| Parameter | Reported Values |
| Stationary Phase | Thermo-hypersil C8 column (250mm×4.6mm i.d, 5μm)[7] |
| HiQSil C8 column (250mm*4.6 mm, 5μm) | |
| Supelco Discovery® HS C18 (150 × 4.6 mm, 5 μm)[1][2] | |
| Discovery® C18, 150 × 4.6 mm, 5 μm[8] | |
| Mobile Phase | Acetonitrile: 0.01M ammonium phosphate buffer (pH 3.0) (55:45 v/v)[7] |
| Ammonium Acetate Buffer pH 3: Methanol (60:40 v/v) | |
| Gradient of acetonitrile and water with 0.1% formic acid[1][2] | |
| Acetonitrile: Ultrapure water (30:70 v/v) with 1 mL glacial acetic acid[8] | |
| Detection Wavelength | 242 nm[7], 264 nm, 260 nm[8] |
| Linearity Range | 20-82 µg/mL[7] |
| 5-30 µg/mL | |
| 3.125-200 µg/mL[1][2] | |
| 50.0-800.0 µg/mL[8] | |
| Correlation Coefficient (r²) | Not specified, but linear[7] |
| 0.9837 | |
| 0.9988-0.9999[1][2] | |
| Accuracy (% Recovery) | Not specified |
| Within acceptance criteria | |
| Mean accuracy was 107%[1][2] | |
| 98.0-102.0% for assay[8] | |
| Limit of Detection (LOD) | 0.78 µg/mL[2] |
| Limit of Quantification (LOQ) | 3.125 µg/mL[2] |
| Retention Time (tR) | 2.23 min[7], 7.3 ± 0.10 min[9], Total run-time was 18 min[1][2] |
Experimental Protocols
Detailed methodologies for both HPTLC and HPLC analysis of this compound are provided below.
HPTLC Method for this compound Analysis
This protocol is a composite based on several validated methods.[3][4][5][6]
1. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh 10 mg of this compound and dissolve it in a suitable solvent (e.g., methanol or a mixture of DMSO and methanol) to obtain a concentration of 1000 µg/mL.[4][5]
-
Working Standard Solution: Dilute the stock solution to obtain a working standard of a specific concentration (e.g., 100 µg/mL).[4]
-
Sample Preparation: For pharmaceutical dosage forms, weigh and powder a sufficient number of capsules/tablets. Extract the drug with a suitable solvent, sonicate, and filter to obtain a clear solution of known concentration.
2. Chromatography:
-
Stationary Phase: Use precoated silica gel 60 F254 aluminum plates.
-
Mobile Phase: A suitable mobile phase is prepared, for example, Toluene: n-Butanol (9:1 v/v).[5][6]
-
Application: Apply the standard and sample solutions as bands of appropriate width using a suitable applicator like the CAMAG Linomat 5.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Drying: Dry the plate after development.
3. Detection and Quantification:
-
Scanning: Scan the dried plate using a TLC scanner at the detection wavelength of this compound (e.g., 268 nm).[5][6]
-
Quantification: The peak area of the bands is recorded, and the concentration of this compound in the sample is determined by comparing its peak area with that of the standard.
HPLC Method for this compound Analysis
This protocol is a generalized procedure based on published validated methods.[1][7][9][8]
1. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) by dissolving an accurately weighed amount in a suitable solvent like acetonitrile or methanol.[7]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the desired linearity range.
-
Sample Preparation: For plasma samples, protein precipitation with a mixture of acetonitrile and methanol (1:1, v/v) can be used for extraction.[1][2] For pharmaceutical formulations, extract the drug with a suitable solvent and filter through a 0.45 µm filter.
2. Chromatography:
-
Column: A reversed-phase column such as a Thermo-hypersil C8 or a Supelco Discovery® HS C18 is commonly used.[1][2][7]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.01M ammonium phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile) in a specific ratio (e.g., 45:55 v/v).[7]
-
Flow Rate: A flow rate of 1 mL/min is commonly employed.[7][9]
-
Injection Volume: Inject a fixed volume (e.g., 20 µL) of the standard and sample solutions.[7]
3. Detection and Quantification:
-
Detector: A UV detector set at the wavelength of maximum absorbance for this compound (e.g., 242 nm or 264 nm) is used.[7][9]
-
Quantification: The concentration of this compound is determined from the peak area using a calibration curve generated from the standard solutions.
Cost-Effectiveness of HPTLC
The primary advantage of HPTLC over HPLC in the context of routine analysis and quality control is its cost-effectiveness. This is attributed to several factors:
-
Lower Solvent Consumption: HPTLC requires significantly less mobile phase per sample compared to HPLC, leading to reduced solvent purchase and disposal costs.
-
Higher Sample Throughput: Multiple samples can be analyzed simultaneously on a single HPTLC plate, drastically reducing the analysis time per sample.
-
Reduced Instrument Downtime: The simplicity of the HPTLC system generally leads to less maintenance and downtime compared to the more complex HPLC instrumentation.
-
Lower Initial Investment: The initial capital investment for an HPTLC system is typically lower than that for an HPLC system.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general experimental workflow for the validation and comparison of HPTLC and HPLC methods for this compound analysis.
Caption: Experimental workflow for comparing HPTLC and HPLC methods.
Caption: Logical relationships of HPTLC and HPLC attributes.
Conclusion
The presented data clearly demonstrates that HPTLC is a simple, sensitive, accurate, and precise method for the determination of this compound in bulk and pharmaceutical dosage forms.[4] Its validation in accordance with ICH guidelines confirms its reliability.[4][5][6] The significant advantages of HPTLC in terms of cost, speed, and environmental impact make it a highly attractive alternative to HPLC for the routine quality control analysis of this compound. Researchers and drug development professionals are encouraged to consider HPTLC as a viable and efficient analytical tool.
References
- 1. Analysis of this compound in plasma using HPLC-UV method and its application in a pharmacokinetic study of patients with drug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijprajournal.com [ijprajournal.com]
- 4. ijsart.com [ijsart.com]
- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 6. Development and validation of HPTLC and LC MS-MS method for estimation of this compound in pharmaceutical dosage form | Bhole | Thai Journal of Pharmaceutical Sciences (TJPS) [tjps.pharm.chula.ac.th]
- 7. ijrti.org [ijrti.org]
- 8. mdpi.com [mdpi.com]
- 9. iajps.com [iajps.com]
Safety Operating Guide
Safe Disposal of Terizidone: A Procedural Guide for Laboratory Professionals
The proper disposal of pharmaceutical compounds is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the correct procedures for waste management is paramount to ensure compliance with regulations and to minimize environmental impact. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Terizidone, a second-line antitubercular drug.
The U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies that regulate pharmaceutical waste.[1][2][3] The Resource Conservation and Recovery Act (RCRA) provides the framework for the management of hazardous and non-hazardous solid waste.[1][3] It is crucial to adhere to these federal regulations, as well as any state or local rules, which may be more stringent.[1]
Chemical and Physical Properties of this compound
Understanding the properties of this compound is the first step in determining the appropriate disposal method.
| Property | Value |
| Molecular Formula | C14H14N4O4[4][5] |
| Molecular Weight | 302.29 g/mol [4][5] |
| Appearance | White to pale yellow powder[4] |
| Melting Point | >171°C (decomposes)[4] |
| Solubility | Slightly soluble in DMSO and Methanol[4] |
| CAS Number | 25683-71-0[4] |
Step-by-Step Disposal Procedure for this compound in a Laboratory Setting
This procedure is designed for the disposal of pure this compound, contaminated labware, and expired solutions in a research or drug development environment.
1. Waste Identification and Segregation:
-
Characterize the Waste: Determine if the this compound waste is classified as hazardous. While not explicitly listed as a hazardous waste under RCRA, it is prudent to handle all pharmaceutical waste with caution. As an antibiotic, the environmental release of this compound can contribute to the development of antimicrobial resistance.
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Keep it separate from non-hazardous laboratory trash.
2. Containerization and Labeling:
-
Primary Container: Place this compound waste in a dedicated, leak-proof, and sealable container. For solid waste (e.g., contaminated personal protective equipment, weighing papers), a securely sealed plastic bag may be appropriate before placement in a rigid outer container. For liquid waste, use a compatible, screw-cap container.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the name "this compound," and the date of accumulation. Follow your institution's specific labeling requirements.
3. Disposal of Unused or Expired this compound:
-
Reverse Distribution: For unopened, marketable packages of this compound, the preferred method of disposal is through a DEA-registered reverse distributor.[6] This process allows for the potential of credit for the returned drug and ensures proper handling and disposal.[6]
-
Incineration: If a reverse distributor is not an option, the recommended disposal method for non-hazardous and hazardous pharmaceutical waste is incineration at a permitted facility.[2][6] This high-temperature destruction process is the most effective way to ensure the complete breakdown of the active pharmaceutical ingredient.
4. Disposal of Contaminated Labware and Materials:
-
Decontamination: Whenever possible, decontaminate reusable labware that has come into contact with this compound. Consult your institution's EHS guidelines for appropriate decontamination procedures.
-
Disposal: If decontamination is not feasible, dispose of the contaminated materials (e.g., pipette tips, gloves, vials) as hazardous waste to be sent for incineration.
5. Prohibited Disposal Methods:
-
Sewer Disposal: Do not dispose of this compound down the drain.[2][6] The EPA's Subpart P regulations explicitly prohibit the sewering of hazardous waste pharmaceuticals by healthcare facilities.[2]
-
Regular Trash: Unused or expired this compound should not be disposed of in the regular trash in a laboratory setting. While there are guidelines for household disposal of non-controlled substances in the trash, this is not a best practice for research and development facilities.[1][7]
6. Record Keeping:
-
Maintain accurate records of all this compound waste generated and disposed of. This documentation is crucial for regulatory compliance and internal tracking.
7. Consult Your Environmental Health and Safety (EHS) Office:
-
Always consult with your institution's EHS professionals for specific guidance on pharmaceutical waste disposal. They can provide information on local regulations, approved waste contractors, and internal procedures.
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory environment.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. usbio.net [usbio.net]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 7. fda.gov [fda.gov]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment and Handling of Terizidone
For Immediate Implementation: This document provides crucial safety and logistical protocols for laboratory personnel handling Terizidone. Adherence to these guidelines is mandatory to ensure personal safety and minimize occupational exposure. This compound, a second-line anti-tuberculosis agent, requires careful handling due to its potential health hazards.
Quantitative Exposure and Protection Data
While specific Occupational Exposure Limits (OELs) for this compound have not been established, a precautionary approach is essential. In the absence of definitive data, the principles of Occupational Exposure Banding (OEB) should be applied. OEB is a risk management strategy that categorizes chemicals into bands based on their potential toxicity, guiding the selection of appropriate control measures. Given that this compound is an active pharmaceutical ingredient with known side effects, it should be handled with a high degree of caution, similar to compounds in higher OEB categories, until more specific data is available.
| Parameter | Value/Recommendation | Citation |
| Occupational Exposure Limit (OEL) | No data available | [1] |
| Glove Type | Chemical-impermeable gloves (Nitrile recommended) | [1][2] |
| Respiratory Protection | N95 respirator for handling powder; Full-face respirator if exposure limits are exceeded or dust is significant. | [1][3] |
| Eye Protection | Tightly fitting safety goggles with side-shields | [1] |
| Protective Clothing | Fire/flame resistant and impervious clothing; Laboratory coat | [1] |
Operational Plan: Step-by-Step Guidance for Safe Handling
A systematic approach to handling this compound is critical to minimize exposure risk. The following procedures must be followed at all stages of work.
Preparation and Engineering Controls
-
Ventilation: All handling of this compound powder must be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a ventilated balance enclosure.[1]
-
Emergency Equipment: Ensure that an eye wash station and safety shower are readily accessible.
-
Decontamination: Prepare a designated area for decontaminating equipment and surfaces after use.
Donning Personal Protective Equipment (PPE)
-
Hand Protection: Double-gloving with nitrile gloves is recommended. Inspect gloves for any signs of damage before use.[2]
-
Body Protection: Wear a long-sleeved laboratory coat that fastens in the back. For tasks with a higher risk of contamination, impervious or fire-resistant clothing should be worn.[1][4]
-
Eye Protection: Don tightly fitting safety goggles with side shields.
-
Respiratory Protection: For weighing and handling of the solid compound, a fit-tested N95 respirator is the minimum requirement.[3] If there is a risk of significant dust generation or if handling large quantities, a full-face respirator with a particulate filter should be used.[1]
Handling and Experimental Procedures
-
Weighing: Use a powder funnel and spatula to minimize dust generation when weighing.
-
Solution Preparation: Prepare solutions within a chemical fume hood.
-
General Handling: Avoid contact with skin and eyes.[1] Do not eat, drink, or smoke in the laboratory area.
Doffing Personal Protective Equipment (PPE)
-
Removal Sequence: Remove PPE in an order that minimizes the risk of cross-contamination. A common sequence is to first remove shoe covers (if worn), then outer gloves, followed by the gown, inner gloves, face shield/goggles, and finally the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan: Managing this compound Waste
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: All contaminated materials, including gloves, disposable lab coats, and weighing papers, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not discharge this compound solutions into the sewer system.[1]
-
Empty Containers: "Empty" containers that held this compound powder should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Disposal Method: The primary recommended method for the final disposal of this compound waste is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] If these options are not available, encapsulation (immobilizing the waste in a solid block, such as cement) before landfilling in a designated hazardous waste site is an alternative.
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
